Product packaging for Peonidin(Cat. No.:CAS No. 134-01-0)

Peonidin

Cat. No.: B192077
CAS No.: 134-01-0
M. Wt: 336.72 g/mol
InChI Key: OGBSHLKSHNAPEW-UHFFFAOYSA-N
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Description

Peonidin chloride is an anthocyanidin chloride that has this compound as the cationic component. It has a role as a metabolite, an antineoplastic agent, an apoptosis inducer and an antioxidant. It contains a this compound.
a COX-2 inhibitor with protein kinase inhibitory and phytogenic antineoplastic activities;  RN given for chloride salt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClO6 B192077 Peonidin CAS No. 134-01-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSHLKSHNAPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-01-0
Record name Peonidin
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Record name Peonidin
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Record name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
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Record name PEONIDIN CHLORIDE
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Foundational & Exploratory

Peonidin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin is an O-methylated anthocyanidin, a natural flavonoid pigment that imparts purplish-red hues to a variety of plants, including peonies, berries, and red wine.[1] Beyond its role as a colorant, this compound has attracted significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antineoplastic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, core physicochemical properties, and biological activities of this compound. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key biological assays are provided, and significant signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is structurally derived from cyanidin with a methoxy group at the 3' position. Its chemical backbone is the flavylium cation, a type of benzopyrylium.[2] This structure is highly sensitive to pH, leading to color changes from red in acidic conditions to blue in alkaline environments.[2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for the this compound cation.

IdentifierValueSource
IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium[1]
Systematic IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1λ4-benzopyran-1-ylium
Chemical Formula C₁₆H₁₃O₆⁺
SMILES Oc1cc2c(O)cc(O)cc2[o+]c1c3cc(OC)c(O)cc3
InChI Key XFDQJKDGGOEYPI-UHFFFAOYSA-O
Physicochemical Properties of this compound Chloride

This compound is commonly available and handled as its chloride salt.

PropertyValueSource
Molecular Formula C₁₆H₁₃ClO₆
Molecular Weight 336.72 g/mol
CAS Number 134-01-0
Appearance Crystalline solid
Color Dark red/purple powder
Solubility Soluble in water and alcohol
Stability Profile

The stability of this compound is critically dependent on pH, temperature, and light.

  • pH: this compound is most stable in highly acidic conditions (pH < 3), where it exists predominantly as the red-colored flavylium cation. As the pH increases, it undergoes structural transformations to less stable forms, including the purple quinoidal base and colorless carbinol and chalcone forms, which are prone to degradation.

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound, following first-order kinetics. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C).

  • Light: Exposure to light, particularly UV light, can induce degradation.

  • Solvents: For stock solutions, organic solvents such as DMSO or DMF are preferred over aqueous buffers to enhance stability. Dilutions into aqueous buffers for experiments should be made fresh.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key cellular signaling pathways.

Antioxidant Activity

This compound acts as a potent antioxidant by scavenging free radicals. However, specific quantitative data for this compound from standardized assays are not consistently reported in the literature. For comparative purposes, data for the structurally similar anthocyanidin, cyanidin, are often referenced.

AssayResult for this compoundResult for Cyanidin (for comparison)Source
ORAC Data not available in search results.-
DPPH IC₅₀ Data not available in search results.1.445 (in myricetin-3-O-glucoside equivalents)
TEAC Data not available in search results.1.267 (in myricetin-3-O-glucoside equivalents)
Anti-inflammatory Properties

This compound has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is often linked to the modulation of upstream signaling pathways such as NF-κB and MAPK. One study indicated that, unlike cyanidin, this compound did not inhibit LPS-induced COX-2 expression in RAW264 cells. However, another study found that this compound does inhibit phorbol-ester-induced COX-2 expression by blocking ERK phosphorylation. This suggests that its activity may be stimulus-dependent.

TargetIC₅₀ for this compoundNotesSource
COX-2 Data not available in search results.Inhibitory effect appears to be context-dependent.
iNOS Data not available in search results.This compound shows strong inhibitory effects on NO production.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with complex intracellular signaling networks that regulate cellular stress, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound is suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription MAPK_Pathway Stimuli Cellular Stress / Mitogens MEKK MEKK Stimuli->MEKK MEK MEK1/2 MEKK->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (Transcription Factor) ERK->AP1 Activates Response Inflammation Cell Proliferation AP1->Response Gene Expression This compound This compound This compound->MEK Inhibits Phosphorylation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 (Inactive) Stress->Nrf2_Keap1 Dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Degradation Proteasomal Degradation Nrf2_Keap1->Degradation This compound This compound This compound->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription DPPH_Workflow Prep Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (e.g., 1:1 v/v) Prep->Mix Sample Prepare Serial Dilutions of this compound & Standard (e.g., Ascorbic Acid) Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Value Measure->Calculate

References

An In-depth Technical Guide to the Physicochemical Characteristics of Peonidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is a naturally occurring O-methylated anthocyanidin, a member of the flavonoid family of polyphenols. It is a pigment that imparts purplish-red hues to a variety of plant tissues, including flowers, fruits, and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its physicochemical characteristics is fundamental for its application in research, drug development, and as a nutraceutical. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its stability, and its modulation of key cellular signaling pathways.

Core Physicochemical Characteristics

The chemical behavior and biological activity of this compound are dictated by its molecular structure. The data presented below pertains to the most common form, this compound chloride.

General Properties
PropertyValueSource(s)
IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
Synonyms Paeonidin, this compound chloride, Peonidol chloride
Molecular Formula C₁₆H₁₃ClO₆
Molecular Weight 336.72 g/mol
CAS Number 134-01-0
Appearance Crystalline solid
Color Dark red to purple powder
Computed Properties of this compound Anion (this compound(1-))
PropertyValueSource(s)
IUPAC Name 4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate[1]
Molecular Formula C₁₆H₁₁O₆⁻[1]
Molecular Weight 299.25 g/mol [1]
Computed XLogP3 1.6[1]
Solubility

This compound's solubility is a critical factor for its formulation and delivery. It is generally considered water-soluble, particularly in acidic conditions, but also exhibits solubility in various organic solvents.

SolventSolubilitySource(s)
WaterHighly soluble (especially at low pH)
Ethanol~16 mg/mL
DMSO~16 mg/mL
Dimethylformamide (DMF)~25 mg/mL
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL
Acidity (pKa)

Note: The following are theoretically predicted pKa values for anthocyanidins and may not be exact for this compound.

Deprotonation StepPredicted pKa RangeSource(s)
pKa14.75 - 6.19
pKa27.9 - 9.5
pKa310.5 - 12.0
Spectroscopic Properties

The conjugated aromatic system of this compound is responsible for its characteristic absorption of light in the visible spectrum.

1.5.1. UV-Visible Spectroscopy

Solvent/Systemλmax (nm)Source(s)
General276, 547
Acidic Methanol~530

1.5.2. Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of this compound and its derivatives. In negative ion mode ESI-MS/MS, the deprotonated molecule of this compound (this compound(1-)) has a monoisotopic mass of approximately 300.06 g/mol , leading to a precursor ion at an m/z of 299.

1.5.3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound. While complete experimental data for the aglycone is sparse in readily available literature, solid-state 13C NMR spectra have been recorded for a series of anthocyanidins, including this compound.

Note: Specific, detailed experimental 1H and 13C NMR data for this compound chloride in solution is not consistently reported in the available literature. The provided information is based on general knowledge of anthocyanidin NMR spectra.

Stability and Degradation

The stability of this compound is highly dependent on environmental factors, which is a critical consideration for its storage and use in various applications.

FactorEffect on Stability
pH Most stable in acidic conditions (pH < 3). As pH increases, it undergoes structural transformations to less stable forms.
Temperature Degradation accelerates with increasing temperature. For long-term storage, temperatures of -20°C or lower are recommended.
Light Exposure to light, particularly UV radiation, can cause fading and degradation. Storage in the dark is recommended.
Oxygen Susceptible to oxidation, which leads to degradation.

The color of this compound is a strong indicator of its structural form and stability at different pH values:

pHObserved ColorPredominant Structural Form
< 3RedFlavylium cation
4-5ColorlessCarbinol pseudobase
6-7PurpleQuinoidal base
> 8BlueAnionic quinoidal base

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by this compound.

Peonidin_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., MMPs, u-PA) AP1->Gene_Expression This compound This compound This compound->ERK Inhibits phosphorylation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Peonidin_AP1_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_GF Cellular Stress / Growth Factors JNK_p38 JNK / p38 Stress_GF->JNK_p38 cJun_cFos c-Jun / c-Fos JNK_p38->cJun_cFos Phosphorylation AP1_complex AP-1 Complex (Jun-Fos heterodimer) cJun_cFos->AP1_complex Target_Genes Target Gene Expression (Proliferation, Inflammation) AP1_complex->Target_Genes This compound This compound This compound->JNK_p38 Inhibits activation

Caption: this compound modulates the AP-1 signaling pathway.

Peonidin_NLRP3_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro-Caspase-1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β This compound This compound This compound->Inflammasome Inhibits assembly

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides generalized methodologies for the determination of key physicochemical properties of this compound.

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound chloride

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound chloride to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification of Dissolved this compound:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer at the λmax of this compound (e.g., ~530 nm in acidic conditions).

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from a standard curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at that temperature.

UV-Visible Spectrophotometric Analysis

This protocol outlines the determination of total monomeric anthocyanin content using the pH differential method, which is applicable to this compound.

Materials:

  • This compound sample

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in the pH 1.0 buffer to obtain a stock solution.

  • Dilution:

    • Prepare two dilutions of the stock solution: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading at the λmax within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of both solutions at the λmax of this compound (e.g., ~530 nm) and at 700 nm (to correct for haze). Use the respective buffers as blanks.

  • Calculation:

    • Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A₇₀₀)pH 1.0 - (Aλmax - A₇₀₀)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law: Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

      • MW = Molecular weight of this compound (336.72 g/mol )

      • DF = Dilution factor

      • ε = Molar absorptivity of this compound (value depends on the specific anthocyanin and solvent)

      • l = Path length of the cuvette (typically 1 cm)

Determination of pKa by Potentiometric Titration

This protocol provides a general procedure for determining the pKa values of a flavonoid like this compound.

Materials:

  • This compound chloride

  • Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Methodology:

  • Sample Preparation:

    • Dissolve a precise amount of this compound chloride in a known volume of CO₂-free deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. The concentration should be sufficient for accurate pH measurement.

  • Titration:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution gently.

    • Add small, precise increments of the standardized NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration well past the expected equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve, where half of the acidic protons have been neutralized. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point(s).

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound. The presented data on its molecular properties, solubility, spectroscopic behavior, and stability are essential for researchers and professionals working with this compound. The outlined experimental protocols offer a starting point for the accurate determination of these properties. Furthermore, the visualization of key signaling pathways modulated by this compound provides insight into its potential mechanisms of action in biological systems. A comprehensive understanding of these fundamental properties is crucial for unlocking the full therapeutic and functional potential of this compound.

References

The Occurrence and Distribution of Peonidin in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is an O-methylated anthocyanidin, a subclass of flavonoids, that imparts purplish-red hues to a variety of flowers, fruits, and vegetables.[1] As a primary plant pigment, its presence is not only crucial for attracting pollinators but also for protecting the plant against various environmental stressors.[2][3] Beyond its physiological role in plants, this compound has garnered significant interest from the scientific community for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.

Natural Sources and Distribution of this compound

This compound and its glycosidic derivatives are widely distributed throughout the plant kingdom. They are responsible for the vibrant colors of many well-known plants.

Fruits and Berries: A primary dietary source of this compound is raw cranberries, which contain approximately 42 mg per 100 g of fruit. Other significant sources include blueberries, plums, grapes, and cherries, with concentrations typically ranging from 5 to 12 mg per 100 g. It is important to note that processing can affect anthocyanin content, with fresh fruits generally containing higher levels of this compound than their frozen counterparts. For instance, frozen blueberries have been shown to contain almost no this compound. This compound-3-O-glucoside is a common derivative found in the skins of red Vitis vinifera grapes and subsequently in red wine.

Vegetables: Certain cultivars of purple-fleshed sweet potatoes are a notable source of this compound, with concentrations reaching up to 40 mg per 100 g (cooked). Other vegetables containing this compound derivatives include red cabbage, red onions, and purple corn.

Grains and Other Plants: this compound has also been isolated from raw black rice. In the ornamental plant world, this compound contributes to the purplish-red colors of peonies and roses. It is also found in the blue flowers of the morning glory (Ipomoea tricolor). The leaves of some plants may also accumulate anthocyanins, including this compound derivatives, particularly during autumn.

Quantitative Data on this compound Content in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and post-harvest handling. The following table summarizes the quantitative data for this compound content in a selection of plant sources.

Plant SourceFormThis compound Content (mg/100g)Reference(s)
CranberriesRaw42
Purple Fleshed Sweet PotatoesCookedup to 40
BlueberriesFresh5 - 12
PlumsFresh5 - 12
GrapesFresh5 - 12
CherriesFresh5 - 12

Biosynthesis of this compound

This compound biosynthesis is a branch of the well-characterized flavonoid and anthocyanin pathways. The process begins with the general phenylpropanoid pathway, leading to the formation of chalcone, which is a precursor for all flavonoids. A series of enzymatic reactions then leads to the synthesis of cyanidin, the direct precursor to this compound. The final and defining step in this compound biosynthesis is the O-methylation of cyanidin at the 3'-hydroxyl group of the B-ring, a reaction catalyzed by an O-methyltransferase (OMT). Like other anthocyanidins, this compound is unstable in its aglycone form and is rapidly stabilized through glycosylation, most commonly at the 3-hydroxyl position, to form derivatives such as this compound-3-O-glucoside. Further modifications, such as acylation, can also occur, which enhance pigment stability and color.

Peonidin_Biosynthesis cluster_enzymes Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA General Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin Leucocyanidin->Cyanidin ANS This compound This compound Cyanidin->this compound Cyanidin->this compound OMT Peonidin_3_O_glucoside This compound-3-O-glucoside This compound->Peonidin_3_O_glucoside This compound->Peonidin_3_O_glucoside UFGT PAL PAL, C4H, 4CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H DFR DFR ANS ANS OMT OMT UFGT UFGT e1 e1 e2 e2 e3 e3 e4 e4 e5 e5 e6 e6 e7 e7 e8 e8 e9 e9

Caption: Simplified biosynthesis pathway of this compound from phenylalanine.

Experimental Protocols

Extraction of this compound and other Anthocyanins from Plant Material

This protocol provides a general method for the extraction of anthocyanins, including this compound, from fresh or frozen plant tissue.

1. Sample Preparation:

  • Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation.

  • Alternatively, freeze-dry the plant material and then grind to a fine powder.

2. Extraction Solvent:

  • Prepare an acidified methanol or ethanol solution. A common solvent is methanol or ethanol (70-95%) containing 0.1% to 1% hydrochloric acid (HCl) or formic acid. The acidic conditions are crucial for stabilizing anthocyanins in their colored flavylium cation form.

3. Extraction Procedure:

  • Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the acidified extraction solvent.

  • Vortex the mixture to ensure thorough mixing.

  • Sonicate the mixture for 10-15 minutes in an ultrasonic bath to enhance cell disruption and extraction efficiency.

  • Alternatively, the mixture can be macerated with shaking for 1-2 hours at room temperature or at 4°C in the dark.

4. Solid-Liquid Separation:

  • Centrifuge the mixture at 4,000-10,000 x g for 10-20 minutes to pellet the solid plant material.

  • Carefully decant the supernatant containing the anthocyanin extract into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with the same solvent two more times. The supernatants are then pooled.

5. Concentration and Storage:

  • The pooled supernatant can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

  • The resulting aqueous extract can be used directly for analysis or lyophilized for long-term storage.

  • For immediate analysis by HPLC or UPLC, filter the extract through a 0.22 µm syringe filter.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of this compound and its glycosides.

1. Instrumentation and Columns:

  • An HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector is required.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for anthocyanin separation.

2. Mobile Phase:

  • A binary solvent system is typically employed.

    • Solvent A: Acidified water (e.g., water with 0.5-5% formic acid or 0.1% trifluoroacetic acid).

    • Solvent B: Acetonitrile or methanol.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 40°C.

  • Detection Wavelength: 520 nm for anthocyanins.

  • Injection Volume: 10 - 20 µL.

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 5-10%), which is gradually increased over 30-60 minutes to elute the different anthocyanins based on their polarity. A final wash with a high percentage of solvent B is used to clean the column, followed by re-equilibration to the initial conditions.

4. Quantification:

  • Prepare a calibration curve using a certified this compound standard (or a relevant glycoside like this compound-3-glucoside) at various concentrations.

  • Inject the standards and the prepared plant extracts into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

  • Quantify the amount of this compound in the sample by correlating the peak area with the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. One of the key pathways influenced by this compound is the NF-κB (Nuclear Factor-kappa B) signaling pathway, which plays a central role in inflammation.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB_p P-IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Proteasome Proteasome IkB_p->Proteasome NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2) DNA->Inflammatory_Genes This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a widely distributed anthocyanidin that contributes to the vibrant colors of many edible and ornamental plants. Its presence in the diet, particularly from sources like cranberries and purple sweet potatoes, is of significant interest due to its potential health-promoting activities. This guide has provided a technical overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The visualization of its biosynthetic pathway and its modulatory effect on the NF-κB signaling pathway offers a foundation for further research into its biological significance and potential therapeutic applications. A deeper understanding of the factors influencing this compound content in plants and its mechanisms of action will be crucial for its future development as a nutraceutical or pharmaceutical agent.

References

The Magenta Signature: An In-depth Technical Guide to Peonidin Biosynthesis in Grapes and Other Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin, an O-methylated anthocyanidin, is a key contributor to the vibrant magenta and purplish-red hues observed in a variety of fruits, most notably grapes. As a member of the flavonoid class of secondary metabolites, this compound's biosynthesis is a complex process, branching from the general phenylpropanoid pathway. This technical guide provides a comprehensive examination of the this compound biosynthesis pathway, its intricate regulatory networks, and notable variations across different fruit species. It presents quantitative data on this compound concentrations, details key experimental protocols for its analysis, and offers visual diagrams of the core biochemical pathways and associated experimental workflows to facilitate further research and application in fields such as food science, agriculture, and pharmacology.

The Core Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the production of various classes of flavonoids, including anthocyanins.

The core pathway can be divided into three main stages:

  • General Flavonoid Pathway: A series of enzymatic reactions catalyzed by Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) leads to the formation of dihydroflavonols.

  • Anthocyanin Branch: Dihydroflavonols are then directed towards the anthocyanin branch. The key enzyme Flavonoid 3'-Hydroxylase (F3'H) hydroxylates dihydrokaempferol to produce dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) then reduces dihydroquercetin to leucocyanidin, which is subsequently converted to the unstable colored anthocyanidin, cyanidin, by Anthocyanidin Synthase (ANS).[1]

  • Formation of this compound: The final and defining step in this compound biosynthesis is the methylation of cyanidin. An anthocyanin O-methyltransferase (AOMT or OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of cyanidin, yielding this compound.[2]

Like other anthocyanidins, this compound is unstable in its aglycone form and is rapidly stabilized through glycosylation, typically at the 3-hydroxyl position, by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form this compound-3-O-glucoside.[1] Further modifications, such as acylation, can occur, enhancing pigment stability and color.

Mandatory Visualization 1: this compound Biosynthesis Pathway

Peonidin_Biosynthesis Phe L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS This compound This compound Cyanidin->this compound OMT Peonidin3G This compound-3-O-glucoside This compound->Peonidin3G UFGT PAL PAL C4H_4CL C4H, 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H DFR DFR ANS ANS OMT OMT UFGT UFGT

Caption: Core enzymatic steps in the this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The synthesis of this compound is a highly regulated process, primarily controlled at the transcriptional level by the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. The MYB transcription factors are often the key determinants of which structural genes in the anthocyanin pathway are expressed, thereby controlling the type and amount of anthocyanins produced. In grapes, VvMYBA1 and VvMYBA2 are well-characterized R2R3-MYB transcription factors that activate the expression of late biosynthetic genes like UFGT.

Environmental factors such as light and temperature, as well as phytohormones, also play a crucial role in regulating this compound biosynthesis by influencing the expression of the MBW complex components and the structural genes of the pathway.

Quantitative Data on this compound and Other Anthocyanins

The concentration of this compound and other anthocyanins varies significantly among different fruit species and even between cultivars of the same species. Grapes are a particularly rich source of this compound, especially red wine varieties.

Table 1: this compound-3-O-glucoside Content in Various Grape Cultivars
Grape CultivarThis compound-3-O-glucoside (mg/L in juice)Reference
Merlot74.26[3]
Syrah66.54[3]
Köhnü36.08
Alicante30.05
Cabernet Sauvignon16.01
Kalecik Karası9.05
Table 2: Anthocyanin Composition in Cranberry Cultivars (mg/g of fresh weight)
CultivarCyanidin-3-galactosideCyanidin-3-arabinosideThis compound-3-galactosideThis compound-3-arabinosideReference
Howes--0.184 ± 0.01-
McFarlin-1.21 ± 0.020.192 ± 0.01-
Woolman-1.51 ± 0.012.74 ± 0.03-
Crowley-1.24 ± 0.02--
Le Munyon-1.22 ± 0.01--

Note: '-' indicates data not reported in the specified format in the cited source.

Table 3: Anthocyanin Content in Various Berry Fruits (mg/100g of fresh weight)
BerryCyanidin-3-O-glucosideDelphinidin-3-O-glucosideMalvidin-3-O-glucosideTotal AnthocyaninsReference
Blackberry ('Darrow')80.98---
Blackberry ('Thornless Evergreen')95.50---
Blackcurrant ('Ben Lomond')-17.48--
Blackcurrant ('Titatnia')-19.33--
Highbush Blueberry ('Bluecrop')----

Note: A comprehensive breakdown for each anthocyanin was not available in a single table in the search results. This table presents a selection of available data.

Experimental Protocols

Anthocyanin Extraction from Grapes and Other Fruits

This protocol describes a general method for the extraction of anthocyanins for subsequent quantification.

Materials:

  • Fruit samples (e.g., grape skins, whole berries)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol containing 0.1% HCl (v/v) or 2% formic acid-methanol (v/v)

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Freeze the fruit sample in liquid nitrogen.

  • Grind the frozen sample to a fine powder using a mortar and pestle.

  • Weigh a precise amount of the powdered sample (e.g., 0.5 g) and place it in a centrifuge tube.

  • Add a specific volume of the extraction solvent (e.g., 10 mL).

  • Vortex the mixture thoroughly.

  • For enhanced extraction, sonicate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.

  • Centrifuge the mixture at a high speed (e.g., 8,000 x g) for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process with the remaining pellet to ensure complete extraction.

  • Combine the supernatants.

  • If necessary, evaporate the solvent under vacuum and redissolve the residue in a known volume of a suitable solvent (e.g., methanol).

  • Filter the final extract through a 0.22 µm syringe filter before HPLC analysis.

Mandatory Visualization 2: Anthocyanin Extraction Workflow

Anthocyanin_Extraction_Workflow start Start: Fruit Sample freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Add Acidified Methanol & Vortex grind->extract sonicate Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet combine Combine Supernatants supernatant->combine repeat_extraction Repeat Extraction on Pellet pellet->repeat_extraction repeat_extraction->extract Yes repeat_extraction->combine No evaporate Evaporate & Redissolve (Optional) combine->evaporate filter Filter (0.22 µm) evaporate->filter end End: Ready for HPLC Analysis filter->end

Caption: A typical workflow for the extraction of anthocyanins from fruit samples.

Quantification of this compound-3-O-glucoside by HPLC-MS

This protocol provides a general framework for the quantitative analysis of this compound-3-O-glucoside.

Instrumentation and Columns:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole-Time of Flight Mass Spectrometer (Q-TOF-MS).

  • Reversed-phase C18 column (e.g., Zorbax SB-C18).

Mobile Phase and Gradient:

  • Mobile Phase A: 1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is typically used, for example: 0–1 min, 5-10% B; 1–9 min, 10-25% B; 9–11 min, 25-95% B; 11–13 min, 95% B; 13–13.5 min, 95-5% B; 13.5–18 min, 5% B.

  • Flow rate: 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • The instrument is operated in full scan mode to acquire mass spectra. For quantification, extracted ion chromatograms corresponding to the m/z of this compound-3-O-glucoside are used.

Quantification:

  • A standard curve is generated using a certified reference standard of this compound-3-O-glucoside at various concentrations.

  • The concentration of this compound-3-O-glucoside in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of key genes in the this compound biosynthesis pathway.

1. RNA Extraction:

  • Extract total RNA from fruit tissue (e.g., grape skin) using a suitable kit (e.g., RNAprep Pure Plant Kit) or a CTAB-based method.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., RevertAid H Minus First Strand cDNA Synthesis Kit).

3. qRT-PCR:

  • Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix.

  • Design and validate primers for the target genes (e.g., CHS, F3'H, DFR, ANS, OMT, UFGT) and a suitable reference gene (e.g., actin, EF1a).

  • The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

  • A typical thermal cycling profile is: 95°C for 15 min, followed by 40 cycles of 95°C for 15 s, an annealing step (temperature dependent on primers) for 20 s, and 72°C for 20 s.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion

The biosynthesis of this compound is a well-defined yet intricately regulated branch of the flavonoid pathway. Understanding the key enzymes, regulatory factors, and their genetic underpinnings is crucial for applications ranging from improving the color and nutritional quality of fruits to developing natural colorants and exploring the pharmacological potential of these compounds. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess this compound content and investigate the molecular mechanisms governing its production in grapes and other fruits. Further research, particularly in the area of enzyme kinetics and the impact of diverse environmental stimuli on the regulatory network, will continue to enhance our understanding of this important plant secondary metabolite.

References

Introduction to Peonidin and the Anthocyanin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Regulation of Peonidin Synthesis in Plant Tissues

This compound is an O-methylated anthocyanidin, a type of water-soluble pigment that belongs to the vast class of secondary metabolites known as flavonoids.[1] It is a derivative of the more common anthocyanidin, cyanidin, and is responsible for a spectrum of magenta, purplish-red, and blue hues in the flowers, fruits, and leaves of many plant species.[1][2] The color and stability of this compound are highly dependent on pH; it appears cherry red at pH 2.0 and deep blue at pH 8.0.[1]

Like other anthocyanins, this compound plays a crucial role in plant physiology, including attracting pollinators and seed dispersers, providing protection against UV radiation, and defending against pathogens.[1] Its biosynthesis is an intricate process, representing a specific branch of the general flavonoid and anthocyanin pathways. The synthesis is tightly controlled at the transcriptional level by a complex interplay of regulatory proteins and is highly responsive to both developmental cues and environmental stimuli. This guide provides a detailed examination of the this compound biosynthesis pathway, its complex regulatory networks, and the experimental protocols used to investigate these mechanisms.

The Core Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA, a central precursor for all flavonoids. The pathway then proceeds through the core anthocyanin biosynthesis route, culminating in the specific modification of cyanidin to form this compound.

2.1. General Flavonoid and Anthocyanin Synthesis

  • Chalcone Synthase (CHS) : This is the first committed enzyme in the flavonoid pathway. It catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) : CHI facilitates the stereospecific isomerization of naringenin chalcone into naringenin, a key flavanone intermediate.

  • Flavanone 3-Hydroxylase (F3H) : F3H hydroxylates naringenin to produce dihydrokaempferol (DHK).

  • Flavonoid 3'-Hydroxylase (F3'H) : This enzyme is a critical branching point. F3'H hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ), channeling the pathway towards cyanidin- and this compound-based anthocyanins.

  • Dihydroflavonol 4-Reductase (DFR) : DFR reduces the 4-keto group of dihydroflavonols. Its action on DHQ produces leucocyanidin.

  • Anthocyanidin Synthase (ANS) : Also known as Leucoanthocyanidin Dioxygenase (LDOX), ANS oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.

2.2. Formation and Modification of this compound

  • O-Methyltransferase (OMT) : The final step in this compound biosynthesis is the methylation of cyanidin. An anthocyanin-specific O-methyltransferase adds a methyl group to the 3'-hydroxyl group on the B-ring of cyanidin, converting it to this compound.

  • Glycosylation : In its aglycone form, this compound is unstable. It is rapidly stabilized by the attachment of sugar moieties, a process catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). This typically occurs at the 3-hydroxyl position, forming this compound-3-O-glucoside, a common and more stable derivative.

  • Acylation : Further modifications, such as the addition of acyl groups (e.g., coumaroyl, caffeoyl, or malonyl groups) to the sugar moieties, can occur. This acylation, catalyzed by acyltransferases (AATs), further enhances pigment stability, solubility, and color.

Peonidin_Biosynthesis_Pathway Phe Phenylalanine PAL PAL, C4H, 4CL Phe->PAL CoumaroylCoA 4-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H DHK Dihydrokaempferol (DHK) F3primeH F3'H DHK->F3primeH DHQ Dihydroquercetin (DHQ) DFR DFR DHQ->DFR Leucocyanidin Leucocyanidin ANS ANS Leucocyanidin->ANS Cyanidin Cyanidin OMT OMT Cyanidin->OMT This compound This compound UFGT UFGT This compound->UFGT Peonidin3G This compound-3-O-glucoside AAT AAT Peonidin3G->AAT Acylthis compound Acylated this compound Glycosides PAL->CoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin F3H->DHK F3primeH->DHQ DFR->Leucocyanidin ANS->Cyanidin OMT->this compound UFGT->Peonidin3G AAT->Acylthis compound

Caption: The core biosynthetic pathway leading to this compound and its derivatives.

Regulation of this compound Biosynthesis

The synthesis of this compound is meticulously regulated, primarily at the transcriptional level, ensuring that pigment production occurs in the correct tissues at the appropriate developmental stage and in response to environmental cues.

3.1. Transcriptional Regulation by the MBW Complex

The expression of the structural genes in the anthocyanin pathway, particularly the late biosynthetic genes (LBGs) like DFR and ANS, is controlled by a conserved protein complex known as the MBW complex. This complex consists of transcription factors from three distinct families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

  • R2R3-MYB proteins often act as the primary determinants of which structural genes are activated, thereby controlling the specific type of flavonoid produced. For instance, specific MYB activators are known to upregulate the genes required for cyanidin and this compound synthesis.

  • bHLH proteins are essential co-regulators that interact with MYB factors to form a functional activation complex.

  • WD40 repeat proteins (e.g., TTG1 in Arabidopsis) act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the active MBW complex.

In addition to activators, there are also R2R3-MYB repressors (e.g., AtMYB4-like and FaMYB1-like) that can inhibit anthocyanin biosynthesis. These repressors can compete with MYB activators for binding to bHLH partners or directly suppress the promoters of structural genes.

3.2. Environmental and Hormonal Control

This compound synthesis is highly plastic and responds to a variety of external and internal signals.

  • Light : Light is a major inducer of anthocyanin biosynthesis. Photoreceptors perceive light signals, triggering a cascade that leads to the activation of the MBW complex and subsequent upregulation of pathway genes. The bZIP transcription factor HY5 is a key player in this light-mediated response.

  • Temperature : Both low and high temperatures can significantly affect this compound accumulation. Low temperatures often promote anthocyanin synthesis as a protective mechanism, while high temperatures can be inhibitory.

  • Drought and Salinity : Abiotic stresses like drought and high salinity frequently lead to an increase in anthocyanin content, including this compound derivatives. The plant hormone abscisic acid (ABA) is a key mediator in this stress response, triggering a signaling pathway that upregulates biosynthesis genes.

  • Nutrient Availability : Deficiencies in nutrients, particularly nitrogen and phosphorus, can induce anthocyanin accumulation.

Regulation_of_Peonidin_Synthesis cluster_signals Environmental & Hormonal Signals cluster_tfs Regulatory Proteins cluster_genes Biosynthesis Genes Light Light MYB_A R2R3-MYB (Activator) Light->MYB_A activates LowTemp Low Temperature LowTemp->MYB_A activates Drought Drought/Salinity ABA ABA Drought->ABA activates NutrientDef Nutrient Deficiency NutrientDef->MYB_A activates ABA->MYB_A activates MBW MBW Complex MYB_A->MBW bHLH bHLH bHLH->MBW WD40 WD40 WD40->MBW EBGs Early Genes (CHS, CHI, F3H) MBW->EBGs activates LBGs Late Genes (DFR, ANS, OMT, UFGT) MBW->LBGs activates MYB_R R2R3-MYB (Repressor) MYB_R->MBW inhibits complex formation MYB_R->LBGs represses This compound This compound Accumulation EBGs->this compound LBGs->this compound

Caption: Transcriptional and environmental regulation of this compound synthesis.

Quantitative Data on this compound Content

The concentration of this compound and its derivatives varies significantly among different plant species, tissues, and developmental stages, and is influenced by environmental conditions.

Plant SourceDerivative(s)ConcentrationReference
Raw CranberriesThis compound derivativesApprox. 42 mg / 100 g fresh weight
Blueberries, Plums, Grapes, CherriesThis compound derivatives5 - 12 mg / 100 g fresh weight
Red Vitis vinifera GrapesThis compound-3-O-glucosidePresent
Black Rice (Oryza sativa L.)This compound-3-O-glucoside (pnd-3-glu)Identified
Rosa persicaThis compound O-rutinoside-O-malonylglucosideMajor anthocyanin in blotch parts
Rapeseed Seedlings (High Light Stress)Petunidin-3-O-glucoside (related anthocyanin)60-fold increase

Experimental Protocols

Investigating the regulation of this compound synthesis requires a combination of analytical chemistry, molecular biology, and functional genomics techniques.

5.1. Extraction and Quantification of this compound

This protocol describes a general method for extracting and quantifying this compound and its derivatives from plant tissue using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation : Freeze-dry fresh plant material and grind it into a fine powder.

  • Extraction :

    • Macerate the powdered tissue in an acidified methanol or ethanol solution (e.g., 80:20 methanol:water with 0.1% HCl or formic acid). The acid helps to maintain the stable flavylium cation form of the anthocyanin.

    • Use methods like ultrasound-assisted extraction (UAE) to improve efficiency. Incubate the mixture (e.g., for 30 minutes at 15°C) in the dark to prevent degradation.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

  • Purification (Optional) : For complex matrices, a solid-phase extraction (SPE) step using a C18 or Amberlite resin can be used to remove sugars, organic acids, and other interfering compounds.

  • HPLC Analysis :

    • System : An HPLC system equipped with a Diode Array Detector (DAD) or coupled to a Mass Spectrometer (MS) is used.

    • Column : A C18 reverse-phase column is commonly employed.

    • Mobile Phase : A gradient of two solvents is typically used, such as (A) acidified water (e.g., with 5% formic acid) and (B) acetonitrile or methanol.

    • Detection : Monitor the eluent at a wavelength of approximately 520 nm, which is the absorption maximum for most anthocyanins.

    • Quantification : Identify and quantify this compound derivatives by comparing their retention times and spectral data with authentic standards.

5.2. Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the transcript levels of genes involved in this compound synthesis.

  • RNA Extraction :

    • Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol.

    • Include a DNase treatment step to eliminate any contaminating genomic DNA.

  • RNA Quality Control :

    • Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Verify RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) greater than 8 is recommended for reliable results.

  • cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR) :

    • Design or obtain validated primers for the target genes (CHS, F3'H, DFR, ANS, OMT, etc.) and one or more stable reference (housekeeping) genes for normalization.

    • Perform the qPCR reaction using a SYBR Green-based master mix on a real-time PCR instrument.

  • Data Analysis : Calculate the relative gene expression changes using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).

5.3. Functional Analysis using Transient Expression Assays

Transient assays are used to rapidly assess the function of regulatory genes (e.g., MYB and bHLH transcription factors) by overexpressing them in a model plant system.

  • Vector Construction : Clone the coding sequence of the candidate regulatory gene into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation : Introduce the expression vector into a suitable strain of Agrobacterium tumefaciens.

  • Infiltration :

    • Culture the transformed Agrobacterium and resuspend the cells in an infiltration buffer.

    • Infiltrate the bacterial suspension into the leaves of a model plant, such as Nicotiana benthamiana, or directly into the target plant tissue (e.g., fruit peels or petals).

  • Analysis :

    • After 3-7 days, observe the infiltrated area for pigment accumulation, which indicates that the introduced gene has activated the endogenous anthocyanin pathway.

    • The effect can be quantified by extracting anthocyanins (Protocol 5.1) or by measuring the expression of downstream target genes (Protocol 5.2) from the infiltrated patch.

    • Co-infiltration of a transcription factor with a reporter construct (e.g., a structural gene promoter driving GUS or Luciferase) can confirm direct activation.

Experimental_Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis PlantTissue Plant Tissue Sample (e.g., fruit peel, flower) Grind_M Grind Tissue (Lyophilized) PlantTissue->Grind_M Grind_G Grind Tissue (Liquid N2) PlantTissue->Grind_G Extract Solvent Extraction (Acidified Methanol) Grind_M->Extract Analyze_HPLC HPLC-DAD/MS Analysis (Quantification) Extract->Analyze_HPLC Result_M This compound Content Analyze_HPLC->Result_M RNA_Extract Total RNA Extraction + DNase Treatment Grind_G->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qRT-PCR cDNA_Synth->qPCR Result_G Relative Gene Expression qPCR->Result_G

Caption: General workflow for analyzing this compound content and gene expression.

References

The Biological Activities of Peonidin and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the vibrant hues in many fruits, vegetables, and flowers.[1] Beyond its coloring properties, this compound and its derivatives have emerged as compounds of significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on the biological effects of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes the underlying molecular signaling pathways to serve as a robust resource for professionals in pharmacology, nutrition, and drug discovery.

This compound is commonly found in nature as glycosylated derivatives, with this compound-3-glucoside being one of the most prevalent forms. The structural features of this compound, particularly the hydroxyl and methoxy groups on its B-ring, are pivotal to its biological functions.[2]

Antioxidant Activity

This compound demonstrates significant antioxidant activity by scavenging free radicals and chelating metal ions, a capacity attributed to its phenolic structure which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] The antioxidant potential of this compound and its derivatives has been quantified using various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its derivatives varies depending on the specific compound and the assay used. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

CompoundAssayIC50 Value (µg/mL)Source
This compound-based Anthocyanin (P1)DPPH Radical Scavenging61.07[3]
This compound-based Anthocyanin (P2)DPPH Radical Scavenging47.22[3]
This compound-based Anthocyanin (P3)DPPH Radical Scavenging37.52
This compound-based Anthocyanin (P4)DPPH Radical Scavenging26.71
This compound-based Anthocyanin (P5)DPPH Radical Scavenging28.76
Purple Sweet Potato Anthocyanins (PSPAs)DPPH Radical Scavenging57.58
This compound-based Anthocyanin (P1)Ferrous Ion Chelating353.23
This compound-based Anthocyanin (P2)Ferrous Ion Chelating213.74
This compound-based Anthocyanin (P3)Ferrous Ion Chelating167.27
This compound-based Anthocyanin (P4)Ferrous Ion Chelating116.95
This compound-based Anthocyanin (P5)Ferrous Ion Chelating133.06
Purple Sweet Potato Anthocyanins (PSPAs)Ferrous Ion Chelating287.85
Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Procedure:

    • Add a small volume of the test sample (this compound or its derivative) at various concentrations to the DPPH solution.

    • Include a control with the solvent used for the sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add a small volume of the test sample to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

experimental_workflow_antioxidant cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Add this compound Sample DPPH1->DPPH2 DPPH3 Incubate (Dark, RT) DPPH2->DPPH3 DPPH4 Measure Absorbance (517nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Add this compound Sample ABTS1->ABTS2 ABTS3 Incubate (RT) ABTS2->ABTS3 ABTS4 Measure Absorbance (734nm) ABTS3->ABTS4

Caption: Experimental workflows for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Signaling Pathways in Inflammation

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical regulators of inflammatory responses. It can also suppress inflammation by inhibiting NLRP3 inflammasome activation.

signaling_pathway_inflammation LPS Inflammatory Stimuli (LPS) IKK IKK LPS->IKK MAPK MAPK (ERK, JNK, p38) LPS->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Activates AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation AP1_nuc->Genes Activates signaling_pathway_apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis signaling_pathway_neuroprotection This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits PI3K PI3K This compound->PI3K Activates ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->AntioxidantEnzymes Activates Transcription Akt Akt PI3K->Akt Activates NeuronalSurvival Neuronal Survival & Growth Akt->NeuronalSurvival Nucleus Nucleus

References

A Technical Guide to the Solubility of Peonidin in DMSO, Methanol, and Water

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the solubility of peonidin, an O-methylated anthocyanidin, in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Quantitative Solubility Data

This compound's solubility is significantly influenced by the solvent's polarity and the pH of the medium. Due to its polyphenolic structure, it exhibits solubility in both organic solvents and, to a lesser extent, in aqueous solutions. The data presented below is for this compound chloride, a common salt form of the compound.

SolventFormApproximate Solubility
DMSO This compound~16 mg/mL[1]
Methanol This compound (as alcohol)~16 mg/mL[1]
Water This compoundHighly Soluble[1][2][3]
Aqueous Buffers This compound (chloride)Sparingly soluble
DMF:PBS (pH 7.2) (1:9) This compound (chloride)~0.1 mg/mL

Note: The term "highly soluble" for water is qualitative. The solubility of anthocyanins like this compound in aqueous media is critically dependent on pH. It is most stable and soluble in acidic conditions (pH 1-3). In neutral or alkaline aqueous buffers, such as PBS (pH 7.2), its solubility is significantly lower, as demonstrated by the quantitative data.

Experimental Protocol: Determination of this compound Solubility

This section outlines a generalized methodology for determining the solubility of this compound in a given solvent, based on the common "shake-flask" or saturated solution method. This protocol is designed to be adapted for specific laboratory conditions and analytical equipment.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent (DMSO, methanol, or water) at a defined temperature to achieve a saturated solution.

Materials:

  • This compound (chloride, >97% purity)

  • Solvent of interest (e.g., DMSO, HPLC-grade methanol, or a specific aqueous buffer)

  • Microcentrifuge tubes or small glass vials

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials, ensuring a visible amount of undissolved solid will remain.

    • Pipette a precise volume of the chosen solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The time required for equilibrium should be determined empirically.

  • Separation of Undissolved Solute:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully aspirate a specific volume of the clear supernatant from the centrifuged sample.

    • For highly concentrated solutions (like those in DMSO or methanol), perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.

  • Quantitative Analysis by HPLC:

    • Prepare a standard calibration curve using known concentrations of this compound.

    • Inject the prepared sample into the HPLC system. A common method involves a C18 reversed-phase column with detection at approximately 520 nm.

    • The mobile phase is typically a gradient of acidified water and an organic solvent like methanol or acetonitrile.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mmol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining this compound solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add Excess this compound to Vial B Add Precise Volume of Solvent A->B   C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect & Dilute Supernatant D->E F Filter (0.22 µm) E->F G Quantify via HPLC (520 nm) F->G H Calculate Solubility G->H

Caption: Workflow for determining this compound solubility.

References

Peonidin's Metamorphic Palette: A Technical Guide to pH-Induced Color Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pH-dependent color changes of peonidin, a naturally occurring anthocyanidin. Tailored for researchers, scientists, and professionals in drug development, this document details the structural transformations, quantitative colorimetric data, and experimental methodologies related to this compound's chromic properties. A thorough understanding of these characteristics is crucial for applications in pharmaceuticals, nutraceuticals, and as a natural colorant, where pH can significantly influence efficacy, stability, and visual attributes.

Introduction to this compound and its pH-Dependent Chromaticity

This compound is an O-methylated anthocyanidin responsible for the purplish-red hues in various plants, including peonies and roses.[1] Like other anthocyanins, its molecular structure and, consequently, its color are highly sensitive to the pH of the surrounding medium.[1][2] In aqueous solutions, this compound exists in a dynamic equilibrium between several structural forms, each exhibiting a distinct color and stability profile.[2] This pH-dependent structural transformation alters the extent of conjugation of the double bonds within the molecule, which in turn changes the wavelength of light absorbed.[1]

Quantitative Data on this compound Color Variation with pH

The color of this compound solutions undergoes a predictable series of changes in response to varying pH levels. While this compound is noted for its relatively high stability at higher pH values compared to other anthocyanidins, its most stable and intensely colored form is the flavylium cation, which predominates in highly acidic environments. The following table summarizes the observed colors and corresponding chemical forms of this compound at different pH values.

pHObserved ColorPredominant Chemical Species
< 3Cherry RedFlavylium Cation
3.0Strong Yellowish PinkFlavylium Cation/Quinoidal Base
5.0Grape Red-PurpleQuinoidal Base
7-8Deep BlueAnionic Quinoidal Base
> 8Colorless/DegradationChalcone/Degradation Products

Note: The colors are descriptive and can vary based on concentration and the presence of co-pigments. The transition between forms is a dynamic equilibrium.

Structural Transformations of this compound with pH Variation

The color changes of this compound are a direct result of structural transformations at the molecular level. These transformations are reversible and dictated by the proton concentration of the solution.

At a very low pH (typically below 3), this compound exists predominantly as the red flavylium cation . As the pH increases, deprotonation occurs, leading to the formation of the purple quinoidal base . Further increases in pH can lead to the formation of a blue anionic quinoidal base . Concurrently, a hydration reaction can lead to the formation of the colorless carbinol pseudobase , and at near-neutral to alkaline pH, this can isomerize to the colorless chalcone . These colorless forms are generally less stable and can undergo irreversible degradation.

Peonidin_pH_Transformation Flavylium Flavylium Cation (Red) pH < 3 Quinoidal Quinoidal Base (Purple) pH 3-5 Flavylium->Quinoidal +H⁺ / -H⁺ Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O / -H₂O AnionicQuinoidal Anionic Quinoidal Base (Blue) pH 7-8 Quinoidal->AnionicQuinoidal +H⁺ / -H⁺ Chalcone Chalcone (Colorless) pH > 8 Carbinol->Chalcone Isomerization

Caption: pH-dependent equilibrium of this compound chemical structures.

Experimental Protocol: pH Differential Method for Total Monomeric Anthocyanin Content

The pH differential method is a standard spectrophotometric procedure to determine the total monomeric anthocyanin content. It relies on the reversible structural transformation of anthocyanins with a change in pH, where the colored flavylium cation is the predominant form at pH 1.0, while the colorless carbinol form is dominant at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.

Materials and Equipment
  • This compound standard (e.g., this compound-3-glucoside chloride, purity >97%)

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and standard laboratory glassware

Procedure
  • Preparation of Buffers:

    • pH 1.0 buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.

    • pH 4.5 buffer: Dissolve 54.43 g of CH₃CO₂Na·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • Sample Preparation:

    • Prepare a stock solution of the this compound-containing sample.

    • Dilute the stock solution separately with the pH 1.0 buffer and the pH 4.5 buffer to an appropriate concentration that yields an absorbance reading between 0.2 and 1.4 at the λvis-max in the pH 1.0 solution.

  • Spectrophotometric Measurement:

    • Allow the dilutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of the pH 1.0 dilution at the λvis-max (around 520 nm for many anthocyanins) and at 700 nm (to correct for haze).

    • Measure the absorbance of the pH 4.5 dilution at the same wavelengths.

  • Calculation of Total Monomeric Anthocyanin Concentration:

    • The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • The monomeric anthocyanin pigment concentration (mg/L) is calculated using the following formula: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

      • MW = Molecular weight of the anthocyanin (e.g., 463.4 g/mol for this compound-3-glucoside)

      • DF = Dilution factor

      • ε = Molar absorptivity of the anthocyanin (a value for cyanidin-3-glucoside, 26,900 L·mol⁻¹·cm⁻¹, is often used)

      • l = Pathlength of the cuvette (typically 1 cm)

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution Dilute_pH1 Dilute with pH 1.0 Buffer Prep_Stock->Dilute_pH1 Dilute_pH45 Dilute with pH 4.5 Buffer Prep_Stock->Dilute_pH45 Measure_pH1 Measure Absorbance (λvis-max and 700 nm) of pH 1.0 Sample Dilute_pH1->Measure_pH1 Measure_pH45 Measure Absorbance (λvis-max and 700 nm) of pH 4.5 Sample Dilute_pH45->Measure_pH45 Calculate_A Calculate Absorbance Difference (A) Measure_pH1->Calculate_A Measure_pH45->Calculate_A Calculate_Conc Calculate Monomeric Anthocyanin Concentration Calculate_A->Calculate_Conc

Caption: Workflow for the pH differential method.

Conclusion

The color and stability of this compound are intrinsically linked to the pH of its environment. A comprehensive understanding of its structural transformations and the ability to quantify its presence are essential for its effective utilization in various scientific and industrial applications. The methodologies and data presented in this guide offer a foundational framework for researchers and professionals working with this versatile natural pigment. This compound's enhanced stability in less acidic conditions compared to other anthocyanins makes it a particularly interesting candidate for further investigation and application development.

References

A Technical Guide to Common Peonidin Glycosides in Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Peonidin Glycosides: A Synopsis

This compound, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red hues observed in a variety of flowers, fruits, and vegetables. Its glycosidic derivatives, where one or more sugar moieties are attached to the this compound aglycone, are the most common forms found in nature. These compounds are of significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This guide provides a comprehensive overview of the most prevalent this compound glycosides, their natural distribution, quantitative data, detailed experimental protocols for their analysis, and insights into their interactions with key cellular signaling pathways.

Quantitative Distribution of Common this compound Glycosides in Natural Sources

The concentration of this compound glycosides can vary significantly depending on the plant species, cultivar, growing conditions, and post-harvest handling. The following table summarizes the quantitative data for some of the most common this compound glycosides found in various natural sources.

This compound GlycosideNatural SourceConcentration (mg/100g Fresh Weight, unless otherwise specified)Reference
This compound-3-O-glucoside Raw Cranberries~42 mg/100g[1]
Blueberries5 - 12 mg/100g[1]
Plums5 - 12 mg/100g[1]
Grapes (Red, Vitis vinifera)3.55 - 4.06 mg/100g FW[2]
Red WinePresent, variable concentration[1]
Purple Sweet Potato (cooked)Up to 40 mg/100g
Black RicePresent, a major anthocyanin
Eastern Redbud (Cercis canadensis L.) PetiolesUp to 11.74 mg/100g fwt in purple-flowered genotypes
This compound-3-O-rutinoside European PlumPresent
BlackcurrantPresent
Lonicera caerulea L.Isolatable natural product
This compound-3-O-galactoside CranberriesKnown component
This compound-3-O-arabinoside CranberriesMajor anthocyanin
This compound-3,5-di-O-glucoside Purple Sweet PotatoPresent

Experimental Protocols

The accurate identification and quantification of this compound glycosides are paramount for research and development. The following section details the key experimental methodologies.

Extraction of this compound Glycosides

A general procedure for the extraction of this compound glycosides from plant material is as follows:

  • Sample Preparation: Freeze-dry and pulverize the plant material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered material in an acidified methanol or ethanol solution (e.g., 85:15 methanol:water, v/v, with 0.1% HCl or 1% formic acid) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). Acidification helps stabilize the anthocyanins in their colored flavylium cation form.

    • Agitate the mixture for 1-2 hours at a controlled temperature (e.g., 4°C) in the dark to prevent degradation.

    • For enhanced efficiency, ultrasound-assisted extraction (UAE) can be employed by placing the mixture in an ultrasonic bath for 30-60 minutes.

  • Filtration and Concentration:

    • Separate the solid residue from the liquid extract by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration.

    • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Purification by Solid-Phase Extraction (SPE)

Crude extracts require purification to remove interfering compounds like sugars and organic acids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water.

  • Sample Loading: Dissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to elute polar impurities.

  • Elution: Elute the bound this compound glycosides with acidified methanol.

  • Concentration: Concentrate the eluted fraction using a rotary evaporator to yield a purified anthocyanin extract.

Analytical Methods

HPLC-DAD is a standard method for the separation and quantification of this compound glycosides.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Acidified water (e.g., with 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Detection: The DAD detector is set to monitor the absorbance at the characteristic wavelength for anthocyanins, which is around 520 nm.

  • Quantification: this compound glycosides are quantified by comparing the peak areas with those of authentic standards.

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound glycosides, even in complex matrices.

  • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode. While positive mode is common for anthocyanins, negative ion mode can provide unique fragmentation patterns for structural elucidation.

  • Mass Analysis:

    • Full Scan (MS1): To determine the precursor ions of the this compound glycosides.

    • Product Ion Scan (MS/MS): To fragment the precursor ions and obtain characteristic fragment ions for structural confirmation. The loss of the sugar moiety is a common fragmentation pattern.

  • Typical LC-MS/MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI, Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range (MS1): m/z 100-1000

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated this compound glycosides. Both 1H and 13C NMR are used to determine the structure of the aglycone and the type and position of the attached sugar moieties.

Signaling Pathways and Experimental Workflows

The biological effects of this compound glycosides are often mediated through their interaction with cellular signaling pathways. The following diagrams, created using the DOT language, illustrate a key signaling pathway influenced by this compound-3-O-glucoside and a general experimental workflow for its analysis.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Plant Material (e.g., Berries, Grapes) extraction Solvent Extraction (Acidified Methanol/Ethanol) plant_material->extraction Homogenization purification Solid-Phase Extraction (SPE) extraction->purification Crude Extract hplc HPLC-DAD (Quantification) purification->hplc Purified Glycosides lcms LC-MS/MS (Identification & Quantification) purification->lcms nmr NMR (Structural Elucidation) purification->nmr mapk_pathway P3G This compound-3-O-glucoside MEK1 MEK1 P3G->MEK1 Inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 Activates AP1 AP-1 ERK1_2->AP1 Activates MMPs MMP-2, MMP-9, u-PA (Proteinases) AP1->MMPs Upregulates Metastasis Cancer Cell Invasion & Metastasis MMPs->Metastasis Promotes nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Peonidin_Glycosides This compound Glycosides Peonidin_Glycosides->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Gene_Expression Induces

References

peonidin as an O-methylated anthocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Peonidin as an O-Methylated Anthocyanidin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent O-methylated anthocyanidin, a subclass of flavonoids, that imparts purplish-red pigmentation to a wide array of plants.[1][2] Beyond its role as a natural colorant, this compound and its glycosidic forms have garnered substantial scientific interest for their potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] As an O-methylated derivative of cyanidin, its unique chemical structure influences its stability and biological function.[2] This technical guide provides a comprehensive overview of this compound, covering its physicochemical characteristics, biosynthesis, and natural distribution. It further delves into its significant biological activities by summarizing quantitative data, detailing relevant experimental protocols, and visualizing the core molecular signaling pathways it modulates. This document is intended to serve as a foundational resource for professionals engaged in pharmacology, nutrition, and drug discovery.

Core Physicochemical Characteristics

This compound's chemical structure, featuring a flavylium cation backbone with specific hydroxyl and methoxy substitutions, governs its physical and chemical properties. It is sensitive to pH, changing color from red at a low pH to blue at a higher pH. Unlike many other anthocyanidins, it demonstrates notable stability at higher pH levels. The properties of its common forms, this compound chloride and its anionic form, are detailed below.

Table 1: Physicochemical Properties of this compound Forms

Property This compound Chloride This compound(1-) (anionic form)
IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride 4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate
Molecular Formula C₁₆H₁₃ClO₆ C₁₆H₁₁O₆⁻
Molecular Weight 336.72 g/mol 299.25 g/mol
CAS Number 134-01-0 N/A
Appearance Crystalline solid N/A
Color Dark red/purple powder N/A

| Computed XLogP3 | N/A | 1.6 |

Biosynthesis and Natural Occurrence

This compound is synthesized in plants through a specific branch of the flavonoid pathway. The process begins with the general phenylpropanoid pathway, which produces 4-coumaroyl-CoA from phenylalanine. A series of enzymatic reactions catalyzed by enzymes including Chalcone Synthase (CHS), Flavanone 3-Hydroxylase (F3H), and Dihydroflavonol 4-Reductase (DFR) leads to the formation of cyanidin. The final step is the O-methylation of cyanidin at the 3'-position, a reaction that forms this compound.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Anthocyanin Pathway cluster_this compound This compound-Specific Step Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA Multiple Steps Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS This compound This compound Cyanidin->this compound AOMT (Methylation)

Simplified Biosynthesis Pathway of this compound.

This compound is widely distributed in the plant kingdom, particularly in fruits and berries. Its concentration can vary significantly depending on the cultivar and growing conditions.

Table 2: Natural Sources and Distribution of this compound Derivatives

Plant Source Typical Concentration Predominant Form Reference(s)
Raw Cranberries ~42 mg / 100 g This compound-3-O-galactoside
Blueberries 5 - 12 mg / 100 g This compound Glycosides
Purple Fleshed Sweet Potatoes Up to 40 mg / 100 g (cooked) This compound Glycosides
Red Grapes (Vitis vinifera) Variable This compound-3-O-glucoside
Plums & Cherries 5 - 12 mg / 100 g This compound Glycosides

| Black Rice | Variable | this compound-3-glucoside | |

Biological Activities and Mechanisms of Action

This compound and its glycosides exhibit a remarkable spectrum of biological activities, positioning them as molecules of significant interest for therapeutic development.

Antioxidant Activity

This compound demonstrates potent antioxidant activity by scavenging free radicals and chelating metal ions. This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Its efficacy has been quantified in various in vitro assays.

Table 3: Quantitative Antioxidant Activity of this compound-based Anthocyanins

Assay Compound/Extract IC50 Value (µg/mL) Reference(s)
DPPH Radical Scavenging This compound-based anthocyanin (P4) ~30
DPPH Radical Scavenging This compound-based anthocyanin (P5) ~35
Superoxide Anion Scavenging This compound-based anthocyanin (P4) 29.05
Superoxide Anion Scavenging This compound-based anthocyanin (P5) 30.62
Superoxide Anion Scavenging This compound-based anthocyanin (P3) 37.08

Lower IC50 values indicate higher antioxidant activity.

This protocol outlines a standard method for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials : this compound standard or extract, DPPH, Methanol (spectrophotometric grade), 96-well microplate, Microplate reader.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. The solution should be stored in the dark.

  • Sample Preparation : Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10 to 100 µg/mL).

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

    • Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well with 200 µL of methanol.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Data Analysis : Plot the % inhibition against the this compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It can inhibit the production of pro-inflammatory mediators, including cytokines like IL-6 and TNF-α. Studies have also shown that this compound-3-glucoside can suppress the NLRP3 inflammasome pathway, further reducing inflammation.

G cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Binds to DNA Cytokines Inflammatory Response Genes->Cytokines Transcription This compound This compound This compound->IKK Inhibits

This compound's Anti-inflammatory Mechanism via NF-κB Inhibition.
Anticancer Activity

This compound and its glycosides have demonstrated significant anticancer potential against various cancer cell lines. The primary mechanisms include the induction of cell cycle arrest and apoptosis (programmed cell death).

  • Cell Cycle Arrest : this compound-3-glucoside has been shown to arrest cancer cells in the G2/M phase of the cell cycle. This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E).

  • Induction of Apoptosis : this compound can trigger apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. This process often involves the activation of key executioner enzymes like caspase-3.

  • Inhibition of Metastasis : this compound-3-glucoside can inhibit the metastasis of cancer cells by downregulating the activity of matrix metalloproteinases (MMP-2, MMP-9). This effect is partly mediated through the inactivation of the MAPK/ERK signaling pathway.

Table 4: Inhibitory Effects of this compound-3-glucoside on Cancer Cells

Cell Line Assay Concentration Effect Reference(s)
HS578T (Breast Cancer) MTT 10 µM Significant inhibition of cell viability
HS578T (Breast Cancer) Cell Cycle Analysis 30 µM G2/M Phase Arrest
HS578T (Breast Cancer) Western Blot 5-30 µM Dose-dependent decrease in CDK-1, Cyclin B1, Cyclin E

| A549 (Lung Cancer) | Invasion Assay | Not specified | Inhibition of invasion and motility | |

G This compound This compound-3-glucoside Mitochondria Mitochondria This compound->Mitochondria Induces Stress CDK1_CyclinB CDK-1 / Cyclin B1 This compound->CDK1_CyclinB Downregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CellCycleArrest Cell Cycle Arrest G2M G2/M Transition CDK1_CyclinB->G2M

This compound-induced Apoptosis and Cell Cycle Arrest Pathway.

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) into a 96-well plate in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include untreated (vehicle) control wells.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis : Cell viability is expressed as a percentage of the untreated control.

Pharmacokinetics and Bioavailability

The bioavailability of anthocyanins, including this compound, is generally considered to be low. They are primarily consumed as glycosides, which are absorbed in the stomach and small intestine. Once absorbed, this compound undergoes extensive metabolism in the liver and by gut microbiota, leading to the formation of glucuronidated, sulfated, and methylated derivatives. These metabolites may be responsible for the observed health effects. The elimination half-life is relatively short, indicating rapid clearance from the body.

Table 5: Pharmacokinetic Parameters of this compound-3-glucoside (Human Data)

Parameter Value Condition Reference(s)
Cmax (Maximum Concentration) ~1.3 nmol/L After consumption of P3G-rich food (Proxy data)
Tmax (Time to Cmax) ~1.5 hours After consumption of P3G-rich food (Proxy data)
Bioavailability Low (<1%) General for anthocyanins

Note: Comprehensive pharmacokinetic data specifically for this compound is limited; values are often inferred from studies on similar anthocyanins.

Key Experimental Workflows

Extraction and Quantification from Plant Material

Accurate analysis of this compound requires efficient extraction from the complex plant matrix followed by a robust quantification method, typically High-Performance Liquid Chromatography (HPLC).

G Sample Plant Material (e.g., fruit peel, leaves) Grind Homogenize/Grind (e.g., with liquid N2) Sample->Grind Extract Solvent Extraction (Acidified Methanol/Ethanol) Grind->Extract Sonicate Sonication / Vortex Extract->Sonicate Centrifuge Centrifugation (e.g., 4000 rpm, 15 min) Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Extract (e.g., 0.22 µm syringe filter) Supernatant->Filter HPLC HPLC-DAD Analysis Filter->HPLC Quantify Quantification (vs. Standard Curve) HPLC->Quantify

Workflow for this compound Extraction and Analysis.

This protocol provides a general method for extracting this compound and other anthocyanins from plant tissues for quantification.

  • Sample Preparation : Freeze-dry or use fresh plant material. Grind the sample into a fine powder, often using liquid nitrogen to prevent degradation.

  • Extraction Solvent : Use methanol or ethanol acidified with a small amount of acid (e.g., 1% formic acid or 0.1-2% HCl). The acidic conditions stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction Procedure :

    • Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

    • Add 15 mL of the acidified extraction solvent.

    • Vortex thoroughly and sonicate the mixture for 10-15 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4,000-10,000 x g for 15 minutes.

  • Collection : Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the remaining pellet, and the supernatants combined.

  • Preparation for Analysis : The extract is typically filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

This protocol describes a standard reversed-phase HPLC method with Diode Array Detection (DAD) for this compound quantification.

  • Instrumentation : A standard HPLC system with a pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A : Water with 1% Formic Acid.

    • Mobile Phase B : Acetonitrile.

    • Gradient Elution : A typical gradient might run from ~5% B to 30% B over 30 minutes to separate this compound from other compounds.

    • Flow Rate : 0.8 - 1.0 mL/min.

    • Column Temperature : 40°C.

    • Detection Wavelength : 520-530 nm, which is the maximum absorption for this compound.

    • Injection Volume : 20 µL.

  • Standard Preparation : Prepare a stock solution of a this compound standard (e.g., this compound chloride) in the mobile phase. Create a series of working standards (e.g., 0.5 to 20 µg/mL) to generate a calibration curve.

  • Analysis : Inject the filtered samples and standards into the HPLC system. Identify the this compound peak based on retention time compared to the standard. Quantify the amount of this compound in the samples by correlating peak area with the standard calibration curve.

Conclusion and Future Directions

This compound, as an O-methylated anthocyanidin, exhibits a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its ability to modulate key cellular signaling pathways such as NF-κB and MAPK underscores its therapeutic potential for the prevention and treatment of chronic diseases. While in vitro studies provide a strong foundation, future research should focus on well-designed in vivo studies and clinical trials to validate these findings and to fully assess the bioavailability, metabolic fate, and efficacy of this compound in humans. A deeper understanding of its molecular targets and structure-activity relationships will be crucial for the rational design of novel this compound-based therapeutics and functional foods.

References

The Role of Peonidin in Plant Pigmentation and Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peonidin, an O-methylated anthocyanidin, is a key plant pigment responsible for a spectrum of purplish-red to blue hues in various flowers, fruits, and vegetables.[1] Beyond its aesthetic contribution, this compound plays a crucial role in plant physiology, particularly in mediating responses to environmental stressors.[2] Its potent antioxidant properties and involvement in complex signaling networks make it a molecule of significant interest for plant science, agriculture, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound's function, from its biosynthesis and role in pigmentation to its physiological importance in stress mitigation. It includes quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways.

This compound and Plant Pigmentation

This compound is derived from the more common anthocyanidin, cyanidin, through O-methylation.[1] It imparts purplish-red colors to a variety of plant tissues, including the flowers of peonies and roses, and is also found in blue flowers like the morning glory.[1] The color and stability of this compound are highly dependent on the pH of the cellular environment. It appears cherry red at a low pH, transitions to a grape red-purple at pH 5.0, and becomes deep blue at pH 8.0.[1] This pH sensitivity is a characteristic of anthocyanidins, which are highly conjugated chromophores.

Table 1: this compound Content in Various Plant Sources
Plant SourceThis compound Derivative(s)ConcentrationReference(s)
Raw CranberriesThis compound42 mg / 100 g
BlueberriesThis compound5-12 mg / 100 g
PlumsThis compound5-12 mg / 100 g
GrapesThis compound5-12 mg / 100 g
CherriesThis compound5-12 mg / 100 g
Purple Fleshed Sweet PotatoesThis compoundup to 40 mg / 100 g
Black RiceThis compound-3-O-glucosidePresent
Red OnionsThis compound-3-O-glucosidePresent
Purple CornThis compound-3-O-glucosidePresent

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the broader flavonoid and anthocyanin pathways. This multi-step enzymatic process begins with the general phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. The core anthocyanin pathway then proceeds through a series of enzymatic reactions catalyzed by enzymes including Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Synthase (ANS). The final step in this compound synthesis involves the O-methylation of cyanidin-3-glucoside, a reaction catalyzed by O-Methyltransferase (OMT).

Peonidin_Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Eriodictyol Eriodictyol Naringenin->Eriodictyol Naringenin->Eriodictyol F3'H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin Leucopelargonidin->Pelargonidin ANS Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin-3-glucoside Cyanidin->Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside UFGT Peonidin_glycoside This compound glycoside Cyanidin_3_glucoside->Peonidin_glycoside Cyanidin_3_glucoside->Peonidin_glycoside OMT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H DFR DFR ANS ANS UFGT UFGT OMT OMT PAL_node PAL, C4H, 4CL

Caption: Simplified biosynthesis pathway of this compound in plants.

Physiological Role of this compound in Plant Stress Response

This compound and its derivatives are integral to the plant's defense mechanisms against a variety of environmental challenges. Their accumulation is a genetically programmed response to mitigate cellular damage and enhance survival under stressful conditions.

Abiotic Stress

Plants accumulate this compound and other anthocyanins in response to abiotic stressors such as drought, salinity, extreme temperatures, and high light intensity.

  • Drought and Osmotic Stress: The accumulation of this compound-3-O-rutinoside has been observed to enhance drought tolerance in transgenic plants. Upregulation of genes in the anthocyanin biosynthesis pathway is a common response to water deficit.

  • Temperature Stress: Both cold and heat stress can induce the accumulation of anthocyanins, including this compound, which correlates with enhanced antioxidant defenses.

  • High Light and UV Radiation: this compound acts as a "sunscreen" by absorbing excess light and scavenging reactive oxygen species (ROS) generated by photo-oxidative stress.

Biotic Stress

This compound also contributes to plant defense against pathogens and herbivores.

  • Pathogen Resistance: The accumulation of this compound has been linked to enhanced resistance against certain fungi and bacteria. These compounds can act as antimicrobial agents and reinforce the cell wall to create a physical barrier.

  • Herbivore Deterrence: The pigmentation provided by this compound can act as a visual deterrent to herbivores.

Table 2: Quantitative Effects of Stress on Anthocyanin and this compound Levels
StressorPlant SpeciesCompound(s)Change in ConcentrationReference(s)
Drought & Osmotic StressTransgenic PlantsThis compound-3-O-rutinosideEnhanced accumulation
Cold StressBrassica oleraceaTotal AnthocyaninsIncrease
High Light StressRapeseed SeedlingsPetunidin-3-O-glucoside60-fold increase

Signaling Pathways Involving this compound

The biosynthesis and accumulation of this compound are regulated by a complex network of signaling pathways involving plant hormones and transcription factors.

  • Abscisic Acid (ABA) Signaling: ABA is a key hormone in the response to abiotic stress. Elevated ABA levels trigger a signaling cascade that upregulates anthocyanin biosynthesis genes through the activation of a MYB-bHLH-WD40 (MBW) transcription factor complex.

  • Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling: These pathways, primarily activated during pathogen attack, also upregulate the biosynthesis of flavonoids, including this compound.

Stress_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold, High Light) ABA Abscisic Acid (ABA) Abiotic_Stress->ABA Biotic_Stress Biotic Stress (Pathogens, Herbivores) JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Biotic_Stress->JA_SA MBW_Complex MBW Complex (MYB, bHLH, WD40) ABA->MBW_Complex JA_SA->MBW_Complex Anthocyanin_Biosynthesis_Genes Anthocyanin Biosynthesis Genes (CHS, DFR, ANS, etc.) MBW_Complex->Anthocyanin_Biosynthesis_Genes Upregulation Peonidin_Accumulation This compound Accumulation Anthocyanin_Biosynthesis_Genes->Peonidin_Accumulation Stress_Tolerance Enhanced Stress Tolerance Peonidin_Accumulation->Stress_Tolerance

Caption: Stress-induced signaling pathway for this compound accumulation.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound and other anthocyanins from plant tissues.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen (for fresh tissue)

  • Extraction solvent: Methanol or ethanol (70-95%) acidified with 0.1% HCl or 1% formic acid

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Homogenize fresh plant material to a fine powder in liquid nitrogen or use pre-prepared freeze-dried and powdered material.

  • Extraction:

    • Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of the acidified extraction solvent.

    • Sonicate the mixture for 10-15 minutes in an ultrasonic bath to enhance extraction efficiency.

    • For thorough extraction, the mixture can be left overnight at 4°C in the dark.

  • Separation: Centrifuge the mixture at 4,000-10,000 x g for 10-20 minutes.

  • Collection: Carefully collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase for HPLC/UPLC) and filter through a 0.22 µm syringe filter prior to analysis.

Quantification of this compound by UPLC-DAD

This protocol outlines a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD).

Instrumentation and Columns:

  • UPLC system with a binary solvent manager, sample manager, and DAD detector.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Mobile Phase:

  • Solvent A: Water/formic acid (95:5, v/v)

  • Solvent B: Acetonitrile/Solvent A (60:40, v/v)

Chromatographic Conditions:

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 1 - 5 µL

  • Detection Wavelength: 520 nm for anthocyanins

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the anthocyanins.

Quantification:

  • Prepare a calibration curve using a certified this compound standard of known concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Experimental_Workflow Plant_Material Plant Material (Fresh or Freeze-dried) Homogenization Homogenization (Liquid Nitrogen) Plant_Material->Homogenization Extraction Solvent Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution UPLC_DAD_Analysis UPLC-DAD Analysis Reconstitution->UPLC_DAD_Analysis Data_Analysis Data Analysis & Quantification UPLC_DAD_Analysis->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a multifaceted molecule with significant roles in both the aesthetic qualities and the physiological resilience of plants. Its contribution to pigmentation is well-established, while its function as a key player in the response to a wide array of environmental stresses is an area of active research. The ability of this compound to act as a potent antioxidant and to be regulated by complex signaling networks highlights its importance in plant adaptation and survival. The methodologies and data presented in this guide provide a foundation for further investigation into the properties and applications of this versatile natural pigment, with potential implications for crop improvement and the development of new pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Peonidin Extraction from Cranberries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cranberries (Vaccinium macrocarpon) are a rich source of anthocyanins, a class of flavonoids responsible for their deep red color. Among these, peonidin glycosides, specifically this compound-3-O-galactoside (P3Ga) and this compound-3-O-arabinoside (P3Ar), are predominant.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from cranberries.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of this compound and other major anthocyanins from cranberries.

Table 1: HPLC-UV Method Detection and Quantification Limits for Cranberry Anthocyanins.[1][3][4]

AnthocyaninMethod Detection Limit (μg/mL)Analytical Range (μg/mL)Analytical Range in Solid Material (mg/g)
This compound-3-O-galactoside (P3Ga)0.0131.01–64.710.10–6.47
This compound-3-O-arabinoside (P3Ar)0.0110.42–27.140.04–2.71
Cyanidin-3-O-galactoside (C3Ga)0.0180.57–36.530.06–3.65
Cyanidin-3-O-glucoside (C3Gl)0.0160.15–9.830.02–0.98
Cyanidin-3-O-arabinoside (C3Ar)0.0060.28–17.670.03–1.77

Table 2: Comparison of Different Extraction Methods for Anthocyanins from Vaccinium uliginosum Linn. Fruit Residues (Relative Yields).

Extraction MethodRelative Yield (%)
Water at room temperature (pH=3.03)7.56
19% (w/w) (NH₄)₂SO₄ solution at room temperature (pH=3.03)42.78
50% ethanol solution at room temperature (pH=3.47)51.86
Aqueous two-phase extraction with 30% (w/w) ethanol/19% (w/w) (NH₄)₂SO₄92.34
Acidified 50% (w/w) ethanol at 50°C for 2 h100.00

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from cranberries is depicted below.

Peonidin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification (Optional) cluster_analysis Analysis Cranberries Fresh/Frozen Cranberries Grinding Grind to <60 mesh powder Cranberries->Grinding Extraction Solvent Extraction (Acidified Methanol/Ethanol) Grinding->Extraction Sonication Sonication (15 min) Extraction->Sonication Shaking Shaking (30 min) Sonication->Shaking Centrifugation Centrifugation (5000 rpm, 5 min) Shaking->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., Sephadex LH-20, C18) Supernatant->SPE Filtration Filter (0.45 µm) Supernatant->Filtration Elution Elute Anthocyanin Fraction SPE->Elution Elution->Filtration HPLC HPLC-UV/PDA Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound extraction from cranberries.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Cranberries

This protocol is adapted from a validated method for the extraction of five predominant cranberry anthocyanins, including this compound-3-galactoside and this compound-3-arabinoside.

1. Materials and Reagents:

  • Freeze-dried cranberries or cranberry extract powder

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl, 37%) or Formic acid

  • Extraction Solvent: Methanol with 0.1% HCl or another acidifying agent to lower the pH. Using acidified solvents is crucial for stabilizing anthocyanins.

  • 50 mL conical tubes

  • Vortex mixer

  • Sonicator bath

  • Orbital shaker

  • Centrifuge

  • 25 mL volumetric flasks

  • 0.45 µm Teflon or nylon syringe filters

  • Amber HPLC vials

2. Sample Preparation:

  • Grind freeze-dried cranberries or cranberry extract powder to a fine powder (<60 mesh or 250 µm).

  • Accurately weigh approximately 0.250 g (±0.025 g) of the powdered sample into a 50 mL conical tube.

3. Extraction Procedure:

  • Add 20 mL of the extraction solvent to the conical tube containing the sample.

  • Vortex the mixture for 10 seconds to ensure the sample is fully wetted.

  • Sonicate the sample in a water bath for 15 minutes.

  • Place the tube on an orbital shaker at an angle and shake at 180 rpm for 30 minutes.

  • After shaking, vortex the tube again for 10 seconds.

  • Centrifuge the extract at 5000 rpm for 5 minutes to pellet the solid material.

  • Carefully decant the supernatant into a 25 mL volumetric flask.

  • Bring the flask to volume with the extraction solvent and invert 20 times to mix thoroughly.

  • Filter approximately 1 mL of the final extract through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of Anthocyanins

For cleaner extracts and to remove interfering substances like sugars and organic acids, a solid-phase extraction step can be employed.

1. Materials and Reagents:

  • Crude cranberry extract (from Protocol 1)

  • Sephadex LH-20 or C18 SPE cartridges

  • Methanol (20%, 60%, 100%)

  • Water

  • Acetone (for elution from some resins)

2. SPE Procedure (using Sephadex LH-20):

  • Condition a Sephadex LH-20 column by hydrating it with water for at least 2 hours.

  • Load 5 mL of the crude cranberry extract onto the column.

  • Elute with 25 mL of 20% methanol in water to remove sugars and phenolic acids.

  • Subsequently, elute with 40 mL of 60% methanol in water to collect the flavonol and anthocyanin fraction.

  • For procyanidins, a final elution with 100% methanol can be performed.

  • The collected anthocyanin fraction can then be concentrated and prepared for HPLC analysis.

Protocol 3: HPLC-UV/PDA for Quantification of this compound

This protocol provides a general framework for the HPLC analysis of this compound glycosides. The specific gradient and mobile phases may need to be optimized based on the available instrumentation and column.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and analysis software

2. Mobile Phases:

  • Mobile Phase A: An aqueous solution of an acid such as 10% formic acid in water or 10% phosphoric acid.

  • Mobile Phase B: Acetonitrile or methanol.

3. Chromatographic Conditions:

  • Column Temperature: Typically ambient or slightly elevated (e.g., 30°C).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 520 nm for anthocyanins.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to separate the different anthocyanins. A 35-minute run time has been shown to be effective for separating the five major cranberry anthocyanins.

4. Quantification:

  • Prepare a series of standard solutions of this compound-3-O-galactoside and this compound-3-O-arabinoside of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Inject the cranberry extract samples and identify the this compound glycoside peaks based on their retention times compared to the standards.

  • Quantify the amount of each this compound glycoside in the samples using the calibration curve. The correlation coefficients (r²) for the calibration curves should be ≥0.998 for accurate quantification.

Signaling Pathway Diagram

While the extraction protocol itself does not involve a biological signaling pathway, for researchers in drug development, understanding the downstream effects of this compound is crucial. Below is a simplified, hypothetical signaling pathway that could be investigated in relation to this compound's biological activity.

Peonidin_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Keap1 Keap1 This compound->Keap1 Inhibits NFkB NF-κB This compound->NFkB Inhibits Cell_Membrane Cell Membrane Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Keap1->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription

Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by this compound.

References

Application Note: Ultrasound-Assisted Extraction of Peonidin from Berries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red hues in various berries, flowers, and vegetables.[1] Beyond its role as a colorant, this compound exhibits potent antioxidant properties, making it a compound of significant interest for the pharmaceutical, nutraceutical, and food industries.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient and green technology for the extraction of bioactive compounds from plant matrices.[3] This application note provides a detailed protocol for the efficient extraction of this compound from berries using UAE, followed by its quantification using high-performance liquid chromatography (HPLC). The advantages of UAE include shorter extraction times, reduced solvent consumption, and higher yields compared to traditional methods, all while operating at lower temperatures to minimize the degradation of these heat-sensitive compounds.[3]

Experimental Overview

This protocol outlines the necessary steps for the extraction and quantification of this compound from berry samples. The workflow involves sample preparation, ultrasound-assisted extraction, and subsequent analysis of the extract using HPLC with Diode Array Detection (DAD).

Visualization of the Experimental Workflow

UAE_Peonidin_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis cluster_output Output start Fresh Berries wash Washing start->wash dry Drying (40-50°C) wash->dry grind Grinding (40-60 mesh) dry->grind mix Mixing with Extraction Solvent grind->mix ultrasound Ultrasonic Bath/ Probe Sonicator mix->ultrasound centrifuge Centrifugation (4000 rpm, 15 min) ultrasound->centrifuge collect Collect Supernatant centrifuge->collect filter Filtration (0.22 µm) collect->filter hplc HPLC-DAD Analysis (520 nm) filter->hplc quantify Quantification hplc->quantify data This compound Concentration quantify->data

Caption: Experimental workflow for ultrasound-assisted extraction and quantification of this compound from berries.

Materials and Reagents

  • Fresh or frozen berries (e.g., blueberries, cranberries)

  • Methanol (HPLC Grade)[4]

  • Ethanol

  • Hydrochloric Acid (HCl), 37%

  • Formic Acid

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • This compound standard (e.g., this compound-3-glucoside)

  • Extraction Solvent: 80% Ethanol with 0.5% Formic Acid or Methanol with 2% HCl

Equipment

  • Homogenizer/Blender

  • Freeze-dryer (optional)

  • Grinder or mill

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • pH meter

  • Vortex mixer

  • Analytical balance

  • HPLC system with Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 5-μm, 4.6 × 250 mm)

  • Syringe filters (0.22 µm)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for efficient extraction.

  • Washing and Drying: Thoroughly wash fresh berries with distilled water to remove any surface contaminants. The berries can then be freeze-dried or dried in a hot air oven at a low temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

  • Grinding: Grind the dried berries into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions reported for anthocyanin extraction from berries.

  • Mixing: Accurately weigh approximately 1.0 g of the powdered berry sample into a centrifuge tube.

  • Solvent Addition: Add 25 mL of the extraction solvent (e.g., 80% ethanol with 0.5% formic acid) to achieve a solid-to-liquid ratio of 1:25 (w/v).

  • Sonication: Place the centrifuge tube in an ultrasonic bath. Sonicate the mixture for 20 minutes at a controlled temperature of 35°C.

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants combined.

  • Concentration (Optional): The collected supernatant can be concentrated using a rotary evaporator at a temperature below 40°C.

Quantification by HPLC-DAD
  • Preparation of Standards: Prepare a stock solution of a this compound standard (e.g., this compound-3-glucoside) in methanol. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 20 µg/mL by diluting with the mobile phase.

  • Sample Preparation for HPLC: Filter the extracted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 5-μm, 4.6 × 250 mm).

    • Mobile Phase A: Water with 1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is necessary for good separation. A typical gradient might be: 0-6 min, 15% B; 6-20 min, 15-22% B; 20-35 min, 22-30% B.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.

    • Detection Wavelength: 520 nm.

  • Analysis and Quantification: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the sample.

Data Presentation

The following tables summarize key parameters for the ultrasound-assisted extraction of this compound and its content in various berries.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Anthocyanins from Berries

ParameterOptimized ValueReference
Solvent Composition 80% Ethanol with 0.5% Formic Acid
Solid-to-Liquid Ratio 1:25 (g/mL)
Ultrasound Temperature 35°C
Extraction Time 20 minutes

Table 2: this compound Glycoside Content in Various Berries

Berry SpeciesThis compound Glycoside ContentReference
Blueberries Richest source among listed berries
Hawthorn Identified
Black Currant Identified
Gooseberry Identified
Cranberry This compound-3-O-glucoside present
Elderberry This compound-3-O-glucoside (14.9% of total anthocyanins)

Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for the recovery of this compound from berries. The protocol detailed in this application note provides a robust framework for researchers to extract and quantify this valuable bioactive compound. Optimization of extraction parameters is crucial for maximizing yield and preserving the integrity of the this compound molecule. The use of HPLC-DAD allows for accurate and sensitive quantification, which is essential for quality control, standardization, and further research into the biological activities of this compound.

References

Application Notes and Protocols for the Purification of Peonidin Using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the vibrant red and purple hues in many fruits, flowers, and vegetables. Beyond its role as a colorant, this compound has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] These biological effects are often attributed to its ability to modulate key cellular signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways.[1] For accurate in-vitro and in-vivo studies, as well as for the development of this compound-based therapeutics, obtaining high-purity this compound is crucial. Solid-phase extraction (SPE) is a widely used, efficient, and cost-effective technique for the purification and concentration of anthocyanins like this compound from complex plant extracts.[2][3] This document provides detailed application notes and protocols for the purification of this compound using SPE, tailored for researchers, scientists, and drug development professionals.

Principles of this compound Purification by SPE

Solid-phase extraction separates components of a mixture based on their physical and chemical properties. In the context of this compound purification, the crude plant extract is loaded onto an SPE cartridge containing a solid adsorbent (the stationary phase). Interfering substances, such as sugars, organic acids, and other polar compounds, are washed away, while this compound is retained on the stationary phase.[4] Finally, a different solvent (the mobile phase) is used to elute the purified this compound. The choice of stationary and mobile phases is critical for achieving high recovery and purity. For anthocyanins like this compound, which are positively charged at low pH, reversed-phase or cation-exchange mechanisms are commonly employed.

Data Presentation: Comparison of SPE Cartridges for Anthocyanin Purification

The selection of the appropriate SPE cartridge is a critical step in optimizing the purification of this compound. Different stationary phases exhibit varying retention capabilities for anthocyanins. Below is a summary of quantitative data on the recovery of this compound and other anthocyanins using different types of SPE cartridges.

SPE Cartridge TypeStationary PhaseThis compound Recovery (%)Key FindingsReference
Reversed-Phase C18-based~80-90%C18 cartridges can show good recovery for this compound, however, losses of more polar glycosylated anthocyanins can occur during the loading step.
Reversed-Phase Vinylbenzene-based>95%Vinylbenzene-based cartridges demonstrate excellent retention and high recovery for a broad range of anthocyanins, including this compound.
Mixed-Mode Cation-exchange and reversed-phaseNot specifically reported for this compound, but >99% purity and 93.6% yield for total anthocyanins.This novel technique takes advantage of the positive charge of anthocyanins at low pH, leading to superior purity and high recovery.

Experimental Protocols

Protocol 1: General Purification of this compound from a Crude Plant Extract using a Reversed-Phase SPE Cartridge

This protocol is a general guideline for the purification of this compound and can be adapted based on the specific plant matrix and the desired final purity.

1. Materials and Reagents:

  • Crude this compound extract (dissolved in an acidic aqueous solution)

  • SPE cartridges: C18 or polymeric reversed-phase (e.g., polystyrene-divinylbenzene)

  • Methanol (HPLC grade)

  • Acidified deionized water (e.g., with 0.1% formic acid or 0.01% HCl, pH 2-3)

  • Acidified methanol (e.g., with 0.1% formic acid or 0.1% HCl)

  • SPE manifold

  • Collection tubes

  • Nitrogen evaporator or rotary evaporator

2. SPE Procedure:

  • Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the SPE cartridge to activate the stationary phase.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 3-5 mL of acidified deionized water through the cartridge to equilibrate the stationary phase.

    • Ensure the sorbent bed remains moist.

  • Sample Loading:

    • Ensure the crude this compound extract is in an acidic aqueous solution (pH 2-3) to promote stability and retention.

    • Load the sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of acidified deionized water to remove polar impurities like sugars and organic acids.

    • A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences. This step may need optimization to avoid premature elution of this compound.

  • Elution:

    • Elute the retained this compound with 1-3 mL of acidified methanol. A higher concentration of organic solvent is necessary to overcome the hydrophobic interactions between this compound and the stationary phase.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a stream of nitrogen or using a rotary evaporator.

    • The purified this compound can then be reconstituted in a suitable solvent for analysis (e.g., by HPLC) or for use in biological assays.

Protocol 2: High-Purity this compound Isolation using a Mixed-Mode Cation-Exchange SPE Cartridge

This protocol is based on a novel method that yields high-purity anthocyanins.

1. Materials and Reagents:

  • Crude this compound extract (dissolved in an acidic aqueous solution)

  • Mixed-mode cation-exchange SPE cartridge

  • Acidic buffer (e.g., pH 2-3)

  • Organic buffer mobile phases (for selective elution)

  • Methanol (HPLC grade)

  • Deionized water

2. SPE Procedure:

  • Cartridge Conditioning and Equilibration:

    • Follow the manufacturer's instructions for conditioning and equilibrating the mixed-mode cation-exchange cartridge, typically involving a sequence of methanol and acidic buffer washes.

  • Sample Loading:

    • Load the acidified crude extract onto the cartridge. The positively charged this compound will bind to the cation-exchange functional groups.

  • Washing:

    • Wash the cartridge with the acidic buffer to remove neutral and anionic impurities.

    • A subsequent wash with a low percentage of organic solvent in the acidic buffer can further remove non-anthocyanin phenolic compounds.

  • Elution:

    • Elute the purified this compound using a water/organic buffer mobile phase with a pH that neutralizes the charge interaction, allowing for the release of the bound this compound. The specific composition of the elution buffer will depend on the cartridge chemistry and should be optimized.

  • Post-Elution Processing:

    • Concentrate the eluate as described in Protocol 1.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Purification start Crude this compound Extract acidify Acidify Sample (pH 2-3) start->acidify conditioning 1. Cartridge Conditioning (Methanol) equilibration 2. Equilibration (Acidified Water) loading 3. Sample Loading acidify->loading conditioning->equilibration equilibration->loading washing 4. Washing (Acidified Water) loading->washing elution 5. Elution (Acidified Methanol) washing->elution concentrate Concentration elution->concentrate analysis Analysis / Further Use concentrate->analysis

Caption: Workflow for the purification of this compound using SPE.

Signaling Pathways Modulated by this compound

This compound's biological activities are linked to its interaction with several key intracellular signaling pathways.

1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Response Cell Proliferation, Differentiation, Apoptosis TF->Response This compound This compound This compound->ERK Inhibition of phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

2. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and growth.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Response Cell Survival, Growth, Proliferation mTOR->Response This compound This compound This compound->Akt Inhibition of phosphorylation

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

3. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for High-Purity Peonidin Isolation using Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, an O-methylated anthocyanidin, is a natural pigment responsible for the vibrant red and purple colors in many plants, including peonies, cranberries, and purple sweet potatoes. Beyond its coloring properties, this compound has garnered significant scientific interest for its potential therapeutic applications, attributed to its antioxidant, anti-inflammatory, and anti-cancer activities. These biological effects are often linked to its ability to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

For in-depth biological studies and drug development, obtaining this compound in high purity is crucial. Preparative High-Performance Liquid Chromatography (HPLC) is the definitive method for isolating this compound and its glycosides with high purity from complex plant extracts. This document provides detailed application notes and protocols for the successful isolation of high-purity this compound, targeting researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Quantitative Data on this compound Isolation
CompoundSourceInitial Amount (mg)Yield (mg)Purity (%)
This compound DerivativesPurple Sweet Potato200 (crude extract)10 - 1595.5 - 97.8

Note: Data is compiled from studies on this compound-rich extracts and may include various acylated forms of this compound glycosides.

Experimental Protocols

Protocol 1: Extraction of this compound-Rich Anthocyanins from Plant Material

This protocol outlines a general procedure for extracting anthocyanins, including this compound glycosides, from plant sources.

Materials and Reagents:

  • Fresh or freeze-dried plant material (e.g., Paeonia officinalis petals, purple sweet potato)

  • Extraction Solvent: Methanol or ethanol (85%) and water (15%) mixture (v/v), acidified with 0.1% HCl or 1% formic acid.[1]

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the fresh or freeze-dried plant material into a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). Stir the mixture for 24-48 hours at 4°C in the dark.[1]

    • Ultrasound-Assisted Extraction (UAE): For a more efficient extraction, place the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[1]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.

Protocol 2: Solid-Phase Extraction (SPE) for Partial Purification

This step is recommended to remove sugars, organic acids, and other polar impurities from the crude extract.

Materials and Reagents:

  • Crude anthocyanin extract

  • C18 SPE cartridges

  • Methanol

  • Acidified water (0.01% HCl or 0.1% formic acid)

  • Acidified methanol (0.1% HCl or 1% formic acid)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by acidified water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar impurities.

  • Elution: Elute the anthocyanins with acidified methanol.

  • Concentration: Concentrate the eluted fraction using a rotary evaporator to obtain a partially purified this compound-rich extract.

Protocol 3: High-Purity this compound Isolation by Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound glycosides.

Materials and Reagents:

  • Partially purified this compound-rich extract

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid

  • Ultrapure water

  • Preparative C18 HPLC column (e.g., 250 x 20 mm i.d., 5 µm)[2]

  • 0.45 µm syringe filter

Instrumentation:

  • Preparative HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.[1]

  • Method Development (Analytical Scale): First, develop an analytical HPLC method to achieve good separation of the target this compound peak from other components. A typical mobile phase consists of a gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid.

  • Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column by adjusting the flow rate and injection volume. The gradient profile will also need to be adjusted.

  • Preparative HPLC Conditions:

    • Mobile Phase A: 2% formic acid in water.

    • Mobile Phase B: Acetonitrile:water:formic acid (49:49:2 v/v/v).

    • Gradient Program:

      • 0-4 min: 6-10% B

      • 4-12 min: 10-25% B

      • 12-13 min: 25% B (isocratic)

      • 13-20 min: 25-40% B

      • 20-35 min: 40-60% B

      • 35-40 min: 60-100% B

      • 40-45 min: 100-6% B

    • Flow Rate: 10.0 mL/min.

    • Injection Volume: Up to 5.0 mL, depending on the sample concentration and column capacity.

    • Detection Wavelength: 516 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction by lyophilization or rotary evaporation to obtain high-purity this compound.

Visualization of Workflows and Signaling Pathways

G cluster_extraction Extraction & Partial Purification cluster_hplc Preparative HPLC Purification plant_material Plant Material (e.g., Peony Petals) extraction Extraction with Acidified Methanol/Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Anthocyanin Extract concentration1->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe partial_purified Partially Purified Extract spe->partial_purified prep_hplc Preparative HPLC (C18 Column) partial_purified->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal (Lyophilization) purity_analysis->solvent_removal high_purity_this compound High-Purity this compound solvent_removal->high_purity_this compound MAPK_Pathway This compound This compound MEK MEK1/2 This compound->MEK Inhibits GrowthFactors Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->CellResponse NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor InflammatoryStimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & leads to degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Induces

References

Application Note: UPLC-MS/MS Method for Peonidin and Anthocyanin Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, vegetables, and flowers. Peonidin, a major O-methylated anthocyanidin, and its glycosidic forms are of particular interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive quantification of this compound and other anthocyanins is crucial for understanding their bioavailability, metabolism, and mechanism of action in drug development and nutritional studies. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the profiling and quantification of this compound and other common anthocyanins using UPLC-MS/MS.

Experimental Protocols

Sample Preparation (Solid Samples, e.g., Berries, Plant Tissue)

This protocol details a solid-phase extraction (SPE) method for cleaning up plant extracts, which is effective for concentrating anthocyanin metabolites with good recovery.[2]

Materials:

  • Lyophilizer (optional, for sample drying)

  • Homogenizer

  • Centrifuge

  • SPE cartridges (e.g., C18 or similar reversed-phase)

  • Extraction Solvent: Methanol (or acetonitrile) with 0.1% to 1% formic acid (v/v)

  • Wash Solvent: Water with 0.1% to 1% formic acid (v/v)

  • Elution Solvent: Acetonitrile (or methanol) with 0.1% to 1% formic acid (v/v)

  • Nitrogen evaporator (optional)

  • Reconstitution Solvent: Initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)

Procedure:

  • Homogenization: Weigh approximately 1-5 g of the homogenized and/or lyophilized sample into a centrifuge tube.

  • Extraction: Add 10 mL of Extraction Solvent. Vortex thoroughly and sonicate for 15-30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000-8000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of Wash Solvent to remove sugars and other polar interferences.

  • Elution: Elute the anthocyanins with 3-5 mL of Elution Solvent into a clean collection tube.

  • Drying and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of Reconstitution Solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: Water with 0.1% to 1% formic acid.[2][4]

  • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% to 1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 - 40°C.

  • Injection Volume: 1 - 5 µL.

  • Gradient Elution: A representative gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 30% B

    • 8-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 500°C.

  • Gas Flows: Optimize according to the instrument manufacturer's recommendations.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: UPLC-MS/MS MRM Parameters for Common Anthocyanins

The following table provides a starting point for the MRM parameters for the analysis of this compound and other common anthocyanins. The precursor ion is the protonated molecule [M]⁺, and the product ion typically corresponds to the anthocyanidin backbone after the neutral loss of the sugar moiety. Collision energies (CE) and cone voltages (CV) or declustering potentials (DP) are instrument-dependent and should be optimized for the specific instrument being used.

AnthocyaninPrecursor Ion (m/z)Product Ion (m/z)Suggested CE (eV)Suggested CV/DP (V)
This compound Glycosides
This compound-3-O-glucoside463.1301.120 - 3530 - 50
This compound-3-O-galactoside463.1301.120 - 3530 - 50
This compound-3-O-arabinoside433.1301.120 - 3530 - 50
This compound-3,5-di-O-glucoside625.2463.1 / 301.125 - 4040 - 60
Cyanidin Glycosides
Cyanidin-3-O-glucoside449.1287.120 - 3530 - 50
Cyanidin-3-O-galactoside449.1287.120 - 3530 - 50
Cyanidin-3-O-arabinoside419.1287.120 - 3530 - 50
Cyanidin-3-O-rutinoside595.2287.125 - 4040 - 60
Delphinidin Glycosides
Delphinidin-3-O-glucoside465.1303.120 - 3530 - 50
Delphinidin-3-O-galactoside465.1303.120 - 3530 - 50
Pelargonidin Glycosides
Pelargonidin-3-O-glucoside433.1271.120 - 3530 - 50
Pelargonidin-3,5-di-O-glucoside595.2433.1 / 271.125 - 4040 - 60
Malvidin Glycosides
Malvidin-3-O-glucoside493.1331.120 - 3530 - 50
Petunidin Glycosides
Petunidin-3-O-glucoside479.1317.120 - 3530 - 50

Note: The precursor and product ions are based on their monoisotopic masses and may vary slightly depending on the instrument's resolution.

Table 2: Method Validation Parameters

A summary of typical method validation parameters for the UPLC-MS/MS analysis of anthocyanins. The values presented are representative and may vary based on the specific analyte, matrix, and instrumentation.

ParameterTypical Range/Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 10 ng/mL
Limit of Quantification (LOQ)0.05 - 30 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%
Intra-day Precision (% RSD)< 10%
Inter-day Precision (% RSD)< 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plant Material / Sample Homogenize Homogenization & Weighing Sample->Homogenize Extract Extraction with Acidified Solvent Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE DryReconstitute Dry & Reconstitute SPE->DryReconstitute Filter Filtration DryReconstitute->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MS Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Acquisition & Processing MS->Data Quant Quantification & Profiling Data->Quant

Caption: Experimental workflow for anthocyanin profiling.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways.

1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation

Caption: this compound's inhibition of the NF-κB pathway.

2. Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway.

G This compound This compound MAPKK MAPKK This compound->MAPKK GrowthFactors Growth Factors / Stress MAPKKK MAPKKK GrowthFactors->MAPKKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Inflammation, Proliferation TranscriptionFactors->CellularResponse

Caption: Inhibitory effect of this compound on the MAPK pathway.

3. Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 dissociates Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Nrf2_n->ARE

Caption: this compound-mediated activation of the Nrf2 pathway.

Conclusion

This application note provides a comprehensive and detailed UPLC-MS/MS method for the profiling and quantification of this compound and other anthocyanins. The provided protocols for sample preparation and instrument conditions offer a robust starting point for researchers. The inclusion of MRM parameters and method validation data will aid in the development and implementation of this method in various research and development settings. The visualization of the experimental workflow and the signaling pathways modulated by this compound further enhances the understanding of both the analytical process and the biological relevance of these compounds.

References

Application Notes and Protocols for Peonidin as a Natural pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is a naturally occurring anthocyanidin, a type of flavonoid pigment responsible for the red, purple, and blue hues in many flowers, fruits, and vegetables.[1] Its distinct color changes in response to varying pH levels make it a promising candidate as a natural, non-toxic pH indicator for various applications in research and development, including in the pharmaceutical and food industries.[2][3] This document provides detailed protocols for the extraction, purification, and application of this compound as a pH indicator, along with relevant quantitative data and pathway visualizations.

This compound's color is attributed to its molecular structure, which exists in different forms in equilibrium depending on the pH of the solution.[4] In strongly acidic conditions (pH < 3), it is predominantly in the form of the red flavylium cation.[5] As the pH increases, it undergoes deprotonation and structural transformations to form the purple quinoidal base, and at a pH of around 8, it appears deep blue. Unlike many other anthocyanidins, this compound exhibits notable stability at higher pH values.

Data Presentation

The color of this compound solutions is highly dependent on the pH. The following table summarizes the observed color changes and corresponding maximum absorbance (λmax) values at different pH levels.

pHColorPredominant Chemical Form(s)Maximum Absorbance (λmax)
2.0Cherry RedFlavylium Cation~520-535 nm
3.0Strong Yellowish PinkFlavylium Cation / Quinoidal Base~520-535 nm
5.0Grape Red-PurpleQuinoidal Base / Carbinol PseudobaseNot specified
8.0Deep BlueQuinoidal BaseNot specified

Note: The λmax values can be influenced by the solvent and the presence of co-pigments.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Natural Sources

This protocol describes a general method for extracting and partially purifying this compound from plant material, such as purple sweet potato peels or peony flowers.

Materials:

  • Plant material (e.g., 20g of dried and powdered purple sweet potato peels)

  • Extraction Solvent: 85:15 methanol:water (v/v) with 0.1% HCl or 1% formic acid

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acidified water (0.1% HCl)

  • Acidified methanol (0.1% HCl)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Wash, peel, and dry the plant material. Grind the dried material into a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). Stir the mixture for 24-48 hours at 4°C in the dark.

    • Ultrasound-Assisted Extraction (UAE) (Optional, for higher efficiency): Place the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Purification:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

    • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with acidified water to remove polar impurities like sugars.

    • Elution: Elute the this compound-rich fraction from the cartridge using acidified methanol.

  • Final Concentration: Concentrate the eluted fraction using a rotary evaporator to yield a partially purified this compound extract.

Protocol 2: Characterization of this compound as a pH Indicator

This protocol outlines the steps to determine the color-pH relationship of the extracted this compound.

Materials:

  • Partially purified this compound extract

  • Buffer solutions of various pH values (e.g., pH 1 to 12)

  • UV-Vis Spectrophotometer

  • pH meter

  • Test tubes or cuvettes

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of the this compound extract in a slightly acidic solvent (e.g., methanol with 0.1% HCl).

  • pH Adjustment: In a series of test tubes, add a small aliquot of the this compound stock solution to each buffer solution to achieve a visually discernible color.

  • Color Observation: Record the color of the solution in each test tube at the different pH values.

  • Spectrophotometric Analysis: For each pH, measure the UV-Vis spectrum of the solution from 380 nm to 800 nm to determine the maximum absorbance (λmax). Use the respective buffer solution as a blank.

  • Data Compilation: Create a table summarizing the pH, observed color, and λmax.

Protocol 3: Application of this compound as an Indicator in Acid-Base Titration

This protocol provides a method for using the prepared this compound indicator in a simple acid-base titration.

Materials:

  • This compound indicator solution (from Protocol 1)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Buret, pipette, and Erlenmeyer flasks

  • White tile or white paper

Procedure:

  • Titration Setup: Fill the buret with the 0.1 M NaOH solution. Pipette a known volume (e.g., 25 mL) of the 0.1 M HCl solution into an Erlenmeyer flask.

  • Adding the Indicator: Add 2-3 drops of the this compound indicator solution to the HCl solution in the flask. The solution should turn a cherry red or pink color.

  • Titration: Slowly add the NaOH solution from the buret to the HCl solution while constantly swirling the flask.

  • Endpoint Determination: The endpoint of the titration is reached when the solution undergoes a distinct and persistent color change. The expected color change will be from red/pink to purple or blue, indicating the neutralization point.

  • Record Volume: Record the volume of NaOH solution added to reach the endpoint.

  • Repeat: Repeat the titration at least two more times to ensure consistent results.

Visualizations

This compound pH-Dependent Structural Transformations

The color of this compound is a direct result of its molecular structure, which changes with the surrounding pH. The following diagram illustrates the equilibrium between the main forms of this compound in aqueous solution.

Peonidin_pH_Pathway Flavylium Flavylium Cation (Red) pH < 3 Quinoidal Quinoidal Base (Purple/Blue) pH 4-8 Flavylium->Quinoidal +OH⁻ -H₂O Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O Quinoidal->Flavylium +H⁺ Chalcone Chalcone (Yellowish) pH > 7 Quinoidal->Chalcone Isomerization Carbinol->Flavylium -H₂O, +H⁺ Chalcone->Quinoidal Isomerization Peonidin_Workflow cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_application Application arrow arrow Plant_Material Plant Material (e.g., Peony, Sweet Potato) Extraction Solvent Extraction (Acidified Methanol/Ethanol) Plant_Material->Extraction Purification Purification (SPE, Chromatography) Extraction->Purification pH_Testing pH Dependent Color & UV-Vis Analysis Purification->pH_Testing Stability Stability Testing (Temperature, Light) pH_Testing->Stability Titration Acid-Base Titration pH_Testing->Titration

References

Utilizing Peonidin in Cell Culture for Apoptosis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin, a naturally occurring anthocyanidin found in various fruits and flowers, has garnered significant interest in cancer research due to its pro-apoptotic properties. As a member of the flavonoid family, this compound has been shown to induce programmed cell death in various cancer cell lines, making it a promising candidate for further investigation as a potential therapeutic agent. These application notes provide a comprehensive guide for utilizing this compound in cell culture to study apoptosis, complete with detailed experimental protocols and an overview of the underlying molecular mechanisms.

This compound's primary mechanism for inducing apoptosis involves the intrinsic or mitochondrial pathway. It has been observed to modulate the expression of key regulatory proteins, leading to cell cycle arrest and ultimately, programmed cell death.[1] Specifically, treatment with this compound can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Quantitative Data Summary

The efficacy of this compound and its glycoside derivatives in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound and this compound 3-Glucoside in Cancer Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 Value
This compoundSPCA-1 (Human Lung Adenocarcinoma)MTT48161.31 µg/mL
This compound 3-GlucosideHS578T (Human Breast Carcinoma)MTT48Not specified, but showed significant inhibition at 10 µM and 30 µM[2][3]
Cyanidin 3-GlucosideMCF-7 (Human Breast Adenocarcinoma)MTT24110 µg/mL[4]
Cyanidin 3-GlucosideMCF-7 (Human Breast Adenocarcinoma)MTT4860 µg/mL

Table 2: Induction of Apoptosis by this compound and this compound 3-Glucoside

CompoundCell LineConcentrationIncubation Time (hours)% of Apoptotic Cells (Early Apoptosis)
This compoundSPCA-1 (Human Lung Adenocarcinoma)50 µg/mL4813.8%
This compoundSPCA-1 (Human Lung Adenocarcinoma)100 µg/mL4814.8%
This compoundSPCA-1 (Human Lung Adenocarcinoma)200 µg/mL4830.8%
This compound 3-GlucosideHS578T (Human Breast Carcinoma)30 µM48Dose-dependent increase observed
This compound 3-GlucosideHS578T (Human Breast Carcinoma)50 µM48Dose-dependent increase observed

Signaling Pathways and Experimental Workflow

To effectively study this compound-induced apoptosis, a systematic approach is recommended. The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Peonidin_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Cell->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulation) Cell->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HS578T, SPCA-1) Peonidin_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Peonidin_Treatment AnnexinV 3a. Annexin V/PI Staining (Flow Cytometry) Peonidin_Treatment->AnnexinV Caspase 3b. Caspase Activity Assay (Colorimetric/Fluorometric) Peonidin_Treatment->Caspase TUNEL 3c. TUNEL Assay (Microscopy/Flow Cytometry) Peonidin_Treatment->TUNEL WesternBlot 3d. Western Blot (Protein Expression) Peonidin_Treatment->WesternBlot Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) AnnexinV->Data_Analysis Caspase->Data_Analysis TUNEL->Data_Analysis WesternBlot->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Culture the desired cancer cell line (e.g., HS578T, SPCA-1) in the appropriate medium and conditions. Seed cells in multi-well plates (e.g., 96-well for viability assays, 6-well for apoptosis and western blot) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control group (medium with the same concentration of DMSO as the highest this compound concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

II. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

III. Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, and DEVD-pNA substrate)

  • DTT (Dithiothreitol)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: After this compound treatment, pellet 1-5 x 10^6 cells by centrifugation. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well. Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.

IV. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope or flow cytometer

Procedure (for fluorescence microscopy):

  • Cell Fixation: Grow and treat cells on coverslips. After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then incubate with permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells again with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide solution). Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Stop the reaction by washing the cells with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

V. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.

References

Application Notes & Protocols: Formulation of Peonidin for Nutraceutical Product Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peonidin is an O-methylated anthocyanidin, a natural pigment responsible for the purplish-red hues in plants like cranberries, blueberries, and black rice[1]. As a flavonoid, this compound and its glycosides exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a compelling candidate for nutraceuticals and functional foods[1][2]. However, the successful incorporation of this compound into commercial products is hampered by its inherent instability and low bioavailability[3][4]. Environmental factors such as pH, temperature, and light can degrade the molecule, while its absorption in the gastrointestinal tract is limited.

This document provides detailed application notes and protocols for the formulation of this compound to overcome these challenges. It covers advanced delivery systems, including microencapsulation and nanoformulations, designed to enhance stability, improve bioavailability, and enable controlled release.

Physicochemical Properties and Stability of this compound

The stability of this compound is critically dependent on its chemical environment, particularly pH. In highly acidic conditions (pH < 3), it exists as the stable and intensely colored red flavylium cation. As the pH increases towards neutral and alkaline levels, it undergoes structural transformations into a purple quinoidal base, a colorless carbinol pseudobase, and eventually a chalcone, leading to color loss and degradation. Compared to other anthocyanins with more hydroxyl groups (like cyanidin and delphinidin), the methoxyl group in this compound's structure confers relatively greater stability, especially at higher pH values.

Table 1: pH-Dependent Stability of Anthocyanins This table includes representative data for this compound derivatives and related anthocyanins to illustrate stability trends.

AnthocyaninpHHalf-Life / Stability DurationDegradation Rate Constant (k)Reference
This compound-3-glucoside3.0> 200 days< 0.0035 day⁻¹(Illustrative)
This compound-3-glucoside5.0~ 48 hours~ 0.014 h⁻¹(Illustrative)
This compound-3-glucoside7.0< 1 hour> 0.693 h⁻¹(Illustrative)
Cyanidin-3-glucoside3.0129.8 min0.0053 min⁻¹
Cyanidin-3-glucoside7.080.18 min0.0086 min⁻¹

Formulation Strategies for Enhanced Stability and Bioavailability

To protect this compound from degradation and improve its absorption, various formulation strategies can be employed. Microencapsulation and nanoformulation are two of the most promising approaches.

Microencapsulation

Microencapsulation involves entrapping the active this compound core within a protective wall material, such as starches, gelatin, or maltodextrin. This technique enhances shelf-life, masks flavor, and provides controlled release.

  • Spray Drying: A cost-effective and widely used industrial method that converts a liquid feed of this compound and carrier material into a stable powder. It is efficient and produces high-quality powders.

  • Freeze Drying (Lyophilization): This method involves freezing the this compound solution and then removing the water via sublimation under a vacuum. It is excellent for preserving the biological activity of heat-sensitive compounds like this compound.

Table 2: Comparison of Common Microencapsulation Techniques for Anthocyanins

TechniquePrincipleAdvantagesDisadvantagesWall Materials
Spray Drying Atomization of a liquid feed into a hot air stream, leading to rapid evaporation and powder formation.Cost-effective, rapid, continuous process, suitable for industrial scale-up.High temperatures can degrade sensitive compounds; potential for wall deposition.Maltodextrin, gum arabic, whey protein, starches.
Freeze Drying Dehydration by sublimation of a frozen sample under vacuum.Excellent for heat-sensitive compounds, preserves bioactivity, results in porous structure.High operational cost, time-consuming batch process, can result in lower stability due to high moisture content.Maltodextrin, inulin, gum arabic, chitosan.
Coacervation Phase separation of a polymer solution to form a coating around the core material, often induced by pH or temperature changes.High encapsulation efficiency, can use natural polymers, solvent-free method.Requires an additional dehydration step, sensitive to process parameters.Gelatin, chitosan, alginate, pectin.
Nanoformulations

Nanotechnology offers advanced delivery systems that can significantly improve the solubility, stability, and bioavailability of nutraceuticals like this compound. Nanocarriers protect the active compound during digestion and can facilitate targeted release.

  • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are biocompatible and can enhance intestinal absorption.

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers where this compound is either entrapped or adsorbed. They offer controlled release and protection from the harsh GI environment.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles made from a blend of solid and liquid lipids, which creates an imperfect crystal structure that increases loading capacity and prevents drug expulsion during storage.

Table 3: Physicochemical Properties of Selected Flavonoid Nanoformulations

Nanoformulation TypeCore MaterialPolymer/LipidParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Polymeric NanoparticlesChrysinEudragit® / PVA238.1-20.188.74
Chitosan NanoparticlesProanthocyanidinChitosan< 300--
Nanostructured Lipid CarriersQuercetin / PiperineAlmond Oil< 200Negative> 90
Açaí Anthocyanin NanoparticlesAnthocyaninsEUDRAGIT® L100 / PEG 2000Bimodal distribution-67 - 92

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, formulation, and evaluation of this compound.

Protocol 1: Extraction and Purification of this compound from Berries

Objective: To extract and purify this compound and its glycosides from a plant source.

Materials:

  • Fresh or frozen berries (e.g., cranberries, blueberries)

  • Extraction Solution: 80% acetonitrile / 20% water with 0.3% phosphoric acid

  • Hydrochloric acid (HCl)

  • Methanol (acidified with 0.1% HCl)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Homogenizer, centrifuge, rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Extraction:

    • Weigh ~25 g of berries and transfer to a graduated cylinder.

    • Add 30 mL of the extraction solution.

    • Homogenize the mixture for 1.5 minutes until uniform.

    • Centrifuge the homogenate at 2,500 rpm for 10 minutes.

    • Decant and collect the supernatant containing the anthocyanin extract.

  • Acid Hydrolysis (for this compound Aglycone):

    • To a portion of the supernatant, add an equal volume of 2N HCl.

    • Heat the mixture in a sealed vial at 100°C for 30 minutes in a water bath.

    • Immediately cool the vial in a freezer at 0°C for 10 minutes to stop the reaction.

  • Purification (SPE):

    • Acidify the crude extract with 0.1% HCl.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the this compound derivatives with acidified methanol.

    • Evaporate the methanol under vacuum using a rotary evaporator.

  • Quantification (HPLC):

    • Re-dissolve the purified extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector set to 520 nm.

    • Use a gradient elution program (e.g., water/formic acid and acetonitrile) to separate the components.

    • Quantify this compound by comparing peak areas to a calibration curve generated from a this compound chloride standard.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Berry Sample Homogenize Homogenize in Acidified Acetonitrile Start->Homogenize Centrifuge Centrifuge (2500 rpm) Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant SPE_Load Load on C18 SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash with Acidified Water SPE_Load->SPE_Wash SPE_Elute Elute with Acidified Methanol SPE_Wash->SPE_Elute Evaporate Evaporate Solvent SPE_Elute->Evaporate Purified Purified this compound Extract Evaporate->Purified HPLC HPLC Analysis (520 nm) Purified->HPLC Quantify Quantification HPLC->Quantify

Caption: Workflow for this compound extraction, purification, and analysis.

Protocol 2: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation

Objective: To encapsulate this compound in polymeric nanoparticles to enhance its stability and bioavailability. This protocol is adapted from methods for flavonoid encapsulation.

Materials:

  • Purified this compound Extract

  • Polymer (e.g., Eudragit®, Chitosan)

  • Stabilizer/Surfactant (e.g., Polyvinyl alcohol (PVA), Polysorbate 80)

  • Organic Solvent (e.g., Acetone, Ethanol)

  • Aqueous Phase (e.g., Deionized water)

  • Magnetic stirrer, rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of the polymer and the purified this compound extract in the organic solvent.

  • Aqueous Phase Preparation:

    • Dissolve the stabilizer (e.g., PVA) in deionized water.

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer at a moderate speed.

    • Slowly inject the organic phase into the aqueous phase under constant stirring.

    • Nanoparticles will form spontaneously as the solvent diffuses out.

  • Solvent Removal:

    • Continue stirring for 10-15 minutes to allow for nanoparticle stabilization.

    • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Morphology: Observe using Scanning Electron Microscopy (SEM).

    • Entrapment Efficiency (EE): Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Measure the concentration of free this compound in the supernatant using HPLC. Calculate EE using the formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

G cluster_process Nanoprecipitation Process Organic_Phase Organic Phase: This compound + Polymer in Acetone/Ethanol Injection Inject Organic Phase into Aqueous Phase (Constant Stirring) Organic_Phase->Injection Aqueous_Phase Aqueous Phase: Stabilizer (PVA) in Water Aqueous_Phase->Injection Formation Spontaneous Nanoparticle Formation Injection->Formation Evaporation Remove Organic Solvent (Rotary Evaporator) Formation->Evaporation Result This compound Nanoparticle Suspension Evaporation->Result Characterization Characterization: - Particle Size (DLS) - Morphology (SEM) - Entrapment Efficiency Result->Characterization

Caption: Workflow for preparing this compound-loaded nanoparticles.

Protocol 3: In Vitro Bioavailability Assessment using Caco-2 Cell Model

Objective: To evaluate the transport and absorption of formulated this compound across a simulated intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics

  • Transwell® inserts (0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound formulation (e.g., nanoparticle suspension) and free this compound solution

  • HPLC system

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in appropriate medium.

    • Seed cells onto Transwell® inserts at a high density.

    • Allow cells to grow and differentiate for 21 days to form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test solutions (formulated this compound and free this compound control) to the apical (AP) side of the Transwell® inserts.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 min), collect samples from the BL side and replace with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of this compound in the BL samples using HPLC.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the AP chamber.

    • Compare the Papp values of the formulated this compound to the free this compound to determine if the formulation enhanced transport.

Biological Activity and Signaling Pathways

This compound exerts its health benefits by modulating key cellular signaling pathways, primarily related to its antioxidant and anti-inflammatory effects. One crucial pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, this compound can promote the activation of Nrf2, which then translocates to the nucleus and binds to the ARE, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase.

G cluster_nucleus Inside Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, Catalase) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Nrf2_n->ARE binds to

Caption: this compound's role in the Nrf2 antioxidant signaling pathway.

The formulation of this compound using advanced delivery systems like microencapsulation and nanoformulations is essential for overcoming its inherent limitations of poor stability and low bioavailability. By selecting appropriate formulation techniques and carrier materials, it is possible to develop stable and effective nutraceutical products that deliver the full health benefits of this potent anthocyanin. The protocols and data presented here provide a framework for researchers and developers to design, produce, and evaluate novel this compound-based products for the functional food and dietary supplement markets.

References

Application Notes and Protocols: Experimental Workflow for Assessing Peonidin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peonidin, an O-methylated anthocyanidin, is a natural pigment found in various fruits and flowers, contributing to their vibrant red and purple colors. Beyond its coloring properties, this compound has attracted significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer activities. These biological effects are largely attributed to its unique chemical structure, which allows it to scavenge free radicals and modulate key cellular signaling pathways. This document provides a detailed experimental workflow, including specific protocols and data presentation guidelines, for researchers to systematically assess the bioactivity of this compound and its derivatives.

Overall Experimental Workflow

The assessment of this compound's bioactivity follows a logical progression from broad screening assays to more specific mechanistic studies. This workflow ensures a comprehensive evaluation of its therapeutic potential.

G A Antioxidant Assays (DPPH, ABTS, CAA) B Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) A->B D Cell Cycle Analysis B->D If cytotoxic to cancer cells E Apoptosis Assays (e.g., Caspase-3 Activation) B->E If cytotoxic to cancer cells C Anti-inflammatory Assays (e.g., NO inhibition in Macrophages) F Signaling Pathway Analysis (Western Blot for MAPK, NF-κB) C->F If anti-inflammatory activity observed G Animal Models of Disease (e.g., Xenograft, Induced Inflammation) E->G Validate anti-tumor effects F->G Confirm mechanism in vivo H Bioavailability & Metabolism Studies G->H

Caption: A logical workflow for the bioactivity screening of this compound.

Antioxidant Activity Assessment

This compound's phenolic structure enables it to donate hydrogen atoms, effectively neutralizing reactive oxygen species (ROS) and acting as a potent antioxidant. Its activity can be quantified using various in vitro assays.

Data Presentation: In Vitro Antioxidant Capacity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its derivatives from various antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference
This compound-3-O-glucosideDPPH45.14
This compound-based Anthocyanins (P4)DPPH29.05
This compound-based Anthocyanins (P5)DPPH30.62
This compound-3-O-glucosideSuperoxide Anion37.08
Experimental Protocols

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Materials:

    • This compound standard or extract

    • DPPH solution (0.1 mM in methanol)

    • Methanol (spectrophotometric grade)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

    • Assay Setup: In a 96-well plate, add 100 µL of each this compound concentration to different wells.

    • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

    • Controls:

      • Control Well: Mix 100 µL of methanol with 100 µL of the DPPH solution.

      • Blank Well: Use 200 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm.

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue/green chromophore.

  • Materials:

    • This compound standard or extract

    • ABTS stock solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Ethanol or PBS

Application Notes and Protocols: Peonidin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin is an O-methylated anthocyanidin that imparts a spectrum of vibrant purplish-red hues to a variety of plants, including berries, grapes, and purple sweet potatoes.[1][2] As a member of the flavonoid family, this compound is gaining significant interest as a natural food colorant, driven by consumer demand for clean-label ingredients and the potential health benefits associated with anthocyanins.[1][3] Toxicological analyses have indicated that this compound is non-irritant, non-mutagenic, non-carcinogenic, and non-tumorigenic, underscoring its potential as a safe food additive.[4] This document provides detailed application notes, protocols, and stability data for the use of this compound as a natural food colorant in various food matrices.

Physicochemical Properties and Stability

The color and stability of this compound are intrinsically linked to its chemical structure and its surrounding environment, particularly pH. In acidic conditions (pH < 3), it primarily exists as the red-hued flavylium cation. As the pH increases, it transitions to a purple quinonoidal base, and at a pH of 8.0, it can become a deep blue. Notably, this compound exhibits greater stability at higher pH values compared to many other anthocyanidins such as cyanidin and delphinidin, making it a versatile colorant for a wider range of food products.

Factors influencing the stability of this compound include:

  • pH: Most stable in acidic conditions (pH < 3).

  • Temperature: Elevated temperatures accelerate degradation.

  • Light: Exposure to light, especially UV light, can cause degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Food Matrix Components: Sugars, ascorbic acid, and metal ions can impact stability.

The thermal degradation of this compound generally follows first-order reaction kinetics. This implies that the rate of degradation is directly proportional to the concentration of this compound.

Data Presentation

Table 1: this compound Content in Various Food Sources
Food SourceThis compound Content (mg/100g fresh weight)Reference(s)
Raw Cranberries42
Purple Fleshed Sweet Potatoes (cooked)up to 40
Blueberries5 - 12
Plums5 - 12
Grapes5 - 12
Cherries5 - 12
Common Bean (Black, raw)1.36

Note: The this compound content can vary significantly across different cultivars.

Table 2: Comparative Stability of Common Anthocyanins
AnthocyaninStructural FeatureRelative Color StabilityReference(s)
This compound One methoxyl group on the B-ringMore stable than non-methylated counterparts, especially at higher pH.
CyanidinHydroxyl groups on the B-ringLess stable than methylated anthocyanins.
DelphinidinMore hydroxyl groups on the B-ringLess stable than methylated anthocyanins.
MalvidinTwo methoxyl groups on the B-ringGenerally exhibits greater stability.
PetunidinOne methoxyl group on the B-ringMore stable than non-methylated counterparts.
PelargonidinHydroxyl group on the B-ringLess stable than methylated anthocyanins.

Note: Methylation of the B-ring generally enhances the stability of anthocyanins.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Purple Sweet Potato Peels

This protocol is based on optimized conditions for the extraction of anthocyanins, with this compound being a predominant anthocyanin in purple sweet potatoes.

Materials:

  • Purple sweet potato peels (PSPP), dried and powdered

  • Ethanol (food grade)

  • Deionized water

  • Hydrochloric acid (HCl) or formic acid

  • Ultrasonic bath or sonotrode

  • Centrifuge

  • Rotary evaporator

Methodology:

  • Sample Preparation: Dry fresh purple sweet potato peels and grind them into a fine powder.

  • Solvent Preparation: Prepare a 60% ethanol solution in deionized water. Acidify the solvent with a small amount of HCl or formic acid to a pH of approximately 3 to stabilize the anthocyanins.

  • Extraction:

    • Combine the powdered PSPP with the acidified ethanol solvent at a liquid-to-solid ratio of 30:1 (v/w).

    • Perform ultrasound-assisted extraction for 6 minutes. Optimal conditions for a similar process were also found to be 75 minutes at 70°C with a 1:15 solid-to-liquid ratio.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Concentration: Concentrate the supernatant using a rotary evaporator at 40°C to remove the ethanol.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Sephadex LH-20 or Amberlite XAD-7 resin

  • Glass column

  • Aqueous ethanol or methanol solutions (varying concentrations)

  • Acidified water and methanol

  • HPLC system for analysis

Methodology:

  • Column Packing: Pack a glass column with Sephadex LH-20 or Amberlite XAD-7 resin and equilibrate with the initial mobile phase (e.g., 20% aqueous ethanol).

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.

  • Washing: Wash the column with acidified water to remove sugars and other polar impurities.

  • Elution: Elute the this compound from the column using a stepwise or linear gradient of increasing ethanol or methanol concentration in acidified water (e.g., starting from 20% and increasing to 80%).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using an analytical HPLC system to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the purified this compound and concentrate them to obtain the final product.

Mandatory Visualizations

G cluster_extraction Extraction cluster_purification Purification raw_material Raw Material (e.g., Purple Sweet Potato Peels) grinding Grinding raw_material->grinding extraction Ultrasound-Assisted Extraction (Acidified Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant concentration Concentration (Rotary Evaporation) supernatant->concentration column_chromatography Column Chromatography (e.g., Sephadex LH-20) concentration->column_chromatography fraction_collection Fraction Collection & Analysis (HPLC) column_chromatography->fraction_collection pooling Pooling of This compound Fractions fraction_collection->pooling final_product Purified this compound Colorant pooling->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK) receptor->mapkkk mapkk MAPKK (e.g., MKK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation, etc.) transcription_factors->cellular_response This compound This compound This compound->mapk Inhibition

Caption: Inhibitory effect of this compound on the MAPK signaling pathway.

Applications in Food Products

This compound's favorable stability profile makes it a suitable colorant for a range of food and beverage applications.

  • Beverages: Its stability in acidic conditions makes it an excellent choice for coloring fruit juices, soft drinks, and other acidic beverages.

  • Dairy Products: this compound can be used to color yogurts, ice creams, and other dairy products. Its stability at near-neutral pH is an advantage over less stable anthocyanins.

  • Confectionery: It can be used in the production of candies, jellies, and other confectionery items.

  • Jams and Fruit Fillings: The natural fruit-like color of this compound is well-suited for these products.

Safety and Toxicology

This compound has been shown to be non-toxic in various studies. It is considered non-irritant, non-mutagenic, and non-carcinogenic. As a naturally occurring compound in many fruits and vegetables, it has a long history of safe consumption as part of a normal diet. Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have established frameworks for the safety assessment of food additives, including natural colorants.

Conclusion

This compound is a promising natural food colorant with a vibrant color profile and superior stability compared to many other anthocyanins, particularly in less acidic conditions. Its proven safety and potential health benefits make it an attractive alternative to synthetic dyes. The protocols provided in this document offer a foundation for the extraction, purification, and application of this compound in various food systems. Further research into its performance in complex food matrices will continue to expand its utility in the food and beverage industry.

References

Application Notes: Analytical Methods for Peonidin Detection in Red Wine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peonidin is a prominent anthocyanidin, a type of flavonoid pigment, that contributes to the red and purple hues of red wine. As a major component of the color profile, its concentration and stability are critical quality parameters. Furthermore, this compound and its glycosides are recognized for their antioxidant properties, making their quantification relevant for assessing the potential health benefits of red wine. This document provides detailed protocols and application notes for the primary analytical methods used to detect and quantify this compound in red wine, tailored for researchers and quality control professionals.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is the most widely adopted method for the separation and quantification of individual anthocyanins, including this compound-3-O-glucoside, in red wine.[1] The method offers excellent separation of complex mixtures and reliable quantification using a UV-Vis detector set to the maximum absorbance wavelength for anthocyanins.

Experimental Protocol

a) Sample Preparation:

  • Obtain a representative sample of red wine.

  • If the wine is cloudy or contains suspended solids, centrifuge the sample at 5000 rpm for 5 minutes.[2]

  • Filter the wine sample (or the supernatant from centrifugation) through a 0.45 µm membrane filter directly into an HPLC vial.[3] The first portion of the filtrate should be discarded.[3]

  • For highly concentrated wines, dilution with the initial mobile phase may be necessary to ensure the analyte concentration falls within the linear range of the instrument.[3]

b) Instrumentation and Conditions:

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 87:10:3 (v/v/v) Water/Formic Acid/Acetonitrile.

  • Mobile Phase B: 40:10:50 (v/v/v) Water/Formic Acid/Acetonitrile.

  • Flow Rate: 0.80 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-200 µl, depending on wine color intensity.

  • Detection Wavelength: 520 nm for anthocyanins. Additional wavelengths, such as 280 nm (total phenols) and 320 nm (hydroxycinnamic acids), can be monitored for broader phenolic profiling.

c) Gradient Elution Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.0991
4.0991
8.08020
10.06040
13.06040
15.0991
20.0991
(Adapted from a general phenolic method, suitable for anthocyanin separation)

d) Quantification:

  • Prepare a series of standard solutions of this compound-3-O-glucoside chloride in a methanol/HCl solution.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Identify the this compound-3-O-glucoside peak in the wine sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

  • Quantify the concentration using the calibration curve.

Quantitative Data for HPLC-DAD Method

The following table summarizes typical performance characteristics for the HPLC-DAD method for anthocyanin analysis.

ParameterValueReference Compound(s)Source
Linearity (r²) > 0.999Various Phenolics
Limit of Detection (LOD) 0.2 mg/LThis compound-3-glucoside
Limit of Quantification (LOQ) 0.7 mg/LThis compound-3-glucoside
Recovery 95 - 102%Anthocyanidin Aglycons
Precision (RSD%) < 2.6%Various Phenolics

Workflow Diagram

HPLC_Workflow HPLC-DAD Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Red Wine Sample Filter Filter (0.45 µm) Sample->Filter Vial HPLC Vial Filter->Vial HPLC Inject into HPLC Vial->HPLC Column C18 Separation HPLC->Column DAD DAD Detection (520 nm) Column->DAD Chromo Generate Chromatogram DAD->Chromo Quant Identify & Quantify vs. Standard Chromo->Quant Result Report [this compound] mg/L Quant->Result

Caption: HPLC-DAD workflow from sample preparation to final quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity compared to HPLC-DAD, making it an excellent tool for accurate identification and trace-level quantification of this compound and its derivatives. The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing definitive confirmation.

Experimental Protocol

a) Sample Preparation:

  • Follow the same sample preparation protocol as for HPLC-DAD (filtration through a 0.45 µm membrane).

b) Instrumentation and Conditions:

  • Instrument: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar conditions as described for HPLC-DAD can be used. Formic acid is a common mobile phase modifier compatible with MS.

  • Ionization Mode: ESI positive mode is typically used for anthocyanin analysis.

c) MS/MS Detection:

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Mass Transitions: Specific precursor-to-product ion transitions for this compound-3-O-glucoside must be determined. For example, the molecular ion [M]+ is selected as the precursor, and a characteristic fragment ion (e.g., the aglycone resulting from the loss of the glucose moiety, M+ - 162 Da) is monitored as the product.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized by infusing a pure standard of this compound-3-O-glucoside to maximize signal intensity.

d) Quantification:

  • Quantification is performed using an external calibration curve generated with a pure standard, similar to the HPLC-DAD method. Due to potential matrix effects, the use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

Quantitative Data for LC-MS Method
ParameterValueReference Compound(s)Source
Dynamic Range 0.03 - 10.0 mg/LAnthocyanins
Limit of Detection (LOD) 9.0 ng/mL (0.009 mg/L)Anthocyanins
Limit of Quantification (LOQ) 27 ng/mL (0.027 mg/L)Anthocyanins

Workflow Diagram

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Red Wine Sample Filter Filter (0.45 µm) Sample->Filter Vial LC Vial Filter->Vial LC Inject into LC Vial->LC Column C18 Separation LC->Column ESI ESI Source (Ionization) Column->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS Data Acquire Mass Data MSMS->Data Quant Integrate Peak Area vs. Standard Data->Quant Result Report [this compound] µg/L Quant->Result

Caption: LC-MS/MS workflow highlighting increased detection specificity.

UV-Vis Spectrophotometry (for Total Monomeric Anthocyanins)

While not specific for this compound, UV-Vis spectrophotometry is a rapid, simple, and cost-effective method for determining the total monomeric anthocyanin content in wine. The most common approach is the pH differential method, which relies on the structural transformation of anthocyanin pigments in response to pH changes.

Experimental Protocol

a) Principle: Monomeric anthocyanins exhibit a colored oxonium form at pH 1.0 and a colorless hemiketal form at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (~520 nm) is proportional to the total monomeric anthocyanin concentration.

b) Reagents:

  • pH 1.0 Buffer: Potassium chloride (0.025 M). Dissolve 1.86 g KCl in ~980 mL of deionized water and adjust the pH to 1.0 with concentrated HCl. Make up to 1 L.

  • pH 4.5 Buffer: Sodium acetate (0.4 M). Dissolve 54.43 g CH₃COONa·3H₂O in ~960 mL of deionized water and adjust the pH to 4.5 with concentrated HCl. Make up to 1 L.

c) Procedure:

  • Determine the appropriate dilution factor for the wine sample by diluting it with the pH 1.0 buffer until the absorbance at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

  • Prepare two dilutions of the wine sample at the same dilution factor:

    • One dilution with the pH 1.0 buffer.

    • One dilution with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at both 520 nm (λvis-max) and 700 nm (to correct for haze) using a 1 cm pathlength cuvette. Use deionized water as a blank.

d) Calculation:

  • Calculate the absorbance difference (A):

    • A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

  • Calculate the total monomeric anthocyanin concentration (mg/L), expressed as a standard equivalent (e.g., malvidin-3-glucoside):

    • Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L)

    • Where:

      • MW (Molecular Weight) = 493.2 g/mol for malvidin-3-glucoside.

      • DF = Dilution Factor.

      • ε (Molar Extinction Coefficient) = 28,000 L·mol⁻¹·cm⁻¹ for malvidin-3-glucoside.

      • L (Pathlength) = 1 cm.

      • 1000 = Factor to convert g to mg.

Workflow Diagram

UVVis_Workflow UV-Vis pH Differential Workflow cluster_dilution Sample Dilution cluster_measurement Absorbance Measurement Sample Red Wine Sample Dilute_pH1 Dilute in pH 1.0 Buffer Sample->Dilute_pH1 Dilute_pH45 Dilute in pH 4.5 Buffer Sample->Dilute_pH45 Measure_pH1 Read Absorbance (520nm & 700nm) Dilute_pH1->Measure_pH1 Measure_pH45 Read Absorbance (520nm & 700nm) Dilute_pH45->Measure_pH45 Calc Calculate Concentration using Absorbance Difference Measure_pH1->Calc Measure_pH45->Calc Result Report Total Anthocyanins (mg/L malvidin-3-glucoside equiv.) Calc->Result

Caption: Workflow for total anthocyanin analysis via pH differential spectrophotometry.

References

Troubleshooting & Optimization

Technical Support Center: Peonidin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of peonidin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color. What are the primary factors causing this degradation?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by a combination of environmental and chemical factors. The most critical factors include:

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations, leading to less stable and colorless forms.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[1][4] An increase in temperature from 30°C to 40°C can nearly double the degradation rate.

  • Light: Exposure to light, especially UV and fluorescent light, can cause significant degradation.

  • Oxygen: The presence of oxygen can promote oxidative degradation of this compound.

  • Presence of Other Compounds: Ascorbic acid can accelerate degradation, particularly through the production of hydrogen peroxide. Conversely, some compounds, like other phenolic compounds, can have a protective effect through co-pigmentation. Metal ions can also form complexes with this compound, which can either stabilize or destabilize the molecule depending on the ion and conditions.

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound exhibits its highest stability in highly acidic environments, typically at a pH below 3.0. In this range, it predominantly exists as the stable, red-colored flavylium cation. Storing this compound in aqueous buffers for extended periods, especially at neutral or alkaline pH, is generally not recommended.

Q3: How does the chemical structure of this compound contribute to its stability compared to other anthocyanins?

A3: this compound is a 3-O-methylated anthocyanin. This methylation generally enhances its stability compared to non-methylated anthocyanins like cyanidin, particularly at higher pH values. The presence of methoxyl groups contributes to increased stability, whereas a higher number of hydroxyl groups tends to decrease stability.

Q4: What are the visible signs of this compound degradation?

A4: The most common visible sign of this compound degradation is a change in color. In acidic solutions, a stable this compound solution is typically cherry red. As it degrades or the pH increases, you may observe a color shift to yellowish-pink, grape red-purple, and then deep blue in less acidic to neutral conditions. Eventually, a complete loss of color or a brownish appearance can occur due to the formation of degradation products.

Q5: What are the primary degradation products of this compound?

A5: The thermal degradation of this compound typically involves the opening of its central pyran ring to form an unstable chalcone intermediate. This intermediate further degrades into smaller phenolic compounds, primarily vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid color loss of this compound solution. 1. High pH of the solvent: this compound is unstable at neutral or alkaline pH. 2. High storage temperature: Elevated temperatures accelerate degradation. 3. Exposure to light: UV and fluorescent light cause rapid degradation. 4. Presence of oxygen: Promotes oxidative degradation. 5. Interaction with ascorbic acid: Can lead to indirect oxidation.1. Adjust pH: Ensure the solvent is acidic, ideally between pH 2 and 3, for maximum stability. 2. Control Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. 3. Protect from Light: Use amber-colored vials or wrap containers in aluminum foil. 4. Deoxygenate Solvents: Purge solvents with an inert gas like nitrogen or argon. 5. Minimize contact with ascorbic acid: If their combination is necessary, keep the solution at a low temperature and pH and protect it from light and oxygen.
Inconsistent results in stability studies. 1. Fluctuations in experimental conditions: Inconsistent temperature or pH control. 2. Variable oxygen and light exposure: Differences in handling between samples. 3. Inaccurate concentration measurements: Issues with analytical methodology.1. Strictly control and monitor pH and temperature throughout the experiment using calibrated equipment. 2. Standardize sample handling: Ensure all samples are treated identically regarding exposure to light and air. 3. Use validated analytical methods: Employ HPLC for accurate quantification of this compound.
Precipitate formation in the sample. 1. Polymerization: Degraded anthocyanin molecules can polymerize and precipitate. 2. Low solubility in aqueous media: this compound is sparingly soluble in neutral aqueous solutions like cell culture media.1. Maintain acidic conditions and low temperatures to minimize degradation and subsequent polymerization. 2. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or DMF) and dilute it into the aqueous medium immediately before use.

Quantitative Data on this compound Stability

The stability of this compound is often quantified by its degradation rate constant (k) and half-life (t½), which typically follows first-order kinetics.

Table 1: Influence of Temperature on the Stability of this compound and Related Anthocyanins

AnthocyaninTemperature (°C)pHHalf-life (t½) (min)Reference
This compound1005.0~15.9Based on data for this compound in black rice bran
Total Anthocyanins (Purple Maize)120-~68.6
Total Anthocyanins (Purple Maize)180-~6.86
Cyanidin-3-O-glucoside1003.5~111.4Calculated from k in
Cyanidin-3-O-glucosylrutinoside100-13.6

Table 2: pH-Dependent Color and Predominant Form of this compound

pHColorPredominant Chemical Form
2.0Cherry RedFlavylium Cation
3.0Yellowish PinkFlavylium Cation / Quinoidal Base
5.0Grape Red-PurpleQuinoidal Base / Carbinol Pseudobase
8.0Deep BlueQuinoidal Base
Data derived from

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Degradation Kinetics

This protocol allows for the monitoring of this compound degradation by measuring the change in absorbance over time.

Materials:

  • This compound standard

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Buffers of desired pH (e.g., citrate-phosphate buffer for pH 3-7)

  • Water bath or incubator for temperature control

  • Solvent for stock solution (e.g., DMSO or ethanol)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

  • Prepare buffer solutions at the desired pH values for the stability study.

  • Set up the reaction: In a series of vials, add the buffer solution and pre-incubate at the desired temperature.

  • Initiate the degradation: Add a small aliquot of the this compound stock solution to each vial to reach a starting absorbance between 1.0 and 1.5 at the λmax of this compound for that pH (around 520-540 nm for the flavylium cation). Mix quickly.

  • Measure absorbance: Immediately take the first absorbance reading (t=0) at the λmax.

  • Incubate the samples at the constant temperature, protected from light.

  • Measure the absorbance at regular time intervals. The frequency of measurement will depend on the expected rate of degradation.

Protocol 2: HPLC Analysis of this compound Stability

This protocol provides a more specific and accurate quantification of this compound concentration over time, distinguishing it from degradation products.

Materials:

  • This compound standard (e.g., this compound-3-glucoside chloride, purity >97%)

  • Buffer solutions at various pH values (e.g., pH 1.0, 3.0, 5.0, 7.0, 9.0)

  • HPLC-grade solvents: Acetonitrile, methanol, formic acid, water

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column

  • Incubator or water bath for temperature control

  • Amber vials

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of the this compound standard in a slightly acidified solvent (e.g., methanol with 0.1% HCl).

  • Prepare working solutions by diluting the stock solution with the corresponding buffer for each pH to be tested to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

  • Set up the stability study: Transfer the prepared solutions into amber vials and incubate at a constant temperature.

  • Sample collection: At predetermined time intervals, withdraw an aliquot from each vial. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1-0.5% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: DAD or UV-Vis detector set at the λmax of this compound (around 520-535 nm).

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

  • Data Analysis:

    • Create a calibration curve using standards of known concentrations to quantify this compound.

    • Determine the concentration of this compound remaining at each time point for each pH.

    • Plot the natural logarithm of the this compound concentration versus time.

    • Calculate the first-order degradation rate constant (k) from the slope of the line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Peonidin_pH_Equilibrium Flavylium Flavylium Cation (Red) pH < 3 Quinoidal Quinoidal Base (Purple/Blue) pH 3-8 Flavylium->Quinoidal +H₂O, -H⁺ Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H₂O Quinoidal->Flavylium -H₂O, +H⁺ Carbinol->Flavylium -H₂O Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Isomerization Chalcone->Carbinol Isomerization Degradation Irreversible Degradation (Brownish) Chalcone->Degradation

Caption: pH-dependent structural transformations of this compound.

Stability_Testing_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare this compound Stock Solution prep_working Dilute Stock into Buffers prep_stock->prep_working prep_buffers Prepare Buffers at Various pH prep_buffers->prep_working incubate Incubate Samples at Constant Temperature (Protected from Light) prep_working->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling analysis Analyze by HPLC or UV-Vis Spectrophotometry sampling->analysis quantify Quantify this compound Concentration analysis->quantify kinetics Calculate Degradation Rate (k) and Half-life (t½) quantify->kinetics

Caption: Experimental workflow for this compound stability testing.

Factors_Affecting_Stability center This compound Stability pH pH center->pH High pH decreases stability Temp Temperature center->Temp High temp decreases stability Light Light center->Light Exposure decreases stability Oxygen Oxygen center->Oxygen Presence decreases stability Metal Metal Ions center->Metal Can increase or decrease stability Copigments Co-pigments center->Copigments Can increase stability

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Preventing Oxidative Degradation of Peonidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of peonidin during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound is significantly influenced by a combination of environmental and chemical factors.[1] The most critical factors include:

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, it undergoes structural transformations, leading to less stable and colorless forms.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[1] For instance, an increase from 30°C to 40°C can nearly double the degradation rate.[1]

  • Light: Exposure to light, particularly UV and fluorescent light, can cause rapid degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound.

  • Solvent Composition: While this compound is soluble in some organic solvents, aqueous solutions, especially at neutral or alkaline pH, are not recommended for long-term storage.

  • Presence of Other Compounds: Substances like ascorbic acid and some sugars can accelerate degradation. Conversely, other compounds such as certain flavonoids and metal ions can have a protective effect through co-pigmentation or chelation.

Q2: What are the visible signs of this compound degradation?

A2: The most common visible sign of this compound degradation is a change in color. In acidic solutions (pH < 3), this compound typically appears red. As it degrades and the pH increases, you may observe a color shift towards purple and then blue. Eventually, a complete loss of color or a brownish appearance can occur due to the formation of degradation products.

Q3: What are the main degradation products of this compound?

A3: The oxidative degradation of this compound involves the cleavage of its molecular structure. The primary degradation products identified are vanillic acid and phloroglucinaldehyde.

Q4: How does ascorbic acid (Vitamin C) affect this compound stability?

A4: Ascorbic acid generally accelerates the degradation of this compound through two primary mechanisms: direct condensation with the this compound molecule and indirect oxidation via the production of hydrogen peroxide from the auto-oxidation of ascorbic acid.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Rapid color loss of this compound solution. 1. High pH of the solvent: this compound is unstable at neutral or alkaline pH. 2. High storage temperature: Elevated temperatures accelerate degradation. 3. Exposure to light: Light, particularly UV, causes rapid degradation. 4. Presence of oxygen: Dissolved oxygen promotes oxidation.1. Adjust pH: Ensure the solvent is acidic, ideally between pH 2 and 3, for maximum stability. 2. Control Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. 3. Protect from Light: Store samples in amber vials or wrap containers in aluminum foil. 4. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.
Precipitate formation in the sample. 1. Polymerization: Degraded anthocyanin molecules can polymerize and precipitate out of solution. 2. Solvent incompatibility: The chosen solvent may not be optimal for long-term storage.1. Optimize Storage Conditions: Follow the recommendations for pH, temperature, and light to minimize degradation and subsequent polymerization. 2. Solvent Selection: Use a solvent system in which this compound is highly soluble and stable, such as acidified methanol or ethanol.
Inconsistent results between experiments. 1. Stock solution degradation: If stock solutions are not stored properly, their concentration can decrease over time. 2. Variability in storage conditions: Inconsistent temperature, light, or oxygen exposure across different sample aliquots.1. Aliquot Samples: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions. 2. Standardize Storage: Implement and document a strict storage protocol for all samples to ensure uniformity.
Low recovery of this compound after storage. 1. Oxidative degradation: Presence of dissolved oxygen in the solvent. 2. Adsorption to container walls: this compound may adsorb to certain types of plastic or glass surfaces.1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon). Consider using oxygen scavengers for long-term storage. 2. Use Appropriate Containers: Store samples in amber glass vials to minimize both light exposure and potential adsorption.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of Temperature on the Half-Life (t½) of this compound-3-O-glucoside

Temperature (°C)Half-life (minutes)Reference
30~154
40~77

Table 2: Stability of this compound-3-O-glucoside Under Simulated Gastrointestinal Conditions

ConditionDegradation (%)Reference
Simulated Gastric Fluid (pH ~1.2)6.25
Simulated Intestinal Fluid (pH ~7.5)75.53

Table 3: Effect of Ascorbic Acid on Anthocyanin Stability (General)

Ascorbic Acid ConcentrationEffect on StabilityReference
PresentAccelerates degradation
AbsentHigher stability

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Degradation by HPLC

This protocol outlines a general procedure for monitoring the degradation of this compound during storage.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol with 0.1% HCl).
  • Divide the stock solution into aliquots in amber glass vials.
  • Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposures).

2. HPLC Analysis:

  • At specified time points, remove an aliquot from storage.
  • If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis or DAD detector set to approximately 520 nm.
  • Use a suitable mobile phase gradient, for example, a mixture of acidified water (e.g., with 1% formic acid) and acetonitrile.
  • Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve.

3. Data Analysis:

  • Plot the concentration of this compound versus time to observe the degradation profile.
  • Calculate the degradation rate constant (k) and half-life (t½) assuming first-order kinetics.

Protocol 2: Deoxygenating Solvents with Inert Gas

This protocol describes how to remove dissolved oxygen from solvents to prevent oxidative degradation.

1. Materials:

  • Solvent to be deoxygenated.
  • Source of inert gas (e.g., nitrogen or argon) with a regulator.
  • Gas dispersion tube (sparging stone).
  • Appropriate storage container (e.g., amber glass bottle with a septum-sealed cap).

2. Procedure:

  • Place the solvent in the storage container.
  • Insert the gas dispersion tube into the solvent, ensuring the tip is near the bottom.
  • Start a gentle flow of the inert gas through the solvent. A slow bubbling rate is sufficient.
  • Continue sparging for at least 15-30 minutes for a 1-liter volume. The time may vary depending on the solvent and volume.
  • After sparging, remove the gas dispersion tube while maintaining a positive pressure of the inert gas over the solvent to prevent re-oxygenation.
  • Seal the container tightly.
  • For long-term storage, it is recommended to store the deoxygenated solvent under an inert gas atmosphere.

Protocol 3: Kinetic Analysis of this compound Degradation using UV-Vis Spectrophotometry

This protocol allows for the determination of the degradation rate constant and half-life of this compound.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in an appropriate acidic solvent (e.g., methanol with 0.1% HCl).
  • Prepare buffer solutions at the desired pH values (e.g., citrate buffer for pH 3).

2. Experimental Setup:

  • Add a known concentration of this compound to the buffer solution in a cuvette to achieve an initial absorbance between 0.8 and 1.2 at the λmax of this compound (around 520 nm).
  • If investigating the effect of another compound (e.g., ascorbic acid), add the desired concentration to the cuvette and mix quickly.

3. Data Collection:

  • Immediately measure the absorbance at the λmax of this compound at time zero.
  • Incubate the cuvette at a constant temperature in the dark (or under specific light conditions if that is the variable being tested).
  • Measure the absorbance at regular time intervals.

4. Data Analysis:

  • Plot the natural logarithm of the absorbance (ln(A)) versus time.
  • The degradation rate constant (k) is the negative of the slope of the linear regression line.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Peonidin_Degradation_Pathway This compound This compound (Flavylium Cation - Red) Quinoidal_Base Quinoidal Base (Purple/Blue) This compound->Quinoidal_Base Increase in pH Carbinol_Pseudobase Carbinol Pseudobase (Colorless) This compound->Carbinol_Pseudobase + H2O Quinoidal_Base->this compound Decrease in pH Carbinol_Pseudobase->this compound - H2O Chalcone Chalcone (Colorless/Yellowish) Carbinol_Pseudobase->Chalcone Isomerization Chalcone->Carbinol_Pseudobase Degradation_Products Degradation Products (e.g., Vanillic Acid, Phloroglucinaldehyde) Chalcone->Degradation_Products Oxidation, Heat, Light

Caption: pH-dependent equilibrium and degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution Aliquoting Aliquot into Amber Vials Stock_Solution->Aliquoting Conditions Store under defined (Temp, Light, pH, etc.) Aliquoting->Conditions Sampling Sample at Time Intervals Conditions->Sampling Analysis Analyze by HPLC or UV-Vis Sampling->Analysis Data_Processing Quantify this compound Concentration Analysis->Data_Processing Kinetics Calculate Degradation Kinetics (k, t½) Data_Processing->Kinetics

Caption: General experimental workflow for a this compound stability study.

Troubleshooting_Flowchart Start Issue: This compound Degradation Check_pH Is pH < 3? Start->Check_pH Check_Temp Is storage T ≤ 4°C? Check_pH->Check_Temp Yes Solution_pH Adjust pH to 2-3 Check_pH->Solution_pH No Check_Light Is sample protected from light? Check_Temp->Check_Light Yes Solution_Temp Store at 2-8°C or frozen Check_Temp->Solution_Temp No Check_Oxygen Are solvents deoxygenated? Check_Light->Check_Oxygen Yes Solution_Light Use amber vials or foil Check_Light->Solution_Light No Solution_Oxygen Purge solvents with N2/Ar Check_Oxygen->Solution_Oxygen No End Stability Improved Check_Oxygen->End Yes Solution_pH->Check_Temp Solution_Temp->Check_Light Solution_Light->Check_Oxygen Solution_Oxygen->End

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Thermal Degradation Kinetics of Peonidin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the thermal degradation kinetics of peonidin. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's thermal degradation in solution?

A1: The thermal degradation of this compound, like other anthocyanins, primarily involves the opening of its central pyran ring. This process leads to the formation of an unstable chalcone intermediate. This intermediate further breaks down into smaller phenolic compounds, most notably vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1] This degradation pathway results in the loss of this compound's characteristic color.[1]

Q2: What kinetic model is typically used to describe the thermal degradation of this compound?

A2: The thermal degradation of this compound is widely reported to follow first-order reaction kinetics.[1][2] This means that the rate of degradation is directly proportional to the concentration of this compound present in the solution.

Q3: What are the critical factors that influence the rate of this compound degradation?

A3: Several factors significantly impact this compound's stability under thermal stress:

  • Temperature: Higher temperatures dramatically accelerate the degradation rate.[1]

  • pH: this compound is most stable in highly acidic conditions (typically pH 1-3). As the pH increases, its stability decreases significantly.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, leading to browning and a faster loss of the compound.

  • Light: Exposure to light, particularly UV light, can also contribute to the degradation of this compound.

  • Presence of other compounds: The stability of this compound can be influenced by other molecules in the solution. Co-pigments, metal ions, sugars, and ascorbic acid can either stabilize or destabilize the anthocyanin.

Q4: How can I quantify the concentration of this compound during a thermal degradation study?

A4: The two most common and effective methods for quantifying this compound concentration during thermal degradation studies are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) or UV-Vis detector is the preferred method for its ability to separate this compound from its degradation products, allowing for precise quantification of the parent molecule.

  • pH Differential Spectrophotometry: This UV-Vis spectrophotometric method is a simpler and faster alternative for estimating the concentration of monomeric anthocyanins. It relies on the differential absorbance of the flavylium cation at pH 1.0 and the colorless forms at pH 4.5.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid and unexpected color loss of the this compound solution. 1. Incorrect pH: The pH of the solution may be higher than optimal for this compound stability (i.e., above pH 3).2. High Storage Temperature: The solution might be stored at a temperature that is too high.3. Light Exposure: The solution may be exposed to ambient or UV light.4. Presence of Oxygen: Dissolved oxygen in the solvent can accelerate degradation.1. Verify and Adjust pH: Use a calibrated pH meter to ensure the solution is within the desired acidic range (pH 1-3).2. Control Temperature: Store stock solutions and samples at refrigerated (2-8°C) or frozen (-20°C or below) temperatures.3. Protect from Light: Use amber vials or wrap containers in aluminum foil.4. Deoxygenate Solvents: Purge solvents with an inert gas like nitrogen or argon before preparing solutions.
Inconsistent or non-reproducible kinetic data. 1. Temperature Fluctuations: Inconsistent temperature control during the experiment.2. Inaccurate pH of Buffers: Buffers may not be at the correct pH.3. Evaporation of Solvent: Sample vials may not be properly sealed, leading to changes in concentration.4. Variability in Sample Matrix: If using a complex matrix (e.g., plant extract), natural variations in composition can affect degradation rates.1. Calibrate and Monitor Temperature: Ensure the heating apparatus (water bath, incubator) is accurately calibrated and maintains a stable temperature.2. Prepare Fresh Buffers: Prepare buffers fresh and verify the pH before each experiment.3. Use Sealed Vials: Ensure vials are tightly sealed to prevent evaporation during heating.4. Use a Purified Standard: For baseline kinetic studies, use a purified this compound standard in a simple, well-defined buffer system.
HPLC chromatogram shows broad or tailing this compound peak. 1. Column Degradation: The HPLC column may be degrading due to extreme pH or temperature.2. Improper Mobile Phase: The mobile phase composition or pH may not be optimal for this compound.3. Sample Overload: The concentration of the injected sample may be too high.1. Use a Guard Column and Check Column Specifications: Protect the analytical column with a guard column and operate within the manufacturer's recommended pH and temperature ranges.2. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., acetonitrile/water with formic acid) and pH to achieve better peak shape.3. Dilute Sample: Dilute the sample to an appropriate concentration before injection.

Quantitative Data on Thermal Degradation

The following tables summarize representative kinetic parameters for the thermal degradation of this compound and other related anthocyanins. It is important to note that absolute values can vary significantly depending on the specific experimental conditions (e.g., pH, solvent, presence of other compounds). The degradation is assumed to follow a first-order kinetic model.

Table 1: Degradation Rate Constants (k) of Anthocyanins at Different Temperatures

AnthocyaninTemperature (°C)pHRate Constant (k) (min⁻¹)Reference
This compound1005.0~0.0436Based on data for this compound in black rice bran
Cyanidin-3-O-glucoside953.56.22 x 10⁻³
Cyanidin-3-O-glucosylrutinoside100-5.1 x 10⁻²
Total Anthocyanins (Purple Maize)120-1.01 x 10⁻²
Total Anthocyanins (Purple Maize)180-1.01 x 10⁻¹

Table 2: Half-lives (t₁/₂) of Anthocyanins at Different Temperatures

AnthocyaninTemperature (°C)pHHalf-life (t₁/₂) (min)Reference
This compound1005.0~15.9Based on data for this compound in black rice bran
Cyanidin-3-O-glucoside953.5~111.4Calculated from k in
Cyanidin-3-O-glucosylrutinoside100-13.6
Total Anthocyanins (Purple Maize)120-68.6
Total Anthocyanins (Purple Maize)180-6.86

Table 3: Activation Energies (Ea) for the Thermal Degradation of Anthocyanins

Anthocyanin Source/TypeActivation Energy (Ea) (kJ/mol)Reference
Blackcurrant94
Blueberry92
Strawberry Juice74.16
Grape Juice64.89
Blackberry58.95
Cyanidin-3-O-glucosylrutinoside42

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics using HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound (or a this compound-containing extract) in a suitable buffer (e.g., citrate-phosphate buffer) at the desired pH (typically between 2.0 and 5.0).

  • Ensure the initial concentration of this compound provides a strong and quantifiable signal in the HPLC-DAD/UV-Vis detector.

  • Dispense equal aliquots of the sample solution into multiple small, sealable vials (e.g., amber glass HPLC vials) to prevent evaporation and photodegradation.

2. Application of Thermal Stress:

  • Place the vials in a pre-heated water bath or incubator set to the desired experimental temperature.

  • At predetermined time intervals, remove one vial from the heat source and immediately place it in an ice bath to quench the degradation reaction.

  • Store the cooled samples at a low temperature (e.g., 4°C or -20°C) until HPLC analysis.

3. Quantification of this compound by HPLC:

  • Set up an HPLC system with a C18 column and a DAD or UV-Vis detector set to the maximum absorbance wavelength for this compound (approximately 520 nm).

  • Prepare a series of this compound standards of known concentrations to generate a calibration curve.

  • Inject the samples from the thermal stress experiment and the standards into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in each sample by integrating the peak area and comparing it to the calibration curve.

4. Data Analysis:

  • Plot the natural logarithm of the this compound concentration (ln[C]) versus time (t) for each temperature.

  • If the plot is linear, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of this line.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

  • To determine the activation energy (Ea), plot ln(k) versus the reciprocal of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

Protocol 2: Determination of Thermal Degradation Kinetics using pH Differential Spectrophotometry

1. Buffer and Sample Preparation:

  • Prepare two buffer systems: 0.025 M potassium chloride buffer at pH 1.0 and 0.4 M sodium acetate buffer at pH 4.5.

  • Prepare the this compound solution as described in Protocol 1, step 1.

2. Thermal Stress Application:

  • Follow the same procedure for heating and cooling the samples as described in Protocol 1, step 2.

3. Spectrophotometric Measurement:

  • For each time point sample, take two aliquots.

  • Dilute the first aliquot with the pH 1.0 buffer and the second aliquot with the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading at ~520 nm that is within the linear range of the spectrophotometer.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each diluted aliquot at the maximum absorbance wavelength for this compound (~520 nm) and at 700 nm (to correct for haze).

4. Data Analysis:

  • Calculate the total monomeric anthocyanin concentration (expressed as a this compound-glucoside equivalent) using the following formula:

    • Absorbance (A) = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)

      • Where: MW is the molecular weight of this compound-3-glucoside (463.4 g/mol ), DF is the dilution factor, ε is the molar absorptivity of this compound-3-glucoside, and L is the pathlength in cm (typically 1 cm).

  • Follow the same data analysis steps as described in Protocol 1, step 4, using the calculated total monomeric anthocyanin concentration at each time point.

Visualizations

G cluster_workflow Experimental Workflow prep 1. Sample Preparation (this compound in Buffer) heat 2. Thermal Stress (Constant Temperature) prep->heat Time = 0 quench 3. Quench Reaction (Ice Bath) heat->quench At intervals (t1, t2, ... tn) analysis 4. Quantification (HPLC or Spectrophotometry) quench->analysis data 5. Data Analysis (Calculate k, t½, Ea) analysis->data

Experimental workflow for this compound degradation kinetics.

G cluster_pathway Degradation Pathway This compound This compound (Flavylium Cation - Colored) chalcone Chalcone Intermediate (Unstable) This compound->chalcone Heat (Δ) Pyran Ring Opening products Degradation Products - Vanillic Acid - Phloroglucinaldehyde (Colorless) chalcone->products Further Degradation

References

Technical Support Center: Enhancing Peonidin Stability in the Presence of Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with peonidin stability during experiments involving ascorbic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to help you mitigate degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution lose color so rapidly when I add ascorbic acid?

A1: The degradation of this compound, a type of anthocyanin, in the presence of ascorbic acid (Vitamin C) is a well-documented issue. This rapid color loss is primarily due to two chemical degradation pathways[1]:

  • Direct Condensation: Ascorbic acid can directly react and condense with the this compound molecule. This process leads to the irreversible destruction of both compounds[1][2].

  • Indirect Oxidation: Ascorbic acid can auto-oxidize, particularly in the presence of oxygen and metal ions, which produces hydrogen peroxide (H₂O₂). This hydrogen peroxide then acts as a potent oxidizing agent, breaking down the this compound structure and causing the color to fade[1][3].

Q2: What are the primary factors that accelerate the degradation of this compound by ascorbic acid?

A2: Several environmental and chemical factors can significantly influence the rate of this compound degradation in the presence of ascorbic acid:

  • pH: this compound is most stable in acidic conditions, typically at a pH below 3.0. As the pH increases, its susceptibility to degradation also increases.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of anthocyanins.

  • Light: Exposure to light, especially UV and fluorescent light, can promote the degradation of this compound.

  • Oxygen: The presence of oxygen facilitates the auto-oxidation of ascorbic acid, which in turn leads to the production of hydrogen peroxide and subsequent degradation of this compound.

  • Concentration: The concentrations of both this compound and ascorbic acid play a role in the reaction kinetics. Generally, higher concentrations of ascorbic acid result in a faster degradation of anthocyanins.

Q3: What strategies can I employ to improve the stability of this compound in my experiments with ascorbic acid?

A3: To enhance the stability of this compound, several strategies can be implemented:

  • pH Control: Maintain a low pH, ideally below 3.0, for all solutions containing this compound.

  • Temperature Management: Conduct experiments at reduced temperatures, for instance, on ice or in a cold room, and store solutions at 4°C or below.

  • Exclusion of Light and Oxygen: Use amber-colored vials or wrap containers in aluminum foil to shield them from light. Deoxygenate buffers and solutions by sparging with an inert gas like nitrogen or argon.

  • Co-pigmentation: The addition of other phenolic compounds, such as flavonoids or rosmarinic acid, can have a protective effect on anthocyanins through molecular stacking, which shields the this compound structure.

  • Encapsulation: Microencapsulation techniques, such as spray drying or liposome formation, can create a physical barrier around the this compound molecule, protecting it from degradation by ascorbic acid and other environmental factors.

  • Chelating Agents: The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that catalyze the auto-oxidation of ascorbic acid, thereby reducing the formation of hydrogen peroxide.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Rapid color loss of this compound solution after adding ascorbic acid. High pH of the solution. Elevated storage or experimental temperature. Exposure to light and/or oxygen.Adjust the pH to a more acidic range (e.g., pH 2-3). Perform experiments at a lower temperature (e.g., 4°C). Use amber vials and deoxygenated solvents.
Inconsistent results in stability studies. Fluctuations in experimental conditions (pH, temperature). Inaccurate measurement of concentrations. Variability in sample handling and storage.Strictly control and monitor pH and temperature throughout the experiment. Ensure accurate and precise preparation of all solutions. Standardize sample handling and storage protocols.
Precipitate formation in the sample. Polymerization of degraded this compound molecules. Solvent incompatibility.Optimize storage conditions (pH, temperature, light) to minimize degradation. Use a solvent system where this compound is highly soluble and stable, such as acidified methanol or ethanol.
Low recovery of this compound after storage. Oxidative degradation due to dissolved oxygen. Adsorption to container walls.Deoxygenate solvents by purging with an inert gas (e.g., nitrogen or argon) before preparing solutions. Consider using silanized glassware or low-adsorption plasticware.

Quantitative Data Summary

The degradation of anthocyanins, including this compound, in the presence of ascorbic acid typically follows first-order kinetics. The stability is often reported as a half-life (t₁/₂), which is the time required for 50% of the anthocyanin to degrade.

Table 1: Effect of Ascorbic Acid on the Half-Life (t₁/₂) of Cyanidin-3-galactoside (a closely related anthocyanin) at pH 3.5 and 25°C.

Ascorbic Acid Concentration (mg/L)Half-life (t₁/₂) in hours
0546
10008

Note: This data for cyanidin-3-galactoside illustrates the significant destabilizing effect of ascorbic acid. Data adapted from.

Table 2: Effect of Temperature on the Half-Life (t₁/₂) of Anthocyanins in Mao Juice.

Storage Temperature (°C)Half-life (t₁/₂) in days
535
3013
375

Note: This data demonstrates the acceleration of degradation at higher temperatures. Data adapted from.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation via UV-Vis Spectroscopy

This protocol outlines a method to determine the degradation rate constant and half-life of this compound in the presence of ascorbic acid.

Materials:

  • This compound standard

  • Ascorbic acid

  • Buffer solution (e.g., citrate-phosphate buffer, pH 3.0)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Amber vials

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare a stock solution of ascorbic acid in the same buffer.

  • Initiation of Reaction:

    • In a cuvette, mix the this compound solution with the buffer.

    • Add the desired concentration of ascorbic acid to initiate the reaction.

    • Immediately measure the absorbance at the λmax of this compound (approximately 520 nm) at time zero.

  • Data Collection:

    • Incubate the cuvette at a constant temperature in the dark (or under specific light conditions if that is a variable being tested).

    • Measure the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Co-pigmentation Assay

This protocol provides a general method to assess the protective effect of a co-pigment on this compound stability.

Materials:

  • This compound standard

  • Ascorbic acid

  • Co-pigment (e.g., rosmarinic acid, catechin)

  • Buffer solution (pH 3.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare three sets of solutions:

    • Set A: this compound in buffer (Control).

    • Set B: this compound and ascorbic acid in buffer.

    • Set C: this compound, ascorbic acid, and the co-pigment in buffer.

  • Incubation and Measurement:

    • Incubate all sets under the same conditions (temperature, light).

    • Measure the absorbance of each solution at the λmax of this compound at regular time intervals.

  • Analysis:

    • Compare the degradation rates of this compound in the three sets. A slower degradation rate in Set C compared to Set B indicates a protective effect of the co-pigment.

Visualizations

Peonidin_Degradation_Pathways cluster_direct Direct Condensation cluster_indirect Indirect Oxidation This compound This compound (Colored) Degraded_Peonidin_1 Degraded this compound (Colorless) This compound->Degraded_Peonidin_1 Direct Reaction Degraded_Peonidin_2 Degraded this compound (Colorless) This compound->Degraded_Peonidin_2 Ascorbic_Acid Ascorbic Acid H2O2 Hydrogen Peroxide (H₂O₂) Ascorbic_Acid->H2O2 Ascorbic_Acid->Degraded_Peonidin_1 Oxygen Oxygen Oxygen->H2O2 Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->H2O2 H2O2->Degraded_Peonidin_2 Oxidation

Caption: Proposed mechanisms of this compound degradation by ascorbic acid.

Experimental_Workflow_Stabilization Start Start: This compound + Ascorbic Acid Solution Problem Problem: Rapid Degradation Start->Problem Strategy Select Stabilization Strategy Problem->Strategy pH_Control pH Control (< 3.0) Strategy->pH_Control Temp_Control Temperature Control (≤ 4°C) Strategy->Temp_Control Light_O2_Exclusion Light & Oxygen Exclusion Strategy->Light_O2_Exclusion Co_pigmentation Co-pigmentation Strategy->Co_pigmentation Encapsulation Encapsulation Strategy->Encapsulation Analysis Analyze Stability (e.g., UV-Vis) pH_Control->Analysis Temp_Control->Analysis Light_O2_Exclusion->Analysis Co_pigmentation->Analysis Encapsulation->Analysis Result Improved Stability? Analysis->Result Success Experimentally Viable Result->Success Yes Revise Revise Strategy Result->Revise No Revise->Strategy

Caption: Workflow for selecting and evaluating this compound stabilization strategies.

References

Technical Support Center: Optimizing Peonidin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of peonidin extraction. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance your extraction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the extraction of this compound and other anthocyanins.

Q1: Why is the yield of my this compound extract consistently low?

A: Low this compound yield is a frequent issue that can stem from several factors. The primary parameters to investigate are the extraction solvent, temperature, and pH.[1] this compound, like other anthocyanins, is a polar molecule, making polar organic solvents such as methanol or ethanol, often mixed with water, the most effective for extraction.[1] It is also crucial to acidify the solvent to stabilize the this compound molecule.[1]

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a polar solvent. Mixtures of methanol or ethanol with water are generally effective.[1]

  • Acidification: The addition of a small amount of a weak organic acid (e.g., citric acid or formic acid) to the solvent is critical to maintain this compound in its stable, colored flavylium cation form.[1]

  • Solid-to-Liquid Ratio: A low ratio of solvent to plant material can lead to saturation of the solvent before all the this compound is extracted. Experiment with different ratios to ensure efficient extraction.

  • Particle Size: Ensure your plant material is ground to a fine powder to increase the surface area available for extraction.

Q2: My this compound extract is changing color or becoming colorless. What causes this degradation and how can I prevent it?

A: Color loss in your extract is a clear indicator of the degradation of the anthocyanin structure. This instability is highly dependent on pH, temperature, light, and oxygen exposure.

Troubleshooting Steps:

  • pH Instability: Anthocyanins are most stable in acidic conditions, typically at a pH below 3. As the pH increases, particularly above 5, their stability rapidly decreases, leading to color loss. Ensure your extraction solvent is and remains acidic throughout the process.

  • Thermal Degradation: High temperatures accelerate the degradation of this compound. Even moderate temperatures over long extraction times can cause breakdown. It is advisable to use the lowest effective temperature and the shortest possible extraction time.

  • Oxidation and Light Exposure: this compound is sensitive to both oxygen and light. To minimize degradation, consider performing extractions under a nitrogen atmosphere, using sealed containers, and protecting your samples from direct light with amber glassware or by working in a dark environment.

Q3: What is the optimal pH for this compound extraction and stability?

A: The optimal pH for both the extraction and stability of this compound is in the acidic range, typically between 1.0 and 3.0. In this pH range, this compound exists predominantly as the red-colored flavylium cation, which is its most stable form. As the pH increases, this compound undergoes structural transformations to less stable and colorless forms.

Q4: What is the ideal temperature range for this compound extraction?

A: The ideal temperature for this compound extraction is a balance between increasing extraction efficiency and preventing thermal degradation. While moderate heat can enhance extraction, high temperatures will degrade the anthocyanin.

  • For Ultrasound-Assisted Extraction (UAE) , temperatures up to 75°C have been used without significant degradation of similar anthocyanins.

  • For Microwave-Assisted Extraction (MAE) , optimal conditions for anthocyanin extraction from onion peel were found to be at 700 W, which corresponds to a specific temperature that should be monitored. Generally, keeping temperatures below 100°C is recommended for methods like Pressurized Liquid Extraction (PLE).

  • For conventional solvent extraction , temperatures around 50-60°C are often a good starting point. For example, an optimal temperature of 57.39°C was identified for the extraction of anthocyanins from red grape peels.

It is crucial to optimize the temperature for your specific plant material and extraction method.

Data on Optimal pH and Temperature for Anthocyanin Extraction

The following tables summarize quantitative data on the influence of pH and temperature on this compound and other anthocyanin extraction and stability.

Table 1: Effect of pH on Anthocyanin Stability

pH RangeStability CharacteristicsRecommendationReference
< 3.0High stability (Red flavylium cation form)Maintain an acidic environment (pH 1-3) during extraction and storage.
3.0 - 5.0Stability begins to decrease.Use this range with caution, monitor for color changes.
> 5.0Stability significantly decreases, leading to color loss.Avoid this pH range for extraction and storage.
7.0Rapid degradation.Not recommended for maintaining this compound integrity.

Table 2: Effect of Temperature on Anthocyanin Extraction and Stability

Extraction MethodNatural SourceTemperature (°C)Key FindingReference
MacerationRed Grape Peels52.14Optimized for highest polyphenol and antioxidant recovery.
Ultrasound-Assisted (UAE)Red Grape Skinsup to 75Anthocyanins are stable up to 75°C with this method.
Microwave-Assisted (MAE)Onion PeelNot specified (700 W)Optimal power yielded 21.99 mg/g of total anthocyanins.
Pressurized Liquid (PLE)Red Grape Skin50 - 100Efficient extraction, but temperatures should be kept below 100°C to avoid degradation.
Supercritical Fluid (SFE)General40 - 60A green extraction technique with optimized temperature and pressure.

Experimental Protocols

Below are detailed methodologies for common this compound extraction techniques. Researchers should adapt these protocols based on their specific plant matrix and available equipment.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general method for extracting this compound using ultrasonication, which can enhance extraction efficiency.

Materials and Reagents:

  • Dried and powdered plant material (e.g., grape skins, berries)

  • Extraction Solvent: 60-80% ethanol or methanol in water (v/v)

  • Acidifying Agent: Citric acid or formic acid

  • Ultrasonic water bath or probe sonicator

  • Centrifuge

  • Filter paper

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., ~20 mesh).

  • Solvent Preparation: Prepare the extraction solvent and acidify it to a pH of approximately 2.5-3.0 using a weak organic acid.

  • Extraction:

    • Weigh a precise amount of the powdered sample (e.g., 1.0 g).

    • Add the acidified solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the mixture in an ultrasonic water bath.

    • Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Separation:

    • After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the extracted this compound.

  • Analysis and Storage:

    • Analyze the this compound content in the supernatant using methods like HPLC.

    • For storage, keep the extract in an airtight, amber-colored container at a low temperature (e.g., 4°C or -20°C) to prevent degradation.

Protocol 2: Conventional Solvent Extraction (Maceration)

This protocol outlines a traditional method for this compound extraction.

Materials and Reagents:

  • Dried and powdered plant material

  • Extraction Solvent: 85% ethanol in water (v/v)

  • Acidifying Agent: 0.85% Citric acid

  • Orbital shaker

  • Vacuum filtration system

Procedure:

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Solvent Preparation: Prepare the acidified ethanol solution.

  • Extraction:

    • Weigh 10 g of the powdered sample and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).

    • Wrap the flask in aluminum foil to protect it from light.

    • Place the flask on an orbital shaker and agitate at 150 rpm for a specified time (e.g., 52 minutes) at a controlled temperature (e.g., 57°C).

  • Separation:

    • Vacuum filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to recover any remaining this compound.

  • Analysis and Storage:

    • Analyze and store the extract as described in the UAE protocol.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and the logical relationship of how pH and temperature affect this compound stability.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_output Output start Plant Material grind Grinding & Drying start->grind extraction Solvent Addition (Acidified Ethanol/Methanol) grind->extraction method Extraction Method (UAE, Maceration, etc.) extraction->method separation Centrifugation/ Filtration method->separation analysis Analysis (HPLC) separation->analysis storage Storage (-20°C, Dark) separation->storage end Purified this compound Extract analysis->end

Caption: Experimental workflow for this compound extraction.

stability_factors cluster_pH pH Influence cluster_Temp Temperature Influence This compound This compound Stability Low_pH Low pH (<3) (Acidic) This compound->Low_pH favors High_pH High pH (>5) (Neutral/Alkaline) This compound->High_pH disfavors Low_Temp Low Temperature (<60°C) This compound->Low_Temp favors High_Temp High Temperature (>80°C) This compound->High_Temp disfavors Stable Stable (Flavylium Cation - Red) Low_pH->Stable Unstable Unstable (Degradation - Colorless) High_pH->Unstable Low_Temp->Stable High_Temp->Unstable

Caption: Factors affecting this compound stability.

References

Technical Support Center: Troubleshooting Peonidin Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the degradation of peonidin in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing cell culture medium is rapidly losing its color. What is causing this?

A1: The rapid color loss of this compound in cell culture medium is primarily due to its inherent instability at the physiological pH of most media (typically 7.2-7.4).[1] this compound, like other anthocyanins, is most stable in acidic conditions (pH 1-3) where it exists as the red-colored flavylium cation.[1][2][3] As the pH increases towards neutral or alkaline, it undergoes structural transformations to less stable, colorless, or bluish forms, which are prone to degradation.[1] This degradation is further accelerated by the standard cell culture incubation temperature of 37°C.

Q2: What are the primary factors that influence the stability of this compound in my cell culture experiments?

A2: Several factors can significantly impact the stability of this compound in cell culture media:

  • pH: As mentioned, the neutral pH of cell culture media is the primary driver of this compound degradation.

  • Temperature: The standard incubation temperature of 37°C accelerates the rate of chemical degradation.

  • Light: Exposure to light, especially UV light, can cause photodegradation of this compound.

  • Oxygen: The presence of dissolved oxygen in the medium can lead to oxidative degradation.

  • Media Components: Components within the cell culture medium, such as metal ions, ascorbic acid, and potentially some amino acids, can interact with and degrade this compound.

  • Serum: While serum proteins may offer some protection to anthocyanins, the enzymatic activity within serum could also potentially contribute to this compound metabolism.

Q3: What are the main degradation products of this compound?

A3: The degradation of this compound typically involves the opening of its central pyran ring, leading to the formation of a chalcone intermediate. This intermediate further breaks down into smaller phenolic compounds. The primary degradation products of this compound are vanillic acid and phloroglucinaldehyde.

Q4: How can I quantify the concentration of this compound and its degradation products in my cell culture medium?

A4: The most reliable and widely used methods for quantifying this compound and its degradation products in complex matrices like cell culture media are High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques allow for the separation, identification, and quantification of the parent compound and its metabolites.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound and Inconsistent Experimental Results

  • Possible Cause: this compound is degrading rapidly in the cell culture medium before or during the experiment.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Before conducting your main experiment, perform a time-course stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2).

    • Prepare Fresh Solutions: Prepare this compound stock solutions and dilute them into the cell culture medium immediately before use.

    • Minimize Exposure to Light: Protect your this compound solutions and cell cultures from light by using amber vials and minimizing exposure to ambient light.

    • Consider pH Adjustment: If your experimental design allows, a slight acidification of the medium (while maintaining cell viability) could improve stability. However, this must be carefully validated for your specific cell type.

    • Replenish this compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a more consistent concentration.

Issue 2: Low Bioavailability or Cellular Uptake of this compound

  • Possible Cause: this compound is degrading before it can be taken up by the cells, or it is binding to components in the medium, reducing its free concentration.

  • Troubleshooting Steps:

    • Assess Stability in Complete Medium: Evaluate this compound stability in the presence of serum or other supplements used in your complete medium, as these can interact with the compound.

    • Use a Carrier: Consider using a delivery vehicle, such as encapsulation in nanoparticles, to protect this compound from degradation and enhance its delivery to cells.

    • Measure Free vs. Bound this compound: If possible, use techniques like ultrafiltration to separate protein-bound this compound from free this compound in the medium to determine the bioavailable concentration.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendation for Cell Culture
pH Highly unstable at neutral/alkaline pH (7.0-8.0). Most stable at acidic pH (1.0-3.0).Acknowledge inherent instability. Prepare fresh solutions. Consider pH adjustment if feasible for the cell line.
Temperature Degradation rate increases with temperature.Maintain cells at 37°C but store stock solutions at -20°C or -80°C.
Light Susceptible to photodegradation.Protect all solutions and plates from light using amber tubes and minimizing light exposure.
Oxygen Prone to oxidative degradation.Use de-gassed media if possible, though this is often not practical for cell culture.
Serum Proteins May offer some protection against degradation.Be aware of potential binding and run stability tests in complete media.

Table 2: Illustrative Half-Life of Anthocyanins Under Different Conditions

AnthocyaninpHTemperature (°C)Half-Life (t½)Reference
This compound-3-glucoside7.0Not Specified< 1 hourIllustrative Data
Cyanidin-3-glucoside7.0Not Specified80.18 min
Blueberry Anthocyanins (in presence of BSA)7.4Not SpecifiedSignificantly more stable than unbound

Note: Specific half-life data for this compound aglycone in cell culture media at 37°C and pH 7.4 is limited. It is highly recommended to determine the stability experimentally under your specific conditions.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Spiked Medium: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).

  • Aliquot Samples: Dispense the this compound-spiked medium into sterile microcentrifuge tubes or wells of a 96-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your T=0 reference. Process this sample immediately as described in step 5.

  • Incubation: Place the remaining samples in the incubator at 37°C with 5% CO2.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot.

  • Sample Processing: To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: HPLC Method for this compound Quantification

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 520 nm

  • Column Temperature: 25°C

Mandatory Visualization

Peonidin_Degradation_Pathway This compound This compound (Flavylium Cation, Red) pH < 3 Quinoidal_Base Quinoidal Base (Purple/Blue) pH 4-6 This compound->Quinoidal_Base Increase pH Carbinol Carbinol Pseudobase (Colorless) pH > 4 Quinoidal_Base->Carbinol Hydration Chalcone Chalcone (Colorless/Yellow) pH > 5 Carbinol->Chalcone Ring Opening Degradation_Products Degradation Products (Vanillic Acid & Phloroglucinaldehyde) Chalcone->Degradation_Products Cleavage

Caption: pH-dependent degradation pathway of this compound.

Caption: Troubleshooting workflow for this compound instability.

References

minimizing peonidin color loss in food and beverage applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing peonidin color loss in food and beverage applications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Symptom Possible Causes Solutions
Rapid Fading of Red/Purple Color to Colorless or Brown High pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases, it undergoes structural changes to less stable, colorless forms.[1][2] Elevated Temperature: High temperatures accelerate the degradation of this compound.[2][3][4] Presence of Oxygen: Oxygen promotes oxidative degradation, leading to browning. Light Exposure: UV and visible light can cause this compound to degrade.- Maintain a low pH (ideally below 3) for your solution. - Store solutions at low temperatures (e.g., refrigeration or frozen) and avoid repeated freeze-thaw cycles. - Deoxygenate solvents by purging with an inert gas like nitrogen or argon. Store in airtight containers. - Protect solutions from light by using amber glass vials or wrapping containers in foil.
Inconsistent or Unexpected Color Shifts (e.g., to Blue or Green) pH Fluctuation: The color of this compound is highly sensitive to pH changes. Metal Ion Contamination: Trace metal ions in your reagents or from equipment can chelate with this compound, causing color shifts. For instance, Al³⁺ can lead to blue hues, while Fe³⁺ can result in greenish colors.- Use high-purity water and reagents. - Carefully buffer your solution to the desired pH and monitor it regularly. - If metal chelation is desired for color modulation, precisely control the type and concentration of the metal ion.
Precipitation of the Pigment High Concentration of Metal Ions: Excessive concentrations of metal ions, especially Fe³⁺, can cause this compound to precipitate, particularly at neutral to alkaline pH.- Reduce the concentration of the metal ion. - Add the metal ion solution gradually while stirring. - Optimize the pH for complex stability.
Low Color Intensity Suboptimal pH: The flavylium cation, which is the most intensely colored form of this compound, is predominant at low pH. Degradation: The color intensity will decrease as the this compound degrades.- Adjust the pH to the optimal range for the desired color intensity (typically pH 1-3 for red). - Implement stabilization strategies such as adding copigments or antioxidants.
Color Loss in the Presence of Ascorbic Acid (Vitamin C) Condensation Reaction: Ascorbic acid can accelerate the degradation of anthocyanins, including this compound. This effect is more pronounced in the presence of oxygen.- Limit the concentration of ascorbic acid. - Minimize oxygen exposure in the formulation. - Consider using alternative antioxidants that do not degrade this compound.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound stability?

This compound exhibits its highest stability in highly acidic environments, typically at a pH below 3. In this range, it predominantly exists as the stable, red-colored flavylium cation. As the pH increases, it converts to less stable forms, leading to color loss.

2. How does temperature affect this compound stability?

Temperature has a significant negative impact on this compound stability. The degradation of this compound generally follows first-order kinetics, and the rate of degradation increases with rising temperature. For long-term storage, keeping this compound solutions at low temperatures (e.g., -20°C) is recommended.

3. What is copigmentation and how can it stabilize this compound color?

Copigmentation is a phenomenon where other organic molecules, known as copigments, associate with anthocyanins, leading to an enhancement and stabilization of their color. Phenolic compounds, such as phenolic acids and flavonoids, are effective copigments. This interaction helps to protect the this compound molecule from degradation.

4. Can metal ions be used to stabilize this compound?

Yes, certain metal ions can form chelates with this compound, which can enhance its color and stability, particularly in neutral to slightly alkaline conditions. For example, aluminum (Al³⁺) can produce blue hues, while iron (Fe³⁺) can result in greenish colors. However, it is crucial to control the concentration of metal ions, as excessive amounts can have a pro-oxidant effect and accelerate degradation.

5. What is microencapsulation and how does it protect this compound?

Microencapsulation is a process where this compound is entrapped within a protective wall material, creating microcapsules. This technique provides a physical barrier against adverse environmental factors such as oxygen, light, and heat, thereby enhancing the stability of the this compound. Common encapsulation techniques include spray drying and freeze-drying.

Quantitative Data Summary

Table 1: Effect of pH on this compound Color

pHPredominant FormColorStability
< 3Flavylium CationRedHigh
3.0Flavylium Cation/Quinoidal BaseYellowish PinkModerate
5.0Quinoidal Base/Carbinol PseudobaseGrape Red-PurpleLow
> 7Chalcone/Degradation ProductsColorless/BrownVery Low
8.0Quinoidal BaseDeep BlueRelatively Stable (compared to other anthocyanins)

Table 2: Factors Influencing this compound Degradation Rate

FactorEffect on Degradation RateReference
Increasing Temperature Increases
Increasing pH (above 3) Increases
Presence of Oxygen Increases
Light Exposure (UV/Visible) Increases
Presence of Ascorbic Acid Increases
Copigmentation Decreases
Metal Chelation (Optimized) Decreases
Microencapsulation Decreases

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics

This protocol outlines a general procedure for monitoring the degradation of this compound over time using UV-Vis spectrophotometry.

Materials:

  • This compound standard or extract

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Buffer solutions of desired pH (e.g., citrate-phosphate buffer)

  • Water bath or incubator for temperature control

  • Solvent for stock solution (e.g., methanol with 0.1% HCl)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the appropriate solvent. Prepare buffer solutions at the desired pH values for the stability study.

  • Reaction Setup: In a series of vials, add the buffer solution and pre-incubate at the desired temperature.

  • Initiate Degradation: Add a small aliquot of the this compound stock solution to each vial to achieve a starting absorbance between 1.0 and 1.5 at the λmax of this compound for that specific pH. Mix quickly.

  • Absorbance Measurement: Immediately take the first absorbance reading (t=0) at the λmax. Continue to take readings at regular time intervals.

  • Data Analysis: Plot the natural logarithm of the this compound concentration (or absorbance) versus time. If the plot is linear, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Evaluating the Effect of Copigmentation

This protocol describes how to assess the impact of a copigment on the color stability of this compound.

Materials:

  • This compound solution of known concentration

  • Copigment solution (e.g., gallic acid, ferulic acid) of known concentration

  • Buffer solution of desired pH

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of this compound and varying molar ratios of the copigment (e.g., 1:0, 1:1, 1:5, 1:10, 1:20).

  • Spectrophotometric Analysis: Measure the absorbance spectrum (e.g., 400-700 nm) of each solution immediately after preparation. Note any changes in the maximum absorbance (hyperchromic effect) and the wavelength of maximum absorbance (bathochromic or hypsochromic shift).

  • Stability Study: Store the solutions under specific conditions (e.g., a set temperature in the dark) and measure the absorbance spectra at regular intervals to monitor color degradation over time.

  • Data Analysis: Compare the degradation rates of this compound in the presence and absence of the copigment to determine the stabilizing effect.

Visualizations

Peonidin_Degradation_Pathway This compound This compound (Flavylium Cation, Red) Quinoidal_Base Quinoidal Base (Purple/Blue) This compound->Quinoidal_Base +H₂O, -H⁺ Carbinol_Pseudobase Carbinol Pseudobase (Colorless) Quinoidal_Base->Carbinol_Pseudobase +H₂O Chalcone Chalcone (Colorless/Yellow) Carbinol_Pseudobase->Chalcone Ring Opening Degradation_Products Degradation Products (Brown) Chalcone->Degradation_Products Oxidation/Heat

Caption: pH-dependent degradation pathway of this compound.

Experimental_Workflow_Stabilization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peonidin_Sol Prepare this compound Stock Solution Mix Mix Solutions at Varying Ratios Peonidin_Sol->Mix Stabilizer_Sol Prepare Stabilizer (Copigment/Metal Ion) Solution Stabilizer_Sol->Mix Buffer_Sol Prepare Buffer Solution Buffer_Sol->Mix Incubate Incubate under Controlled Conditions (Temp, Light) Mix->Incubate Measure Measure Color/Absorbance at Time Intervals Incubate->Measure Analyze Analyze Degradation Kinetics Measure->Analyze

Caption: Workflow for evaluating this compound stabilization.

Logical_Relationships_Stabilization Peonidin_Stability This compound Stability Low_pH Low pH (<3) Low_pH->Peonidin_Stability Low_Temp Low Temperature Low_Temp->Peonidin_Stability Exclusion_O2_Light Exclusion of Oxygen & Light Exclusion_O2_Light->Peonidin_Stability Copigmentation Copigmentation Copigmentation->Peonidin_Stability Metal_Chelation Metal Chelation Metal_Chelation->Peonidin_Stability Encapsulation Encapsulation Encapsulation->Peonidin_Stability

Caption: Factors influencing this compound stability.

References

Technical Support Center: Peonidin Yield from Purple Sweet Potato

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of peonidin from purple sweet potatoes.

Frequently Asked Questions (FAQs)

Q1: What are the major forms of this compound found in purple sweet potatoes?

Purple sweet potatoes contain various acylated forms of this compound, primarily this compound-3-sophoroside-5-glucoside with different acylation patterns involving caffeic, ferulic, and p-hydroxybenzoic acids.[1][2][3][4] The specific profile and abundance of these anthocyanins can vary depending on the sweet potato cultivar.[2]

Q2: Which extraction method is most effective for maximizing this compound yield?

There is no single "best" method, as the optimal choice depends on available equipment, desired purity, and scalability. However, modern techniques generally offer higher efficiency than traditional maceration.

  • Accelerated Solvent Extraction (ASE) has been shown to have the highest extraction efficiency for anthocyanins from purple sweet potatoes.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also highly effective, significantly reducing extraction time and solvent consumption while increasing yield.

  • Enzymatic extraction , often used in conjunction with other methods, can improve yields by breaking down cell walls, facilitating the release of anthocyanins.

Q3: How can I improve the stability of this compound during and after extraction?

This compound, like other anthocyanins, is sensitive to degradation. Key factors to control for stability are:

  • pH: Anthocyanins are most stable in acidic conditions (pH 1-3). Acidifying the extraction solvent (e.g., with citric or formic acid) is crucial.

  • Temperature: High temperatures accelerate degradation. While some heat can improve extraction efficiency, prolonged exposure to high temperatures should be avoided.

  • Light and Oxygen: Exposure to light and oxygen can lead to degradation. It is recommended to work in low-light conditions and to use vacuum-sealed containers for storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound glycosides. 2. Inadequate Cell Wall Disruption: Anthocyanins are trapped within the plant cells. 3. Degradation during Extraction: pH, temperature, or light exposure may be causing this compound to break down.1. Optimize Solvent: Use an acidified aqueous ethanol or methanol solution (typically 60-80% alcohol). 2. Improve Pre-treatment: Ensure the sweet potato is finely ground to increase surface area. Consider enzymatic pre-treatment with cellulase or pectinase to degrade cell walls. 3. Control Extraction Conditions: Maintain a low pH (1-3), use the lowest effective temperature, and minimize light exposure.
Color Loss in Extract 1. pH Shift: An increase in pH above 3 leads to the formation of colorless or brownish compounds. 2. Enzymatic Degradation: Polyphenol oxidase or peroxidase activity can degrade anthocyanins. 3. Presence of Metal Ions: Certain metal ions can form complexes with anthocyanins, altering their color.1. Maintain Acidic pH: Buffer the extract or store it in an acidified solution. 2. Blanching: Briefly heat the sweet potato before extraction to deactivate enzymes. 3. Use Chelating Agents: Add a small amount of a chelating agent like EDTA if metal ion contamination is suspected.
Co-extraction of Impurities 1. Non-selective Solvent: The extraction solvent is also dissolving other compounds like sugars, proteins, and chlorophyll. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Purification Step: Use solid-phase extraction (SPE) with a resin like Amberlite XAD-7 or C18 to selectively retain anthocyanins and wash away impurities. 2. Optimize Temperature: Lower the extraction temperature to a point where this compound extraction is still efficient but the co-extraction of impurities is minimized.
Inconsistent Results 1. Variability in Plant Material: Different batches or cultivars of purple sweet potato have varying anthocyanin content. 2. Inconsistent Extraction Parameters: Minor variations in time, temperature, or solvent concentration between experiments.1. Standardize Material: Use a single, well-characterized cultivar and batch of sweet potato for a series of experiments. 2. Strict Protocol Adherence: Carefully control and document all extraction parameters.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Anthocyanins from Purple Sweet Potato

Extraction MethodTypical Yield (mg/100g DW)Key AdvantagesKey DisadvantagesReference(s)
Conventional Extraction (CE)158Simple, low equipment costLong extraction times, lower efficiency
Ultrasound-Assisted (UAE)29.3 - 266Reduced time, improved yield, lower solvent useRequires specialized equipment
Microwave-Assisted (MAE)74.66Very fast, high efficiencyPotential for localized overheating, specialized equipment
Accelerated Solvent (ASE)218 - 244Highest efficiency, automatedHigh initial equipment cost
Enzymatic Extraction271 (mg/g FW)Targets specific cell components for releaseCan be slower, enzyme cost

Table 2: Influence of Key Parameters on Anthocyanin Extraction Yield

ParameterOptimal Range/ConditionEffect on YieldReference(s)
Solvent Concentration 60-80% Ethanol in waterSignificantly impacts extraction efficiency; polarity needs to be optimal for anthocyanin solubility.
pH 1 - 3Critical for stability; acidic conditions maintain the stable flavylium cation form of anthocyanins.
Temperature 40 - 80°CHigher temperatures can increase extraction efficiency but also risk degradation if prolonged.
Solid-to-Liquid Ratio 1:15 - 1:32 (g/mL)A higher ratio generally improves extraction by increasing the concentration gradient.
Extraction Time Varies by method (minutes to hours)Longer times can increase yield up to a point, after which degradation may occur.

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Wash and peel purple sweet potatoes.

    • Slice the flesh and freeze-dry (lyophilize).

    • Grind the lyophilized sweet potato into a fine powder (~40 mesh).

  • Extraction:

    • Weigh 1 g of purple sweet potato powder and place it in a 50 mL conical tube.

    • Add 30 mL of the extraction solvent (60% ethanol acidified with 1% citric acid, pH ~3).

    • Place the tube in an ultrasonic bath or use a sonicator probe.

    • Sonicate for 6 minutes at a controlled temperature (e.g., 50°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with fresh solvent and combine the supernatants.

  • Quantification:

    • Filter the combined supernatant through a 0.45 µm syringe filter.

    • Analyze the extract using HPLC-DAD at 520 nm to quantify this compound derivatives against a known standard (e.g., this compound-3-glucoside).

2. Purification of this compound using Solid-Phase Extraction (SPE)

  • Column Preparation:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing methanol followed by acidified water (pH 3).

  • Loading:

    • Load the crude this compound extract onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elution:

    • Elute the this compound-rich fraction with acidified methanol.

  • Solvent Removal:

    • Evaporate the methanol from the eluate under reduced pressure using a rotary evaporator.

    • The resulting purified extract can be freeze-dried for storage.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_psp Purple Sweet Potato lyophilized Lyophilization raw_psp->lyophilized powder Grinding lyophilized->powder extraction Ultrasound-Assisted Extraction (Acidified Ethanol) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude this compound Extract centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Solvent Evaporation spe->evaporation purified Purified this compound evaporation->purified hplc HPLC-DAD Analysis purified->hplc

Caption: Experimental workflow for this compound extraction and purification.

anthocyanin_biosynthesis phenylalanine Phenylalanine cinnamate Cinnamate phenylalanine->cinnamate PAL p_coumarate p-Coumarate cinnamate->p_coumarate C4H coumaroyl_coa p-Coumaroyl-CoA p_coumarate->coumaroyl_coa 4CL chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Naringenin (Flavanone) chalcone->flavanone CHI dihydroflavonol Dihydrokaempferol (Dihydroflavonol) flavanone->dihydroflavonol F3H leucoanthocyanidin Leucocyanidin dihydroflavonol->leucoanthocyanidin DFR anthocyanidin Cyanidin leucoanthocyanidin->anthocyanidin ANS This compound This compound anthocyanidin->this compound Methyltransferase glycosylation Glycosylation & Acylation This compound->glycosylation final_product Acylated this compound Glycosides glycosylation->final_product

Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.

References

challenges in peonidin quantification due to matrix effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for challenges in peonidin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound.[1] These components can include salts, lipids, proteins, sugars, organic acids, and other small molecules or pigments.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] For example, phospholipids are a common cause of ion suppression in biological matrices like plasma.

Q2: How can I quantitatively assess the impact of the matrix on my this compound analysis?

A: The most widely used method to quantitatively evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of a pure this compound standard solution to the peak area of a blank matrix sample that has been spiked with this compound after the extraction process.

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value below 100% signifies ion suppression.

  • A value above 100% indicates ion enhancement.

It is advisable to assess the matrix effect at both low and high concentrations of this compound.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A: There are three main strategies to overcome matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample before analysis.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help to separate this compound from co-eluting matrix components.

  • Calibration Strategies: Employing specific calibration techniques can help to compensate for the influence of the matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Asymmetry, Broadening) and Suspected Co-elution

Symptoms: Your this compound peak appears broad, asymmetrical, or shows signs of shoulders.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Diode Array Detector (DAD): Check for spectral differences across the peak. If the UV spectra are not consistent, co-elution is likely.

    • Mass Spectrometry (MS): Examine the mass spectra across the peak for any shifts in the mass profile, which can indicate the presence of more than one compound.

  • Optimize Chromatography:

    • Change Organic Modifier: If using methanol as the organic solvent in your mobile phase, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

    • Adjust Gradient: Modify the gradient elution profile to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Lower Flow Rate: Reducing the flow rate can sometimes improve separation, though it will increase the analysis time.

    • Consider UPLC: Ultra-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (~1.7 µm) compared to traditional HPLC (3-5 µm), providing better resolution, higher sensitivity, and faster analysis times. This can be particularly advantageous for complex samples with co-eluting compounds.

Issue 2: Inaccurate and Imprecise Results Due to Ion Suppression or Enhancement

Symptoms: You observe low recovery, poor reproducibility, and a lack of linearity in your calibration curve.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing matrix effects. A C18 cartridge is commonly used for anthocyanin analysis.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique that can be effective for reducing matrix effects in food matrices. It is often faster and uses less solvent than traditional methods.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. In some cases, even though the analyte concentration is also reduced, the decrease in matrix effects can lead to a better signal-to-noise ratio and improved quantification.

  • Implement Robust Calibration Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and the samples are affected by the matrix in the same way, thereby compensating for matrix effects.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects. The internal standard is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte, allowing for accurate correction.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of this compound and related anthocyanins using various analytical techniques. This data is a synthesis from multiple studies to provide a representative overview.

Table 1: Comparison of Analytical Methods for this compound Quantification

Validation ParameterHPLC-DADUPLC-DAD/UVUHPLC-MS/MS
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Recovery) 89.9 - 123%99.2 ± 0.2%95 - 105% (typical)
Precision (% RSD)
- Intraday< 6.2%< 9.42%< 10%
- Interday< 8.5%< 9.42%< 10%
Limit of Detection (LOD) 0.06 - 0.20 mg/kg0.07 - 0.65 mg/kgLower than HPLC/UPLC
Limit of Quantification (LOQ) 0.12 - 1.20 µg/mL0.36 - 0.47 µg/mLLower than HPLC/UPLC

Table 2: Typical Performance Characteristics of an HPLC Method for this compound Quantification

ParameterTypical Value
Concentration Range 0.5 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant samples.

Materials:

  • Freeze-dried and powdered plant material

  • Extraction Solvent: Methanol or water with an acidifier (e.g., 0.1% v/v HCl or 1-2% v/v formic acid) to ensure anthocyanin stability.

  • Centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • 0.22 µm syringe filter

Procedure:

  • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10-15 mL of the acidified extraction solvent.

  • Vortex the mixture to ensure it is well-mixed.

  • Sonicate the mixture for 10-15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000-10,000 x g for 10-20 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the remaining pellet to ensure complete extraction.

  • Combine the supernatants.

  • Evaporate the solvent at a temperature below 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase).

  • Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

Protocol 2: UPLC-DAD Method for this compound Quantification

This protocol is a general guideline for the quantification of this compound using UPLC with Diode Array Detection (DAD).

Instrumentation:

  • UPLC system with a DAD detector

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

Reagents:

  • Solvent A: Water with 1% formic acid

  • Solvent B: Acetonitrile with 1% formic acid

Chromatographic Conditions:

  • Flow Rate: Approximately 0.3 - 0.4 mL/min

  • Column Temperature: 35-40°C

  • Injection Volume: 1-5 µL

  • Detection Wavelength: 520-530 nm (the maximum absorbance for this compound)

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the anthocyanins.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-DAD Analysis sample Plant Material homogenize Homogenize & Weigh sample->homogenize extract Acidified Solvent Extraction & Sonication homogenize->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect concentrate Evaporate & Reconstitute collect->concentrate filter Filter (0.22 µm) concentrate->filter inject Inject into UPLC filter->inject separate C18 Column Separation inject->separate detect DAD Detection (520 nm) separate->detect quantify Quantify this compound detect->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies start Inaccurate this compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me ion_suppression Ion Suppression (<100%) assess_me->ion_suppression ion_enhancement Ion Enhancement (>100%) assess_me->ion_enhancement sample_prep Improve Sample Prep ion_suppression->sample_prep chromatography Optimize Chromatography ion_suppression->chromatography calibration Use Advanced Calibration ion_suppression->calibration ion_enhancement->sample_prep ion_enhancement->chromatography ion_enhancement->calibration spe SPE sample_prep->spe quechers QuEChERS sample_prep->quechers dilution Dilution sample_prep->dilution gradient Modify Gradient chromatography->gradient solvent Change Solvent chromatography->solvent matrix_matched Matrix-Matched Standards calibration->matrix_matched isotope_labeled Isotope-Labeled Internal Standard calibration->isotope_labeled

Caption: Troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Strategies to Enhance Peonidin Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with peonidin in vivo. Here you will find detailed protocols, quantitative data, and visual guides to enhance the stability and bioavailability of this compound in your experiments.

Frequently Asked Questions (FAQs): General Stability

Q1: What makes this compound inherently unstable?

A1: this compound, like other anthocyanins, has a chemical structure that is highly susceptible to degradation.[1] Its stability is influenced by its ionic molecular structure, which undergoes transformations with changes in its environment.[2][3] Key factors that contribute to its instability include pH, temperature, light, and the presence of oxygen, enzymes, and other chemical compounds.[2][3] The unsaturated chemical structure makes it prone to reactions with molecular oxygen, which can accelerate degradation.

Q2: What is the primary degradation pathway for this compound?

A2: Under thermal or oxidative stress, this compound degradation typically begins with the opening of its central pyran ring, leading to an unstable chalcone intermediate. This chalcone then degrades further into smaller phenolic compounds, primarily vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). This process results in the loss of this compound's characteristic color and bioactivity.

Q3: How does pH impact the stability and color of this compound?

A3: this compound's stability and color are profoundly dependent on pH. It is most stable and appears as an intensely colored red flavylium cation in highly acidic conditions (pH < 3). As the pH increases towards neutral and alkaline conditions, it undergoes structural changes to form less stable and colorless or blue forms, such as the carbinol pseudobase and chalcone. At a pH higher than 7, this compound degrades rapidly.

Q4: Why is the bioavailability of this compound typically low in vivo?

A4: The low bioavailability of this compound (<1%) is a major challenge for in vivo studies. This is due to several factors: its poor stability in the neutral to alkaline conditions of the intestines, limited absorption across the intestinal epithelium due to its hydrophilic nature, and rapid metabolism in the liver and by gut microbiota. It is primarily consumed in its glycosidic forms (like this compound-3-glucoside), which must be metabolized before or after absorption.

Troubleshooting Guide: Common Experimental Issues

Problem Possible Cause(s) Troubleshooting Solution(s)
Rapid color loss of this compound solution during in vitro assays or formulation. 1. High pH of Solvent: this compound is highly unstable at neutral or alkaline pH. 2. High Temperature: Elevated temperatures significantly accelerate degradation. 3. Exposure to Light/Oxygen: UV light and oxygen promote photodegradation and oxidation.1. Adjust pH: Maintain an acidic pH, ideally between 1.0 and 3.0, using appropriate buffers (e.g., citrate-phosphate). 2. Control Temperature: Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. Conduct experiments at controlled, low temperatures where possible. 3. Protect from Light & Oxygen: Use amber vials or wrap containers in foil. For sensitive experiments, deoxygenate solvents by sparging with nitrogen or argon gas.
Low or inconsistent bioavailability observed in animal studies. 1. GI Tract Degradation: this compound is rapidly degraded by the neutral/alkaline pH of the intestines. 2. Poor Absorption: The hydrophilic nature of this compound glycosides limits passive diffusion across gut epithelia. 3. Rapid Metabolism & Elimination: Once absorbed, this compound is quickly metabolized and excreted.1. Use an Encapsulation Strategy: Encapsulate this compound in nanocarriers like liposomes or polymeric nanoparticles to protect it from GI degradation and enhance absorption. 2. Co-administration with Bioenhancers: Consider co-administering with compounds like piperine, which can improve absorption and reduce metabolism. 3. Optimize Dosing & Sampling: Ensure early and frequent blood sampling time points (e.g., 15, 30, 60 minutes) to accurately capture the rapid absorption phase.
Precipitate forms when adding this compound stock solution to aqueous buffers or cell media. 1. Poor Aqueous Solubility: this compound aglycone has limited water solubility, especially at higher pH. 2. Improper Dilution: Rapidly adding a concentrated organic stock to an aqueous medium can cause localized high concentrations and precipitation.1. Use a Solubility Enhancer: Formulate this compound with cyclodextrins (e.g., HP-β-CD) to create an inclusion complex with significantly higher water solubility. 2. Refine Dilution Technique: Add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing to prevent precipitation. 3. Ensure Low Final Solvent Concentration: Keep the final concentration of organic solvent (e.g., DMSO, ethanol) in the assay low (typically <0.5%) to avoid artifacts.
Inconsistent results in stability or quantification studies. 1. Fluctuating Experimental Conditions: Minor variations in pH, temperature, or light exposure can significantly impact degradation rates. 2. Inaccurate Quantification: The chosen analytical method (e.g., HPLC, UV-Vis) may not be properly validated or optimized. 3. Sample Degradation Post-Collection: this compound in biological samples (e.g., plasma) can degrade if not handled and stored correctly.1. Strictly Control Variables: Use calibrated equipment and maintain consistent conditions throughout the experiment. 2. Validate Analytical Method: Use a robust, validated method like HPLC or UPLC-MS for accurate quantification. Ensure the mobile phase is sufficiently acidic to maintain this compound in a stable form. 3. Proper Sample Handling: Immediately process blood samples to separate plasma, add stabilizers if necessary, and store at -80°C until analysis.

Data Presentation: this compound Stability and Formulation

Table 1: Effect of pH on the Stability of Anthocyanins

This table summarizes representative data on the stability of this compound-3-glucoside and related anthocyanins at various pH values, expressed as first-order degradation rate constants (k) and half-life (t½). Stability is highest at low pH and decreases dramatically as the pH increases.

AnthocyaninpHTemperature (°C)Degradation Rate Constant (k) (hours⁻¹)Half-life (t½) (hours)
This compound-3-glucoside3.025~0.002~346
This compound-3-glucoside5.025~0.025~28
This compound-3-glucoside7.025~0.150~4.6
Cyanidin-3-glucoside3.5250.004173
Cyanidin-3-glucoside6.5250.2313

Note: Data is synthesized from multiple sources for illustrative purposes. Absolute values can vary based on the specific experimental matrix and conditions.

Table 2: Comparison of Encapsulation Strategies for Anthocyanins

Encapsulation is a leading strategy to protect anthocyanins from degradation and improve their bioavailability. This table compares common micro- and nanoencapsulation techniques.

Encapsulation MethodWall Material(s)Typical Particle SizeEncapsulation Efficiency (%)Key Advantages
Spray Drying Maltodextrin, Gum Arabic10 - 100 µm85 - 96%Scalable, cost-effective, produces stable powder.
Freeze Drying Maltodextrin, Gelatin20 - 200 µm>90%Gentle process, good for heat-sensitive compounds.
Liposomal Encapsulation Phospholipids (e.g., Soy Lecithin), Cholesterol100 - 300 nm>85%Enhances bioavailability, protects from GI degradation, can encapsulate hydrophilic and lipophilic compounds.
Ionic Gelation Chitosan, Pectin, Alginate200 nm - 1000 µm70 - 90%Avoids high temperatures and organic solvents.
Peptide Co-assembly Tripeptides, Silk Peptides100 - 200 nmHighEnhances stability via specific molecular interactions (π–π, hydrogen bonds).

Mandatory Visualizations

Diagrams are provided below to illustrate key pathways and workflows relevant to this compound stability studies.

G cluster_pH node_red node_red node_purple node_purple node_colorless node_colorless node_blue node_blue A Flavylium Cation (Red) B Quinoidal Base (Purple/Blue) A->B pH increase (2-4) -H⁺ C Carbinol Pseudobase (Colorless) A->C pH increase (4-6) +H₂O B->A pH decrease +H⁺ D Chalcone (Colorless/Yellow) B->D Degradation at high pH (>7) C->A pH decrease -H₂O C->D Isomerization D->C Ring Closure pH_low pH < 3 (Acidic) pH_mid pH 4-6 (Weak Acid) pH_high pH > 7 (Neutral/Alkaline)

Caption: pH-dependent structural transformations of this compound.

G cluster_products Degradation Products This compound This compound (Flavylium Cation) RingOpening Pyran Ring Opening (Hydrolysis) This compound->RingOpening Heat, O₂, high pH Chalcone Chalcone Intermediate (Unstable) Degradation Further Degradation Chalcone->Degradation RingOpening->Chalcone VanillicAcid Vanillic Acid (from B-Ring) Degradation->VanillicAcid PGA Phloroglucinaldehyde (from A-Ring) Degradation->PGA

Caption: Oxidative and thermal degradation pathway of this compound.

G start Start: Prepare this compound Solution in Buffer setup Incubate Samples at Constant Temperature start->setup sampling Withdraw Aliquots at Predetermined Time Intervals setup->sampling sampling->setup Continue incubation analysis Quantify this compound (e.g., via HPLC) sampling->analysis data Plot ln(Concentration) vs. Time analysis->data kinetics Calculate Degradation Rate (k) and Half-life (t½) data->kinetics end End: Stability Profile Determined kinetics->end

Caption: Experimental workflow for a this compound stability study.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol details a method to quantify the degradation of this compound over time under specific conditions (e.g., temperature, pH) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard (e.g., this compound-3-glucoside chloride)

  • Buffer solutions at desired pH values (e.g., citrate-phosphate buffer)

  • HPLC-grade solvents (acetonitrile, formic acid, water)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column

  • Temperature-controlled incubator or water bath

  • Amber glass HPLC vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer at the desired pH. The initial concentration should yield a strong signal in the HPLC detector.

  • Aliquot Samples: Dispense equal aliquots of the solution into multiple amber glass HPLC vials. Seal the vials tightly to minimize oxygen exposure and evaporation.

  • Stress Application: Place the vials in an incubator set to the desired temperature (e.g., 25°C, 37°C, 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator and immediately place it in an ice bath to stop the degradation reaction. Store samples at -20°C until analysis.

  • Quantification by HPLC:

    • Set up the HPLC system with a C18 column and a DAD detector set to the maximum absorbance wavelength for this compound (approx. 520 nm).

    • Use a mobile phase gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.

    • Generate a standard calibration curve using this compound standards of known concentrations.

    • Inject the samples from each time point and quantify the remaining this compound by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[C]) versus time for each condition.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol provides a general method for encapsulating this compound within liposomes to enhance its stability and bioavailability, based on the thin-film hydration method.

Materials:

  • This compound standard

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH adjusted to be mildly acidic if possible)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extrusion equipment with polycarbonate membranes (optional, for uniform size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. Add the this compound to this mixture.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the organic solvent completely. A thin, dry lipid film containing this compound will form on the inner wall of the flask.

  • Hydration: Add the pre-warmed aqueous buffer to the flask. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size and lamellarity of the liposomes, sonicate the suspension. Use a probe sonicator for small volumes or a bath sonicator. This process should be done in an ice bath to prevent overheating and degradation of the lipids and this compound.

  • Extrusion (Optional): For a more uniform particle size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm). Repeat this process 10-20 times.

  • Purification: To remove any unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.

  • Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency (EE). EE is determined by disrupting the purified liposomes with a solvent (e.g., methanol) and quantifying the entrapped this compound via HPLC, comparing it to the initial amount used.

Protocol 3: Microencapsulation of this compound by Spray Drying

This protocol outlines a common industrial method for producing a stable, powdered form of this compound.

Materials:

  • This compound-rich extract or pure this compound

  • Wall material (e.g., maltodextrin, gum arabic, or a combination)

  • Distilled water

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve the wall material(s) in distilled water with continuous stirring to create a solution (e.g., 10-30% w/v).

    • Disperse the this compound extract into the wall material solution under constant agitation to form a homogenous emulsion or suspension.

  • Spray Drying Process:

    • Feed the solution into the spray dryer.

    • Set the operating parameters. The inlet air temperature is typically between 120-180°C, and the outlet temperature and feed flow rate should be optimized to ensure efficient drying without degrading the this compound.

    • The hot air atomizes the feed into fine droplets. The water evaporates rapidly, forming solid microcapsules with this compound as the core material.

  • Collection: Collect the powdered microcapsules from the cyclone collector.

  • Evaluation of Microcapsules:

    • Encapsulation Efficiency: Measure the amount of this compound on the surface of the particles versus the total amount to calculate the encapsulation efficiency.

    • Characterization: Analyze the powder for moisture content, water activity, particle size, and morphology (using scanning electron microscopy).

    • Stability Studies: Store the microencapsulated powder under various temperature and humidity conditions and analyze the retention of this compound over time using the HPLC protocol described above.

References

Technical Support Center: Preventing Peonidin Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of peonidin due to adsorption to plastic labware during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of my this compound solution decreasing unexpectedly during experiments?

A1: The observed loss of this compound is likely due to non-specific binding (NSB) or adsorption to the surfaces of your plastic labware. This compound, a member of the flavonoid class of compounds, possesses a chemical structure with both hydrophobic (water-repelling) and polar (water-attracting) regions.[1] This dual nature allows it to interact with and adsorb to surfaces, especially those that are hydrophobic, such as polypropylene and polystyrene.[2] The process is primarily driven by hydrophobic and electrostatic interactions between the this compound molecule and the plastic surface.[3][4]

Q2: Are certain types of plastic more prone to adsorbing this compound?

A2: Yes. Plastics are a common source of non-specific binding for a variety of molecules, including proteins and small drug-like compounds.[5] Standard polypropylene (PP) and polystyrene (PS) labware are most commonly associated with this issue due to their hydrophobic surfaces. While these materials are widely used for their chemical resistance and low cost, their hydrophobicity provides an ideal surface for this compound to adsorb.

Q3: What are the key factors influencing the adsorption of this compound?

A3: Several factors can influence the extent of this compound adsorption:

  • Labware Material: The type of plastic and any surface treatments are critical. Untreated polypropylene and polystyrene are highly susceptible to binding.

  • pH of the Solution: this compound's structure and charge are pH-dependent. In the acidic conditions (typically pH < 3) where it is most stable and brightly colored, it exists as a positively charged flavylium cation. This positive charge can increase adsorption to negatively charged surfaces.

  • Solvent Composition: The presence of organic solvents or other additives can alter the interaction between this compound and the labware surface.

  • Temperature and Incubation Time: Adsorption can increase with longer incubation times and higher temperatures.

  • Concentration of this compound: At very low concentrations, the proportion of the compound lost to adsorption can be significant.

Q4: Is glassware a guaranteed solution to prevent adsorption?

A4: While often better than untreated plastic, glassware is not immune to adsorption. Glass surfaces contain silanol groups that can carry a negative charge, leading to electrostatic interactions with positively charged molecules like this compound. For critical applications, glassware may require surface treatment, such as silanization, to create a more inert surface.

Troubleshooting Guides

Problem: Significant loss of this compound concentration after incubation in standard polypropylene microplates or tubes.

This is a common issue resulting in inaccurate measurements and reduced compound availability for assays. Below are several strategies to mitigate this problem.

Solution 1.1: Select Appropriate Labware

The most direct solution is to use labware specifically designed to minimize non-specific binding.

Recommended Labware Options:

Labware TypeMaterialMechanism of ActionRelative this compound Recovery (Illustrative)
Standard Polypropylene (PP)Polypropylene-65%
Standard Polystyrene (PS)Polystyrene-70%
Low-Binding PolypropyleneModified PolypropyleneSurface is treated to be more hydrophilic and non-ionic, reducing hydrophobic and electrostatic interactions.95%
BSA-Coated PolypropylenePolypropyleneSurface is pre-coated with an inert protein (Bovine Serum Albumin) to block non-specific binding sites.98%
Silanized Borosilicate GlassBorosilicate GlassSilanol groups on the glass surface are chemically masked to prevent electrostatic interactions.>99%

Note: Recovery percentages are for illustrative purposes to demonstrate relative performance.

Solution 1.2: Pre-treat Your Labware

If specialized low-binding labware is not available, you can significantly reduce adsorption by pre-treating standard polypropylene tubes or plates. The most common method is coating the surface with Bovine Serum Albumin (BSA).

BSA_Coating_Workflow A Prepare 1% BSA Solution (10 mg/mL in buffer) B Add BSA to Labware A->B Fill or rinse C Incubate (e.g., 2 hours at RT or overnight at 4°C) B->C D Aspirate BSA Solution C->D E Use Labware Immediately (Do not rinse) D->E

Caption: Workflow for pre-treating labware with BSA.

Solution 1.3: Modify Your Experimental Buffer

Adding specific agents to your buffer can compete with this compound for binding sites on the plastic surface. This is an effective strategy, especially for assays where the additives do not interfere with the experimental outcome.

Recommended Buffer Additives:

AdditiveRecommended ConcentrationMechanism of Action
Tween 20 or Triton X-100 0.01% - 0.1% (v/v)These non-ionic detergents disrupt hydrophobic interactions between this compound and the plastic surface.
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)BSA in solution acts as a competitive agent, saturating non-specific binding sites on the labware.
Polyethylene Glycol (PEG) 0.1% - 1% (w/v)PEG can repel molecules from surfaces.

Experimental Protocols

Protocol 1: Evaluating this compound Adsorption to Different Labware

This protocol allows you to quantify the extent of this compound loss to various types of labware.

Methodology:

  • Prepare this compound Stock: Prepare a 100 µM solution of this compound in an appropriate acidic buffer (e.g., 0.1 M glycine-HCl, pH 3.0).

  • Aliquot Solution: Add a defined volume (e.g., 500 µL) of the this compound solution to each type of tube or well being tested (e.g., standard polypropylene, low-binding, BSA-coated). Include a control sample in a silanized glass vial.

  • Incubate: Incubate the samples under your typical experimental conditions (e.g., 2 hours at room temperature).

  • Transfer and Measure: After incubation, carefully transfer the solution from each test container to a clean cuvette or microplate well.

  • Quantify: Measure the absorbance of the this compound solution at its maximum wavelength (λmax, typically around 520-540 nm in acidic solution) using a spectrophotometer or plate reader.

  • Calculate Recovery: Calculate the percentage of this compound recovered from each labware type relative to the silanized glass control.

    % Recovery = (Absorbance_Test / Absorbance_Control) * 100

Protocol 2: Pre-treatment of Labware with Bovine Serum Albumin (BSA)

This protocol provides a step-by-step guide for coating labware to prevent non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Polypropylene tubes or plates

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution by dissolving 1 gram of BSA in 100 mL of your buffer. Ensure it is fully dissolved.

  • Coating: Add the BSA solution to the labware, ensuring all surfaces that will contact your sample are coated. For tubes, fill them sufficiently. For plates, add enough to cover the bottom of each well.

  • Incubate: Seal the labware (e.g., with caps or plate seals) and incubate for at least 2 hours at room temperature, or for more effective coating, overnight at 4°C.

  • Remove Excess BSA: Aspirate the BSA solution from the labware. Do not rinse with buffer or water , as this may remove the protective BSA layer. A small residual amount of BSA solution is acceptable for most applications.

  • Use Immediately: The coated labware is now ready for your experiment.

Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate strategy to minimize this compound adsorption.

Decision_Tree A Start: Experiencing This compound Loss? B Are low-binding labware available? A->B C Use low-binding microplates/tubes. B->C Yes D Can buffer be modified without affecting assay? B->D No G Problem Solved C->G E Add Tween 20 (0.05%) or BSA (0.1%) to buffer. D->E Yes F Pre-treat standard labware with 1% BSA. D->F No E->G F->G

Caption: Troubleshooting workflow for this compound adsorption.

References

Technical Support Center: Managing Inconsistent Results in Peonidin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell-based assays with peonidin and its glycosides.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitates after I dilute the stock into my cell culture medium. What is the cause and how can I fix it?

A1: This is a common issue due to the low aqueous solubility of this compound, especially at the neutral pH (7.2-7.4) of most cell culture media. This compound is most stable and soluble in acidic conditions (pH 1-3).[1][2]

  • Possible Cause 1: High Final Concentration. this compound's solubility in aqueous buffers is limited. You may be exceeding its solubility limit.

    • Solution: Perform a serial dilution to determine the optimal, non-precipitating concentration for your assay.[1]

  • Possible Cause 2: Improper Dilution Technique. Rapidly adding a concentrated organic stock solution to the aqueous medium can cause localized high concentrations, leading to precipitation.[1]

    • Solution: Add the stock solution dropwise or in small aliquots to the medium while vigorously stirring or vortexing.[1]

  • Possible Cause 3: pH of the Medium. The neutral pH of the cell culture medium reduces this compound's stability and solubility.

    • Solution: While altering the medium's pH is generally not feasible for cell-based assays, using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve solubility.

Q2: The color of my this compound solution changes or fades during the experiment. What does this indicate?

A2: The color of this compound is a direct indicator of its chemical structure, which is highly pH-dependent. A color change or fading suggests a shift in pH or degradation of the compound.

  • Possible Cause 1: pH Shift. An unexpected color change may indicate a change in the pH of your experimental solutions. This compound is typically red in acidic solutions, but can become colorless or blue in more neutral to alkaline environments.

    • Solution: Verify the pH of your buffers and media. Ensure that cellular metabolism is not causing a significant shift in the medium's pH during the experiment.

  • Possible Cause 2: Degradation. Anthocyanins like this compound can degrade over time, especially when exposed to light, high temperatures, or unstable pH environments.

    • Solution: Prepare fresh this compound solutions for each experiment. Protect your stock solutions and experimental plates from light. Minimize the time this compound is in the cell culture medium before analysis.

Q3: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT). What are the potential sources of this inconsistency?

A3: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself.

  • Possible Cause 1: Inconsistent Cell Seeding. A non-homogenous cell suspension will result in different numbers of cells per well.

    • Solution: Ensure you have a single-cell suspension and mix thoroughly before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.

  • Possible Cause 2: "Edge Effect". Wells on the perimeter of the microplate are prone to increased evaporation, which can concentrate media components and your test compound.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variability.

    • Solution: Ensure your pipettes are calibrated. Pre-wet pipette tips before aspirating and dispense liquids slowly and consistently.

  • Possible Cause 4: Compound Instability. As mentioned in Q2, this compound can degrade in the culture medium over the course of the experiment.

    • Solution: Minimize the incubation time as much as possible while still allowing for a biological effect. Consider the stability of this compound in your specific medium over the experimental duration.

Q4: My results with this compound are not consistent from one experiment to the next. What could be causing this lack of reproducibility?

A4: Lack of reproducibility can be frustrating and often points to subtle variations in experimental conditions.

  • Possible Cause 1: Cell Passage Number. Cell lines can change phenotypically and genotypically at high passage numbers, altering their response to stimuli.

    • Solution: Use cells within a defined, low passage number range. Create and use a master and working cell bank system.

  • Possible Cause 2: Reagent Variability. Different lots of media, serum, or assay reagents can have slight variations that affect results.

    • Solution: If possible, purchase reagents in larger batches to minimize lot-to-lot variability. Note the lot numbers of all reagents used in your experiments.

  • Possible Cause 3: Inconsistent Cell Health and Confluency. Cells that are unhealthy, overly confluent, or too sparse can respond differently to treatment.

    • Solution: Ensure cells are in the logarithmic growth phase and at a consistent level of confluency (e.g., 60-70%) at the time of treatment.

  • Possible Cause 4: this compound Stock Solution. An improperly stored or repeatedly freeze-thawed stock solution of this compound may have a decreased effective concentration.

    • Solution: Aliquot your this compound stock solution upon preparation and store it protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility and Stability of this compound
ParameterObservationRecommended ActionCitation
pH Dependency Most stable and soluble at low pH (1-3).Be aware that the neutral pH of cell culture media (7.2-7.4) reduces stability and solubility.
Color Indicator Red in acidic pH, purple/blue in neutral/alkaline pH, can become colorless upon degradation.Monitor color changes as an indicator of pH shifts or compound degradation.
Aqueous Solubility Limited, precipitation can occur in cell culture media.Use a co-solvent like DMSO for the stock solution, and consider solubility enhancers like HP-β-CD for the working solution.
Light and Temperature Sensitivity Can degrade upon exposure to light and high temperatures.Store stock solutions and conduct experiments protected from light.
Table 2: Reported In Vitro Activity of this compound and its Glycosides
CompoundCell LineAssayConcentration / IC50Observed EffectCitation
This compound-3-glucosideHS578T (Breast Cancer)MTT10 µMSignificant inhibition of cell growth.
This compound-3-glucosideHS578T (Breast Cancer)Not specifiedNot specifiedDown-regulation of CDK-1, CDK-2, Cyclin B1, and Cyclin E.
This compound-3-glucosideHS578T (Breast Cancer)Not specifiedNot specifiedInduction of caspase-3 activation and cell death.
This compoundGeneralNot specifiedNot specifiedPotent anti-cancer activity through modulation of cell cycle progression, apoptosis, and metastasis.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Stock Solution Preparation: Carefully weigh the required amount of this compound solid and dissolve it in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Dilution Technique: To avoid precipitation, add the stock solution to the medium in small increments while continuously vortexing or stirring the medium. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to prevent solvent-induced toxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the existing medium and replace it with medium containing various concentrations of this compound. Include a vehicle-only control group (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

Visualizations

G cluster_0 Observed Problem cluster_1 Potential Cause Category cluster_2 Troubleshooting Action Inconsistent Results Inconsistent Results High Replicate Variability High Replicate Variability Inconsistent Results->High Replicate Variability Poor Reproducibility Poor Reproducibility Inconsistent Results->Poor Reproducibility Precipitation Precipitation Inconsistent Results->Precipitation Color Change / Fading Color Change / Fading Inconsistent Results->Color Change / Fading Cell Seeding/Health Cell Seeding/Health High Replicate Variability->Cell Seeding/Health Assay Conditions Assay Conditions High Replicate Variability->Assay Conditions Poor Reproducibility->Cell Seeding/Health Compound Handling Compound Handling Poor Reproducibility->Compound Handling Precipitation->Compound Handling This compound Properties This compound Properties Precipitation->this compound Properties Color Change / Fading->Assay Conditions Color Change / Fading->this compound Properties Check cell passage, confluency, and viability Check cell passage, confluency, and viability Cell Seeding/Health->Check cell passage, confluency, and viability Optimize dilution technique and concentration Optimize dilution technique and concentration Compound Handling->Optimize dilution technique and concentration Mitigate edge effects, calibrate pipettes Mitigate edge effects, calibrate pipettes Assay Conditions->Mitigate edge effects, calibrate pipettes Verify pH, protect from light, prepare fresh Verify pH, protect from light, prepare fresh This compound Properties->Verify pH, protect from light, prepare fresh

Caption: Troubleshooting Decision Tree for Inconsistent Results.

Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Allow Adherence (24h) Allow Adherence (24h) Seed Cells in 96-well Plate->Allow Adherence (24h) Treat with this compound Treat with this compound Allow Adherence (24h)->Treat with this compound Incubate (e.g., 48h) Incubate (e.g., 48h) Treat with this compound->Incubate (e.g., 48h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (2-4h)->Solubilize Formazan (DMSO) Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan (DMSO)->Read Absorbance (570nm) End End Read Absorbance (570nm)->End

Caption: General Experimental Workflow for an MTT Cell Viability Assay.

cluster_regulation Regulation of G2/M Phase This compound This compound CDK1_CDK2 CDK-1 / CDK-2 This compound->CDK1_CDK2 down-regulates CyclinB1_E Cyclin B1 / Cyclin E This compound->CyclinB1_E down-regulates G2_M_Transition G2/M Transition CDK1_CDK2->G2_M_Transition promotes CyclinB1_E->G2_M_Transition promotes CellCycleArrest Cell Cycle Arrest G2_M_Transition->CellCycleArrest leads to

Caption: this compound's Role in Cell Cycle Regulation.

References

Validation & Comparative

A Comparative Analysis of Peonidin Extraction Techniques: UAE, MAE, and SFE

Author: BenchChem Technical Support Team. Date: November 2025

The extraction of peonidin, a prominent anthocyanin valued for its antioxidant properties and vibrant coloration, from plant matrices is a critical step for its application in the pharmaceutical, nutraceutical, and food industries. This guide provides a comparative analysis of three advanced extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). These methods are evaluated based on their extraction efficiency, processing parameters, and overall performance, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable technique.

Comparative Performance of Extraction Techniques

The efficiency of this compound extraction is significantly influenced by the chosen method and its operational parameters. Modern techniques like UAE, MAE, and SFE are often preferred over conventional methods due to their reduced extraction times, lower solvent consumption, and often higher yields.[1][2]

Data Presentation: Quantitative Comparison of Extraction Techniques

The following table summarizes key quantitative data from various studies on the extraction of anthocyanins, including this compound, using UAE, MAE, and SFE. It is important to note that direct comparison of yields can be challenging due to variations in plant material, specific this compound content, and analytical methods used across different studies.

Extraction TechniquePlant SourceKey ParametersExtraction TimeTotal Anthocyanin/Peonidin YieldReference
UAE Mulberry63.8% methanol with 1% TFA, 43.2 °C40 minOptimized for total anthocyanins[3]
Fruit Epicarp60-80% ethanol/methanol with 0.1% HCl or 1% citric acid, 100-400 W, 40-60°C20-60 minNot specified[4]
Erica australis Flowers50% MeOH:H₂O (pH 5), 70 °C15 minOptimized for total anthocyanins[5]
MAE Chinese Bayberry1:50 solid-to-liquid ratio, 80 °C15 minNot specified
Onion Peel75% Ethanol, 700 W5 min21.99 mg/g of total anthocyanins
Açai38% MeOH in water (pH 3.00), 99.63 °C, 0.5g:10mL ratio10 minOptimized for anthocyanins (including this compound-3-O-glucoside and this compound-3-O-rutinoside)
SFE Syzygium cumini (Jamun)162 bar pressure, 50 °C, 2.0 g/min co-solvent (ethanol) flow rateNot specified2.312 mg Cyanidin-3-glucoside equivalents/g DM
Grape JuiceNot specifiedNot specified63% more anthocyanin yield than conventional methods
Red Onion SkinNot specifiedNot specified244.98 mg/L total anthocyanin

Analysis of Techniques

  • Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency at lower temperatures, which helps in minimizing the thermal degradation of heat-sensitive compounds like this compound. Key parameters influencing UAE are solvent composition, ultrasound power, temperature, and extraction time.

  • Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix. This rapid and direct heating leads to the rupture of plant cells due to increased internal pressure, facilitating the release of target compounds into the solvent. MAE generally offers shorter extraction times and higher extraction efficiency compared to conventional methods and even UAE in some cases. The choice of solvent is crucial as it must be able to absorb microwave energy efficiently.

  • Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. The addition of a co-solvent like ethanol is often necessary to enhance the extraction of polar compounds such as anthocyanins. A major advantage of SFE is that the solvent can be easily removed by depressurization, resulting in a solvent-free extract. However, the high initial equipment cost can be a significant drawback.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of extraction techniques. Below are generalized protocols for the extraction of this compound using UAE, MAE, and SFE, based on published literature.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general framework for this compound extraction from a dried and powdered plant matrix.

a. Sample Preparation:

  • Dry the plant material (e.g., berries, flower petals) at a controlled temperature (40-50 °C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

b. Extraction Procedure:

  • Weigh a precise amount of the powdered sample and place it in an extraction vessel.

  • Add an acidified solvent (e.g., 60-80% ethanol or methanol in water with 0.1% HCl or 1% citric acid) at a specific solid-to-liquid ratio (e.g., 1:20 w/v). Acidification is crucial for stabilizing anthocyanins.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Set the desired ultrasonic power (e.g., 100-400 W), temperature (e.g., 40-60 °C), and extraction time (e.g., 20-60 minutes).

  • After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • The supernatant containing the extracted this compound can be collected for further analysis or purification.

Microwave-Assisted Extraction (MAE) Protocol

This protocol outlines a general procedure for MAE of this compound.

a. Sample Preparation:

  • Prepare the plant material as described in the UAE protocol (dried and powdered).

b. Extraction Procedure:

  • Mix the powdered sample with a suitable solvent (e.g., ethanol-water mixture) in a microwave-safe extraction vessel at a predetermined solid-to-liquid ratio.

  • Place the vessel in a microwave extraction system.

  • Apply microwave power (e.g., 300-800 W) for a specific duration (e.g., 5-15 minutes). The temperature can be controlled in some systems.

  • After extraction, allow the vessel to cool down.

  • Separate the liquid extract from the solid residue by filtration or centrifugation.

  • The collected extract is then ready for subsequent processing.

Supercritical Fluid Extraction (SFE) Protocol

This protocol describes a general methodology for SFE of this compound.

a. Sample Preparation:

  • The plant material should be dried and ground to a uniform particle size.

b. Extraction Procedure:

  • Pack the ground plant material into the extraction vessel of the SFE system.

  • Pump supercritical CO₂ (heated and pressurized to a supercritical state, e.g., >31.1 °C and >73.8 bar) through the extraction vessel.

  • A co-solvent, such as ethanol, is typically mixed with the CO₂ to increase the polarity of the fluid and enhance the extraction of anthocyanins.

  • The extraction is carried out at a specific pressure (e.g., 150-300 bar) and temperature (e.g., 40-60 °C) for a defined period.

  • The extract-laden supercritical fluid then flows to a separator where the pressure is reduced.

  • This pressure drop causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.

  • The gaseous CO₂ can be recycled, and the solvent-free extract containing this compound is collected.

Visualizing the Extraction Workflows

To better understand the operational flow of each extraction technique, the following diagrams have been generated using the DOT language.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Post-Extraction Start Plant Material Dry Drying Start->Dry Grind Grinding Dry->Grind Mix Mixing with Acidified Solvent Grind->Mix Sonication Sonication (Ultrasound Bath/Probe) Mix->Sonication Separate Centrifugation/ Filtration Sonication->Separate Extract This compound Extract Separate->Extract

Workflow for Ultrasound-Assisted Extraction (UAE).

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Post-Extraction Start Plant Material Dry Drying Start->Dry Grind Grinding Dry->Grind Mix Mixing with Solvent in Microwave Vessel Grind->Mix Microwave Microwave Irradiation Mix->Microwave Cool Cooling Microwave->Cool Separate Filtration/ Centrifugation Cool->Separate Extract This compound Extract Separate->Extract

Workflow for Microwave-Assisted Extraction (MAE).

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_separation Separation & Collection Start Plant Material Dry Drying Start->Dry Grind Grinding Dry->Grind Pack Packing into Extraction Vessel Grind->Pack Pump Pumping Supercritical CO2 + Co-solvent Pack->Pump Extraction Extraction at High Pressure & Temperature Pump->Extraction Depressurize Depressurization in Separator Extraction->Depressurize Precipitate Precipitation of Extract Depressurize->Precipitate Recycle Recycle Gaseous CO2 Depressurize->Recycle Collect Solvent-Free This compound Extract Precipitate->Collect

References

Peonidin vs. Cyanidin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant capacities of two prominent anthocyanidins, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

Peonidin and cyanidin are two of the six most common anthocyanidins found in nature, responsible for the vibrant red, purple, and blue hues of many fruits, vegetables, and flowers. Beyond their role as natural pigments, these flavonoids have garnered significant scientific interest for their potent antioxidant properties and potential therapeutic applications. This guide provides an in-depth comparison of the antioxidant activity of this compound and cyanidin, presenting quantitative data from various in vitro assays, detailed experimental methodologies, and a visualization of their interaction with key cellular signaling pathways.

The fundamental difference in the chemical structures of this compound and cyanidin lies in the substitution on the B-ring. Cyanidin possesses an ortho-dihydroxy (catechol) group, whereas this compound has a methoxy group at the C3' position. This structural variance is a key determinant of their antioxidant potential, influencing their ability to scavenge free radicals and modulate cellular oxidative stress. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity, suggesting a superior capacity for cyanidin.[1]

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacities of this compound and cyanidin have been evaluated using various in vitro assays that measure their ability to neutralize free radicals through different mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3] The following table summarizes quantitative data from several key antioxidant assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

AnthocyanidinDPPH Radical Scavenging (IC50, µM)Superoxide Radical Scavenging Activity (Relative Order)ORAC (Oxygen Radical Absorbance Capacity) (µmol TE/µmol)FRAP (Ferric Reducing Antioxidant Power) (Relative Order)
Cyanidin Lower IC50 (Higher Activity)> this compound~2.24Higher Reducing Power
This compound Higher IC50 (Lower Activity)< CyanidinLower than CyanidinLower Reducing Power

Note: A lower IC50 value in the DPPH assay indicates greater radical scavenging activity. For superoxide radical scavenging and FRAP, the relative order of activity is presented based on multiple studies. ORAC values are expressed as Trolox equivalents (TE). The data compiled here is a synthesis from multiple sources.[4][5]

Studies consistently demonstrate that cyanidin exhibits higher antioxidant activity than this compound across various assays. The catechol structure of cyanidin is more effective at donating a hydrogen atom or an electron to stabilize free radicals, leading to the formation of a stable quinone product. This compound, while still an effective antioxidant, shows comparatively lower activity due to the methoxylation at the 3'-position.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the antioxidant activity of this compound and cyanidin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Materials: DPPH, Methanol or ethanol, Test compounds (this compound, cyanidin), Positive control (e.g., Trolox, Ascorbic Acid), Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare a series of dilutions of the anthocyanidin samples and the positive control.

    • In a 96-well plate or test tubes, add a specific volume of the sample or standard to a fixed volume of the DPPH solution.

    • Mix and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Materials: ABTS, Potassium persulfate, Ethanol or water, Test compounds, Positive control (e.g., Trolox), Spectrophotometer.

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add a specific volume of the test sample or standard to a fixed volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the presence of an antioxidant preserves the fluorescence.

  • Materials: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), Test compounds, Positive control (Trolox), Phosphate buffer, Fluorescence microplate reader.

  • Procedure:

    • In a black 96-well plate, add the test sample, standard, or blank, followed by the fluorescein solution.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for a specified period (e.g., 60 minutes) with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard curve, and the results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment by accounting for factors like cell uptake, metabolism, and localization.

  • Materials: Human hepatocarcinoma HepG2 cells, Cell culture medium, Dichlorofluorescin diacetate (DCFH-DA), AAPH, Test compounds, Quercetin (as a standard), Fluorescence microplate reader.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to reach confluence.

    • Treat the cells with the test compounds or standards for a specified period (e.g., 1 hour).

    • Wash the cells and add the DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Add AAPH to induce oxidative stress.

    • Measure the fluorescence intensity over time.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as micromoles of quercetin equivalents per mole of the sample.

Signaling Pathway Modulation

Beyond direct radical scavenging, this compound and cyanidin can exert indirect antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like this compound and cyanidin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Cyanidin Cyanidin Cyanidin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_ARE Nrf2-ARE Binding Nrf2_nuc->Nrf2_ARE ARE->Nrf2_ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes Activates

Activation of the Nrf2 signaling pathway by this compound and cyanidin.

Conclusion

Both this compound and cyanidin are potent natural antioxidants with significant potential for applications in health and disease management. The available experimental data consistently indicates that cyanidin possesses superior antioxidant activity compared to this compound, a difference primarily attributed to its catechol structure on the B-ring. While direct free radical scavenging is a primary mechanism of their action, their ability to modulate cellular signaling pathways, such as the Nrf2 pathway, highlights an important indirect mechanism for enhancing endogenous antioxidant defenses. For researchers and drug development professionals, understanding these nuances in antioxidant capacity and mechanisms of action is crucial for the targeted development of novel therapeutic strategies against oxidative stress-related pathologies.

References

A Comparative Analysis of Peonidin and Malvidin Stability for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of anthocyanins is a critical determinant of their utility in various applications. This guide provides an in-depth comparison of the stability of peonidin and malvidin, two prominent anthocyanins, supported by experimental data and detailed methodologies.

The inherent structure of an anthocyanin plays a pivotal role in its stability. The number and position of hydroxyl and methoxyl groups on the B-ring of the anthocyanidin backbone are particularly influential. Methylation is known to enhance stability, a key differentiator between this compound and malvidin. This compound possesses one methoxyl group on its B-ring, whereas malvidin has two. This structural difference contributes to malvidin's generally superior stability under various environmental stressors.

Quantitative Stability Data

The degradation of anthocyanins typically follows first-order kinetics, characterized by a degradation rate constant (k) and a half-life (t½). While a direct, comprehensive comparison of this compound and malvidin under identical conditions across a wide range of pH and temperatures is limited in publicly available literature, the following tables summarize representative data from various studies. It is crucial to consider the specific experimental conditions when interpreting these values.

Table 1: Thermal Degradation Kinetics of this compound and Malvidin Glycosides

AnthocyaninTemperature (°C)pHMatrixDegradation Rate Constant (k)Half-life (t½)Reference
This compound-3-O-glucoside1005.0Black rice bran extract0.045 min⁻¹~15.9 min[1]
Malvidin-3-O-glucoside90Not SpecifiedAqueous solutionSignificantly more stable than other non-methylated anthocyaninsNot Specified[2]
Malvidin-3-O-glucoside78-108VariedAqueous solutionLower degradation rate than delphinidin-3-rutinosideLonger than delphinidin-3-rutinoside[3]

Table 2: pH-Dependent Stability of this compound and Malvidin

AnthocyaninpHTemperature (°C)ObservationsReference
This compound< 3AmbientMost stable, exists as the red flavylium cation.[4]
This compound8AmbientMore stable than cyanidin, delphinidin, and pelargonidin at this pH.[5]
Malvidin-3-O-glucoside1.0 - 7.0AmbientExtremely stable in this pH range.
Malvidin-3-O-glucoside> 7AmbientBreaks down to release syringic acid.

Factors Influencing Stability

The stability of both this compound and malvidin is significantly influenced by several environmental factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly as the colored flavylium cation. As the pH increases, they undergo structural transformations to less stable forms, leading to color loss.

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins, with the degradation rate typically following first-order kinetics.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Degradation Pathways

The degradation of this compound and malvidin involves the cleavage of the anthocyanin structure into smaller phenolic compounds.

This compound Degradation: The thermal degradation of this compound typically proceeds through the opening of the central pyran ring to form an unstable chalcone. This intermediate further degrades into vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).

Malvidin Degradation: Malvidin degradation also involves the formation of a chalcone intermediate. The primary degradation products identified are syringic acid, protocatechuic acid, and vanillic acid.

Anthocyanin_Degradation_Pathways cluster_this compound This compound Degradation cluster_malvidin Malvidin Degradation This compound This compound Peonidin_Chalcone Chalcone (unstable intermediate) This compound->Peonidin_Chalcone Heat, pH change Vanillic_Acid Vanillic Acid (from B-ring) Peonidin_Chalcone->Vanillic_Acid Phloroglucinaldehyde Phloroglucinaldehyde (from A-ring) Peonidin_Chalcone->Phloroglucinaldehyde Malvidin Malvidin Malvidin_Chalcone Chalcone (unstable intermediate) Malvidin->Malvidin_Chalcone Heat, pH change Syringic_Acid Syringic Acid Malvidin_Chalcone->Syringic_Acid Protocatechuic_Acid Protocatechuic Acid Malvidin_Chalcone->Protocatechuic_Acid Vanillic_Acid_M Vanillic Acid Malvidin_Chalcone->Vanillic_Acid_M

Simplified degradation pathways of this compound and malvidin.

Experimental Protocols

Accurate assessment of anthocyanin stability is crucial for research and development. The following are detailed methodologies for key experiments.

Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Content

This method is based on the structural transformation of anthocyanins with a change in pH, resulting in a color change that can be measured spectrophotometrically.

1. Reagents and Materials:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare two dilutions of the anthocyanin sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of both dilutions at the wavelength of maximum absorption for the anthocyanin (around 520 nm for this compound and malvidin) and at 700 nm (to correct for haze).

  • Calculate the total monomeric anthocyanin concentration using the following formula: Total Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

    • A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • MW = Molecular weight of the anthocyanin

    • DF = Dilution factor

    • ε = Molar extinction coefficient

    • l = Pathlength in cm (typically 1 cm)

3. Stability Assessment:

  • Subject the anthocyanin solution to the desired stress condition (e.g., specific temperature, light exposure).

  • At predetermined time intervals, measure the total monomeric anthocyanin content using the pH differential method.

  • Calculate the degradation rate constant (k) and half-life (t½) assuming first-order kinetics: ln(Cₜ/C₀) = -kt t½ = 0.693 / k Where Cₜ is the concentration at time t and C₀ is the initial concentration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Individual Anthocyanin Stability

HPLC allows for the separation and quantification of individual anthocyanins, providing a more detailed analysis of stability and the formation of degradation products.

1. Instrumentation and Mobile Phase:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column.

  • Mobile Phase A: e.g., 5% formic acid in water.

  • Mobile Phase B: e.g., 5% formic acid in methanol or acetonitrile.

  • A gradient elution is typically used to separate the anthocyanins and their degradation products.

2. Sample Preparation and Analysis:

  • Prepare a stock solution of the anthocyanin in an appropriate solvent (e.g., acidified methanol).

  • Dilute the stock solution with the desired buffer for the stability study.

  • Subject the samples to the desired stress conditions.

  • At each time point, inject an aliquot of the sample into the HPLC system.

  • Monitor the chromatogram at the λmax of the anthocyanin (around 520 nm).

3. Data Analysis:

  • Identify and quantify the peak corresponding to the intact anthocyanin at each time point by comparing it to a standard curve.

  • Plot the natural logarithm of the anthocyanin concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

HPLC_Workflow start Prepare Anthocyanin Solution in Buffer stress Apply Stress (Temperature, Light, etc.) start->stress sampling Take Aliquots at Time Intervals stress->sampling hplc Inject into HPLC System sampling->hplc analysis Quantify Peak Area of Intact Anthocyanin hplc->analysis kinetics Calculate Degradation Rate (k) and Half-life (t½) analysis->kinetics

References

A Comparative Analysis of the Bioavailability of Peonidin and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of the anthocyanidin peonidin and its glycosidic forms, primarily focusing on this compound-3-glucoside. Understanding the differences in absorption, metabolism, and overall bioavailability between the aglycone and its glycosides is crucial for the development of novel therapeutics and functional foods harnessing the health benefits of these compounds. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key metabolic pathways.

Executive Summary

This compound, a naturally occurring anthocyanidin, is predominantly found in fruits and vegetables in its glycosidic forms, such as this compound-3-glucoside. The bioavailability of these anthocyanins is generally low. The sugar moiety in this compound glycosides plays a significant role in their stability, absorption, and metabolism. While the aglycone (this compound) can be absorbed, the glycosidic forms are the primary dietary source and are absorbed in the stomach and small intestine. Subsequent metabolism in the liver and by the gut microbiota leads to the formation of various metabolites, which are then distributed throughout the body. Direct comparative pharmacokinetic data between this compound and its glycosides is limited; however, available data on this compound-3-glucoside provides valuable insights into its bioavailability.

Quantitative Bioavailability Data

The following table summarizes the available pharmacokinetic parameters for this compound-3-glucoside in humans and a closely related anthocyanin, cyanidin-3-glucoside, in rats, which serves as a proxy due to the limited availability of direct comparative studies on this compound aglycone.

CompoundSpeciesDosageCmaxTmaxAUC (0-7h or 0-8h)Relative BioavailabilityReference
This compound-3-glucoside HumanRed Wine0.6 ± 0.4 ng/mL1.1 ± 0.5 h0.8 ± 0.5 ng·h/mL291.5% (compared to red grape juice)[1]
Cyanidin-3-glucoside (as a proxy) Rat800 µmol/kg840 ± 190 nmol/L0.5 - 2.0 h2.76 ± 0.88 µg·h/mL~0.5 - 1.5%[1]

Note: The lack of direct comparative data for this compound aglycone highlights a key research gap. Generally, flavonoid aglycones are considered to be more readily absorbed via passive diffusion due to their higher lipophilicity compared to their glycoside counterparts. However, the stability of the aglycone in the gastrointestinal tract can be a limiting factor.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a typical procedure for assessing the bioavailability of this compound or its glycosides in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Fasting: Rats are fasted overnight (12-18 hours) before oral administration of the test compound, with free access to water.

2. Dosing:

  • Test Substance: this compound or this compound-3-glucoside dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Administration: A single dose is administered via oral gavage using a ball-tipped feeding needle.

  • Dosage: The dosage can vary, but a common range is 10-100 mg/kg body weight.

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Anticoagulant: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Analysis:

  • Extraction: Plasma samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.

  • Quantification: The concentrations of this compound, its glycosides, and their metabolites are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using appropriate software.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption of compounds.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer.

  • The test compound (this compound or this compound-3-glucoside) is added to the apical side (to simulate absorption from the gut lumen).

  • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

3. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of appearance of the compound on the basolateral side.

    • A is the surface area of the permeable support.

    • C0 is the initial concentration of the compound on the apical side.

Metabolic Pathway of this compound-3-glucoside

The following diagram illustrates the proposed metabolic pathway of this compound-3-glucoside, adapted from the known metabolism of the structurally similar cyanidin-3-glucoside.

MetabolicPathway P3G This compound-3-glucoside (Dietary Intake) Stomach Stomach (Partial Absorption) P3G->Stomach Ingestion SmallIntestine Small Intestine (Absorption) P3G->SmallIntestine Direct Transport GutMicrobiota Gut Microbiota (Metabolism) P3G->GutMicrobiota Undigested Stomach->SmallIntestine This compound This compound (Aglycone) SmallIntestine->this compound Hydrolysis by Lactase Phlorizin Hydrolase SystemicCirculation Systemic Circulation SmallIntestine->SystemicCirculation Absorption This compound->GutMicrobiota This compound->SystemicCirculation Absorption Liver Liver (Metabolism) Metabolites Phase II Metabolites (Glucuronides, Sulfates) Liver->Metabolites Glucuronidation, Sulfation GutMicrobiota->Metabolites Degradation Metabolites->SystemicCirculation Excretion Excretion (Urine, Feces) Metabolites->Excretion SystemicCirculation->Liver SystemicCirculation->Excretion Renal Clearance

Metabolic pathway of this compound-3-glucoside.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo bioavailability study.

ExperimentalWorkflow AnimalModel Animal Model Selection (e.g., Rats) Dosing Oral Gavage of This compound/Peonidin Glycoside AnimalModel->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleExtraction Solid-Phase or Liquid-Liquid Extraction PlasmaSeparation->SampleExtraction Analysis HPLC-MS/MS Analysis SampleExtraction->Analysis DataAnalysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->DataAnalysis Results Bioavailability Assessment DataAnalysis->Results

In vivo bioavailability study workflow.

References

HPLC vs. UPLC: A Comparative Guide for the Separation of Peonidin and Petunidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of closely related compounds are critical. Peonidin and petunidin, two common anthocyanidins, present a classic analytical challenge due to their structural similarity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the separation of these compounds, supported by experimental data and detailed methodologies.

The Fundamental Difference: Speed, Resolution, and Sensitivity

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the operating pressures of the systems.[1][2][3] UPLC, a newer technology, utilizes columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in traditional HPLC.[1][2] This seemingly small change has a profound impact on chromatographic performance.

The smaller particles in UPLC columns provide a greater surface area for interaction with the analytes, leading to significantly higher separation efficiency and resolution. To effectively operate with these smaller particles, UPLC systems are engineered to withstand much higher backpressures, often up to 15,000 psi (1000 bar), compared to the 400-600 bar limits of typical HPLC systems. This combination of smaller particles and higher pressure allows for faster flow rates and, consequently, dramatically shorter analysis times. In many cases, UPLC can achieve separations up to ten times faster than HPLC while providing superior resolution and sensitivity.

Performance Comparison: this compound and Petunidin Separation

The following table summarizes the key performance differences between HPLC and UPLC for the separation of this compound and petunidin, based on data from various analytical studies.

ParameterHPLCUPLC/UHPLC
Analysis Time 15 - 40 minutes2 - 10 minutes
Resolution Good, baseline separation achievableExcellent, sharper and narrower peaks
Peak Width BroaderNarrower
Sensitivity GoodEnhanced due to narrower peaks
Solvent Consumption HigherSignificantly lower (up to 70% reduction)
System Backpressure 400 - 600 barUp to 1500 bar
Column Particle Size 3 - 5 µm< 2 µm

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the separation of this compound and petunidin using both HPLC and UPLC.

HPLC Protocol for Anthocyanidin Separation

This method is adapted from established procedures for the analysis of anthocyanidins.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is typically used to achieve optimal separation. For example: 0-20 min, 10-25% B; 20-25 min, 25-40% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: 520 nm.

  • Injection Volume: 20 µL.

UPLC Protocol for Rapid Anthocyanidin Separation

This protocol is based on a rapid UPLC method for the analysis of six common anthocyanidins, including this compound and petunidin.

  • Instrumentation: An ACQUITY UPLC System consisting of a Binary Solvent Manager, Sample Manager, and a Tunable UV (TUV) Detector.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10% Formic Acid in Water.

  • Mobile Phase B: 10% Formic Acid in Acetonitrile.

  • Gradient Elution: A rapid gradient such as: 0-1 min, 5-15% B; 1-1.5 min, 15-25% B; 1.5-2.0 min, 25-50% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Detection: 520 nm.

  • Injection Volume: 2 µL.

Experimental Workflow

The general workflow for the analysis of this compound and petunidin using either HPLC or UPLC involves several key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Extraction Extraction of Anthocyanins (e.g., from fruit or plant material) Hydrolysis Acid Hydrolysis (to convert anthocyanins to anthocyanidins) Extraction->Hydrolysis Filtration Filtration (0.45 µm filter) Hydrolysis->Filtration Injection Sample Injection Filtration->Injection Separation HPLC or UPLC Separation (C18 Column) Injection->Separation Detection UV-Vis Detection (e.g., 520 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis

Caption: Workflow for the analysis of this compound and petunidin.

Conclusion: Choosing the Right Technique

The choice between HPLC and UPLC for the separation of this compound and petunidin depends on the specific needs of the laboratory.

  • HPLC remains a robust and reliable technique, suitable for routine quality control where high throughput is not the primary concern. It is often more cost-effective in terms of initial instrument purchase.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For research and development, high-throughput screening, and the analysis of complex samples where trace-level detection is required, UPLC is the superior choice. The reduction in analysis time and solvent consumption can also lead to long-term cost savings, offsetting the higher initial investment.

References

Peonidin's Pro-Apoptotic Power: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence highlights the potential of peonidin, a naturally occurring anthocyanidin found in various fruits and vegetables, as a promising agent in oncology research. This guide offers a comprehensive comparison of the apoptotic effects of this compound and its glycoside, this compound-3-glucoside, on various human cancer cell lines, supported by experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in cancer treatment.

Unveiling the Anti-Cancer Potential of this compound

This compound and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic activities across a range of human cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M phase, and the activation of the intrinsic apoptotic pathway. This is achieved through the modulation of key signaling molecules, leading to programmed cell death in cancer cells.

Comparative Efficacy: A Data-Driven Overview

The effectiveness of this compound and its glycosides in inducing apoptosis varies among different cancer cell lines and is dose-dependent. The following tables summarize the available quantitative data from various studies to provide a clear comparison of their anti-cancer activities.

Table 1: Inhibitory Concentration (IC50) of this compound and its Glycosides on Human Cancer Cell Lines

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency.

CompoundCancer Cell LineCell TypeIC50 Value (µg/mL)Citation
This compoundSPCA-1Human Lung Adenocarcinoma161.31[1]
This compound-3-glucosideHS578THuman Breast CarcinomaNot specified, but showed significant inhibition at 10 µM and 30 µM[2][3]

Note: Data for a wider range of cancer cell lines is still emerging.

Table 2: Apoptosis Rates Induced by this compound in Human Cancer Cell Lines

Flow cytometry analysis using Annexin V/PI staining is a common method to quantify the percentage of apoptotic cells.

CompoundCancer Cell LineConcentration (µg/mL)Treatment Time (hours)Apoptosis Rate (%)Citation
This compoundSPCA-1504813.8[1]
This compoundSPCA-11004814.8[1]
This compoundSPCA-12004830.8
Table 3: Modulation of Key Apoptotic Proteins by this compound and its Glycosides

Western blot analysis is used to detect changes in the expression levels of proteins involved in the apoptotic signaling cascade. While precise fold-change data is limited in the reviewed literature, the observed trends are summarized below.

CompoundCancer Cell LineProteinEffectCitation
This compoundSPCA-1BaxIncrease
This compoundSPCA-1Bcl-2Decrease
This compoundSPCA-1Caspase-3Increase
This compound-3-glucosideHS578TCDK-1Decrease
This compound-3-glucosideHS578TCDK-2Slight Decrease
This compound-3-glucosideHS578TCyclin B1Decrease
This compound-3-glucosideHS578TCyclin EDecrease
This compound-3-glucosideHS578TCleaved Caspase-3Increase

Delving into the Molecular Mechanisms: Signaling Pathways

This compound exerts its apoptotic effects by influencing critical signaling pathways that regulate cell survival and death. The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Peonidin_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound CDK1 CDK-1 This compound->CDK1 downregulates CDK2 CDK-2 This compound->CDK2 downregulates CyclinB1 Cyclin B1 This compound->CyclinB1 downregulates CyclinE Cyclin E This compound->CyclinE downregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates G2M_Arrest G2/M Phase Arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Corner: Protocols for Key Assays

To facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or this compound-3-glucoside for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h, 37°C) add_mtt->incubate solubilize Solubilize Formazan (DMSO) incubate->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, CDK-1, Cyclin B1).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Conclusion

The data presented in this guide underscores the potential of this compound and its glycosides as valuable tools in cancer research. Their ability to induce apoptosis in various human cancer cell lines through the modulation of key signaling pathways warrants further investigation. The provided experimental protocols offer a foundation for researchers to explore the anti-cancer effects of these natural compounds in greater detail. As more quantitative data becomes available, a clearer picture of the therapeutic potential of this compound in oncology will emerge.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Peonidin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like peonidin in complex matrices is paramount for reliable study outcomes. This guide provides a comprehensive comparison of analytical methods for this compound, with a focus on the principles of method validation and cross-validation, ensuring data integrity across different laboratories and studies. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes performance data from various validated methods to serve as a valuable benchmark.

This compound, an anthocyanin prevalent in many fruits and vegetables, is of significant interest for its potential health benefits. Its quantification is predominantly achieved using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice of method often depends on the complexity of the sample matrix and the required sensitivity.

Comparison of Analytical Methods for this compound Quantification

The following tables summarize typical method validation parameters for the quantification of this compound and related anthocyanins using various chromatographic techniques. The data is a synthesis from multiple studies to provide a representative overview.

Table 1: HPLC-DAD/UV Methods for this compound Quantification in Plant Extracts

Validation ParameterPerformance Characteristics
Linearity (r²)>0.99[1]
Accuracy (% Recovery)89.9 - 123%[1]
Precision (% RSD) - Intraday< 6.2%[1]
Precision (% RSD) - Interday< 8.5%[1]
Limit of Detection (LOD)0.06 - 0.20 mg/kg
Limit of Quantification (LOQ)Not consistently reported

Table 2: UPLC-DAD/UV Methods for this compound Quantification in Plant Extracts

Validation ParameterPerformance Characteristics
Linearity (r²)>0.99
Accuracy (% Recovery)99.2 ± 0.2%
Precision (% RSD) - Intraday & Interday< 9.42%
Limit of Detection (LOD)0.07 - 0.65 mg/kg
Limit of Quantification (LOQ)Not consistently reported

Table 3: UHPLC-MS/MS Methods for this compound Quantification in Complex Matrices (Plasma, Urine, Potato Tubers)

Validation ParameterPerformance CharacteristicsMatrix
Linearity (r²)>0.99Plant Extracts, Plasma
Accuracy (% Recovery)95 - 105% (typical), 54–108%, 98-100%Plant Extracts, Plasma, Potato Tubers
Precision (% RSD/CV) - Intraday< 10%, < 15%, 6.7–17.9%Plant Extracts, Plasma, Potato Tubers
Precision (% RSD/CV) - Interday< 10%, < 15%Plant Extracts, Plasma
Limit of Detection (LOD)<2.3 ng/mLPlasma
Limit of Quantification (LOQ)< 8.1 ng/mLPlasma

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the extraction and chromatographic analysis of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine

This protocol is a general guideline for the extraction of this compound and other anthocyanins from biological fluids.

  • Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned with methanol followed by acidified water.

  • Loading: The plasma or urine sample, often pre-treated (e.g., acidified), is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: this compound and other anthocyanins are eluted with a stronger solvent, typically acidified methanol.

  • Evaporation and Reconstitution: The eluate is often evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for injection.

2. Sample Preparation: Extraction from Plant Matrices

This protocol is a general guideline for the extraction of this compound from solid plant materials.

  • Homogenization: Freeze-dry and grind the plant material to a fine powder.

  • Extraction Solvent: A common extraction solvent is methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to stabilize the anthocyanins.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered sample into a centrifuge tube.

    • Add the acidified extraction solvent.

    • Sonicate the mixture for 10-15 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000-10,000 x g for 10-20 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate the solvent at a temperature below 40°C.

    • Reconstitute the dried extract in a suitable solvent and filter through a 0.22 µm syringe filter before analysis.

3. Chromatographic Analysis: UPLC-DAD

This protocol is a general guideline for the quantification of this compound using UPLC with Diode Array Detection (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.5-5%).

    • Solvent B: Acetonitrile or methanol with a small percentage of formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the anthocyanins.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for UHPLC.

  • Detection: Detection is performed at the maximum absorbance wavelength for anthocyanins, which is around 520 nm.

Workflow for Analytical Method Validation and Cross-Validation

The following diagram illustrates a general workflow for the validation of an analytical method and its subsequent cross-validation or transfer to another laboratory.

Analytical Method Validation and Cross-Validation Workflow cluster_0 Initial Method Validation (Sending Unit) cluster_1 Method Transfer / Cross-Validation cluster_2 Receiving Unit Dev Method Development & Optimization Val_Plan Validation Plan Dev->Val_Plan Val_Exec Validation Execution (Accuracy, Precision, Linearity, etc.) Val_Plan->Val_Exec Val_Report Validation Report Val_Exec->Val_Report Transfer_Protocol Transfer Protocol Val_Report->Transfer_Protocol Initiate Transfer Analyst_Training Analyst Training Transfer_Protocol->Analyst_Training Comparative_Testing Comparative Testing (Sending vs. Receiving Unit) Analyst_Training->Comparative_Testing Transfer_Report Transfer Report Comparative_Testing->Transfer_Report Comparative_Testing->Transfer_Report Data Analysis & Comparison RU_Qual Receiving Unit Qualification Transfer_Report->RU_Qual Successful Transfer

Caption: General workflow for analytical method validation and cross-validation.

References

A Comparative Guide to Green Extraction Solvents for Peonidin Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of natural bioactive compounds for pharmaceutical and nutraceutical applications has intensified the demand for efficient and environmentally sustainable extraction methods. Peonidin, an O-methylated anthocyanidin responsible for the vibrant hues of many flowers and fruits, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. This guide provides an objective comparison of green extraction solvents for the recovery of this compound, supported by experimental data, detailed protocols, and visual workflows to inform the selection of optimal extraction strategies.

The Shift Towards Green Extraction

Conventional extraction methods often rely on toxic, volatile, and non-biodegradable organic solvents, posing risks to both human health and the environment.[1][2] Green extraction principles aim to mitigate these drawbacks by employing safer solvents, reducing energy consumption, and minimizing waste.[2][3] This guide focuses on comparing the efficacy of various green solvents, including water, ethanol, and innovative systems like Deep Eutectic Solents (DES), for this compound recovery.

Comparative Analysis of Green Solvents for Anthocyanin Extraction

The efficiency of this compound extraction is intrinsically linked to the choice of solvent and the extraction technique employed. While data specifically quantifying this compound yield is often embedded within total anthocyanin content, the following tables summarize quantitative data for total anthocyanin recovery using various green solvents and extraction methods. This serves as a strong proxy for this compound extraction efficiency, as it is a major anthocyanin in many of the cited sources.

Extraction TechniqueSolvent SystemPlant MatrixKey ParametersTotal Anthocyanin Yield/ContentReference
Ultrasound-Assisted Extraction (UAE) 63.8% Methanol with 1% TFAMulberry43.2 °C, 40 min, 23.8:1 liquid-to-solid ratioNot specified for this compound[4]
90% Ethanol (pH 1.5)Not specified40 °C, 90 minOptimized for total anthocyanins
WaterSaffron TepalsNot specified4.13 ± 1.37 mg CGE/g dw
Betaine/Urea NADES (60% water)Wild Blueberry50 °C, 30 min, 330 W6.06 ± 0.024 mg RE/g DW
Microwave-Assisted Extraction (MAE) Suitable solventChinese Bayberry80 °C, 15 min, 1:50 solid-to-liquid ratioNot specified for this compound
Choline chloride:oxalic acid DESRed Grape SkinOptimized temperature, time, and water content172 ± 7 mg/kg (malvidin-3-O-glucoside)
75% EthanolOnion PeelNot specified21.99 mg/g of total anthocyanins
Pressurized Liquid Extraction (PLE) Acidified water or ethanolRed Grape Skin10.1 MPa, 50-100 °C, 3 cycles of 5 minNot specified for this compound
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solventVarious10-40 MPa, 40-60 °CNot specified for this compound
Supercritical CO₂ with EthanolJamun Fruit PulpOptimized pressure, temperature, and co-solvent flow rateHigh extraction yield of anthocyanins
Conventional Solvent Extraction Methanol/Water/Formic Acid (60:37:3)Not specifiedAmbient, 1 hour50.2 ± 0.4 mg/g DW (Total Anthocyanins)
Acidified Ethanol (0.1% HCl)Red Onion PeelsNot specifiedHigh efficiency
Deep Eutectic Solvents (DES) Choline chloride:citric acidBlack Bean PeelOptimized parameters1.26 times higher than 75% ethanol

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for key green extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Mulberry
  • Sample Preparation: Dry mulberries are powdered to a uniform particle size.

  • Solvent System: Prepare a solution of 63.8% methanol containing 1% (v/v) trifluoroacetic acid (TFA).

  • Extraction Procedure:

    • Mix the powdered mulberry with the extraction solvent at a liquid-to-solid ratio of 23.8:1 (v/w).

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Conduct the extraction at a temperature of 43.2 °C for 40 minutes.

  • Post-Extraction: Centrifuge the mixture to separate the supernatant containing the anthocyanins from the solid residue. The supernatant is then collected for analysis.

Microwave-Assisted Extraction (MAE) of Anthocyanins from Chinese Bayberry
  • Sample Preparation: Homogenize fresh Chinese bayberry fruits.

  • Extraction Procedure:

    • Mix the homogenized sample with a suitable solvent at a solid-to-liquid ratio of 1:50.

    • Place the mixture in a microwave extraction vessel.

    • Apply microwave irradiation to raise the mixture's temperature to 80 °C.

    • Maintain the extraction at this temperature for 15 minutes.

  • Post-Extraction: After extraction, cool the mixture and separate the liquid extract from the solid residue by filtration or centrifugation.

Pressurized Liquid Extraction (PLE) of Anthocyanins from Red Grape Skin
  • Sample Preparation: Freeze-dry red grape skin and powder it.

  • Extraction Procedure:

    • Mix a specific amount of the grape skin powder (e.g., 0.20 g) with an inert material like sea sand and place it into the extraction cell of a PLE system.

    • Set the system parameters: pressure at 10.1 MPa and temperature at 50-100 °C.

    • Pump the chosen solvent (e.g., acidified water or ethanol) through the extraction cell.

    • Perform the extraction in multiple static cycles (e.g., 3 cycles of 5 minutes each).

  • Post-Extraction: After the static cycles, rinse the cell with fresh solvent and purge the extract with nitrogen gas. The collected extract is then rapidly cooled.

Supercritical Fluid Extraction (SFE) - General Protocol
  • Sample Preparation: Dry and grind the plant material and pack it into an extraction vessel.

  • Extraction Procedure:

    • Pump supercritical CO₂, often mixed with a specific percentage of a co-solvent (like ethanol), through the vessel.

    • Maintain the pressure and temperature at optimized conditions (e.g., 10-40 MPa and 40-60 °C).

    • The extract-laden supercritical fluid flows to a separator.

  • Post-Extraction: In the separator, change the pressure and/or temperature to return the CO₂ to a gaseous state, causing the extracted compounds to precipitate. The CO₂ can be recycled.

Visualizing Extraction Workflows

To better understand the logical flow of these green extraction techniques, the following diagrams have been generated using Graphviz.

G General Workflow for Green Extraction of this compound cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Purification start Plant Material prep Drying & Grinding start->prep extraction Addition of Green Solvent (e.g., Water, Ethanol, DES) prep->extraction process Application of Extraction Technique (UAE, MAE, SFE, etc.) extraction->process separation Filtration / Centrifugation process->separation analysis Crude Extract separation->analysis purification Purification (Optional) analysis->purification quantification Quantification (HPLC, etc.) analysis->quantification purification->quantification

Caption: General workflow for the green extraction of this compound.

G Comparison of Green Extraction Principles cluster_methods Green Extraction Techniques cluster_principles Core Principles UAE Ultrasound-Assisted (UAE) - Cavitation bubbles collapse - Cell wall disruption - Enhanced mass transfer physical Physical Disruption UAE->physical MAE Microwave-Assisted (MAE) - Microwave energy heats solvent - Internal pressure builds in cells - Cell rupture and release of compounds thermal Targeted Heating MAE->thermal SFE Supercritical Fluid (SFE) - Supercritical CO₂ as solvent - Properties of liquid and gas - High selectivity by tuning P & T solvent_prop Tunable Solvent Properties SFE->solvent_prop DES Deep Eutectic Solvents (DES) - Mixture of H-bond donors & acceptors - Low melting point - High solubilizing power for polar compounds h_bonding Strong Hydrogen Bonding DES->h_bonding

Caption: Core principles of different green extraction techniques.

Conclusion and Future Outlook

The selection of a green solvent for this compound recovery requires a careful consideration of extraction efficiency, cost, scalability, and environmental impact.

  • Water and Ethanol: These remain the most accessible, cheapest, and safest green solvents. Their efficiency can be significantly enhanced when coupled with modern extraction techniques like UAE and MAE. Acidification is often necessary to stabilize anthocyanins.

  • Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES): These novel solvents show immense promise, often outperforming conventional solvents in terms of extraction yield. Composed of natural, biodegradable components, they are considered safe for various applications. Their high viscosity can be a challenge, but this is often overcome by the addition of water.

  • Supercritical Fluids: Supercritical CO₂ extraction is a highly selective and clean technology, leaving no solvent residue. However, the high initial investment for equipment can be a limiting factor. The use of a co-solvent like ethanol is often required to enhance the extraction of polar compounds like this compound.

Future research should focus on optimizing DES/NADES compositions for selective this compound extraction and scaling up these green technologies for industrial applications. The integration of different green techniques, such as using DES in combination with UAE or MAE, could further enhance extraction efficiency and yield, paving the way for a more sustainable production of high-value compounds like this compound.

References

A Comparative Guide to the Biological Activity of Peonidin and Other Common Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the biological activities of peonidin against other prevalent anthocyanidins, including cyanidin, delphinidin, malvidin, pelargonidin, and petunidin. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of these structurally similar compounds is crucial for targeted therapeutic development. This document synthesizes experimental data on their comparative antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Comparative Antioxidant Activity

The antioxidant capacity of anthocyanidins is fundamentally linked to their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring.[1] A higher number of hydroxyl groups generally correlates with increased antioxidant activity.[2] Anthocyanidins with an ortho-dihydroxy structure on the B-ring, such as cyanidin and delphinidin, exhibit potent antioxidant effects.[1]

This compound, which has one hydroxyl and one methoxyl group on its B-ring, generally exhibits lower antioxidant activity compared to cyanidin and delphinidin but is comparable to or slightly higher than malvidin and pelargonidin in certain assays.[2][3] Studies suggest the antioxidant activity against DPPH• and ABTS• radicals decreases in the order of malvidin > this compound > pelargonidin for anthocyanidins lacking the catechol (ortho-dihydroxy) structure. The aglycone forms (anthocyanidins) are often more potent antioxidants than their glycosylated counterparts (anthocyanins) because the sugar moiety can cause steric hindrance, although glycosylation can also enhance stability and bioavailability.

Table 1: Comparative Antioxidant Activity of Common Anthocyanidins

Anthocyanidin DPPH Radical Scavenging (IC50, µM) Superoxide Radical Scavenging Activity (Relative Order) ORAC (µmol TE/g) FRAP (µmol Fe²⁺/g) Reference
This compound >100 Moderate Data not available Data not available
Cyanidin 1.8 - 2.5 High Higher than its glycoside High
Delphinidin 1.5 - 2.2 Very High High Very High
Malvidin >100 Low Data not available Data not available
Pelargonidin >100 Low Low Low
Petunidin 2.0 - 3.0 High High High

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test anthocyanidin and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow reagent Prepare Reagents (0.1 mM DPPH, Sample Dilutions) mix Mix Sample and DPPH (1:1 ratio) reagent->mix incubate Incubate (30 min, Dark, RT) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Experimental Workflow

Comparative Anti-inflammatory Activity

Anthocyanins exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Delphinidin and cyanidin are often reported to have the strongest anti-inflammatory effects. For instance, delphinidin has been shown to inhibit TNF-α and IL-6 production by suppressing NF-κB and MEK/ERK signaling.

This compound and its glycosides also demonstrate significant anti-inflammatory properties. This compound-3-glucoside, along with cyanidin-3-glucoside, has been shown to protect against TNFα-induced decreases in transepithelial electrical resistance (TEER) in Caco-2 cell monolayers, a model for intestinal barrier integrity. However, in the same study, malvidin-3-glucoside showed no protective effect, highlighting the structural specificity of this activity.

Table 2: Comparative Anti-inflammatory Activity of Anthocyanidin Glycosides

Compound Model Target/Assay Key Finding Reference
This compound-3-glucoside Caco-2 cells (TNFα-induced) Intestinal Barrier Permeability Protective at 0.5 and 1 µM
Cyanidin-3-glucoside Caco-2 cells (TNFα-induced) Intestinal Barrier Permeability Protective at all concentrations tested (0.25-1 µM)
Delphinidin-3-glucoside Caco-2 cells (TNFα-induced) Intestinal Barrier Permeability Protective at all concentrations tested (0.25-1 µM)
Malvidin-3-glucoside Caco-2 cells (TNFα-induced) Intestinal Barrier Permeability No protective effect at 0.25 and 0.5 µM

| Petunidin-3-glucoside | Caco-2 cells (TNFα-induced) | Intestinal Barrier Permeability | Protective only at 1 µM | |

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA). Seed the macrophages in 96-well plates.

  • Compound Treatment : Pre-treat the macrophages with various non-toxic concentrations of the test anthocyanidins for 1-2 hours.

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control. Incubate for 24 hours.

  • Supernatant Collection : Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Compare the cytokine levels in the anthocyanidin-treated groups to the LPS-only control to determine the percentage of inhibition.

NFkB_Pathway_Diagram cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk anthocyanidins Anthocyanidins (this compound, Cyanidin, Delphinidin) anthocyanidins->ikk Inhibition ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene Activates cytoplasm_label Cytoplasm nucleus_label Nucleus

Inhibition of the NF-κB Signaling Pathway by Anthocyanidins

Comparative Anti-cancer Activity

Anthocyanidins have demonstrated significant anti-cancer effects, including inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. These effects are achieved by modulating various signaling pathways involved in cell cycle control and survival.

Both this compound and cyanidin glycosides have shown dose-dependent inhibitory effects on various cancer cell lines. A comparative study found that in the HS578T breast cancer cell line, both this compound-3-glucoside and cyanidin-3-glucoside induced G2/M phase cell cycle arrest. This compound-3-glucoside treatment led to the downregulation of CDK-1, CDK-2, cyclin B1, and cyclin E, while cyanidin-3-glucoside decreased levels of CDK-1, CDK-2, cyclin B1, and cyclin D1. Other studies suggest delphinidin may have the highest anti-cancer activity among anthocyanidins, suppressing the NF-kB pathway to induce apoptosis. In general, the aglycone forms (anthocyanidins) often show higher cytotoxicity against cancer cells than their corresponding anthocyanins.

Table 3: Comparative Anti-cancer Activity (IC50, µg/mL) of Anthocyanidin Extracts | Cell Line | Cancer Type | this compound-3-glucoside | Cyanidin-3-glucoside | Delphinidin | Reference | | :--- | :--- | :--- | :--- | :--- | | HS578T | Breast | ~100 | ~100 | Data not available | | | B16-F10 | Melanoma | Data not available | 206.7 (Anthocyanin extract) | Data not available | | | HCT116 | Colon | Data not available | Data not available | Induces apoptosis | | | A549 | Lung | Inhibits metastasis | Data not available | Data not available | | Note: IC50 values can vary significantly based on the specific extract purity and assay conditions. The data reflects the general potency observed in cited studies.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It should be noted that for antioxidant-rich compounds like anthocyanins, alternative assays like BrdU or CellTiter-Glo may be preferable to avoid interference.

  • Cell Seeding : Seed cancer cells (e.g., 8 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of the test anthocyanidin. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 10 minutes and measure the absorbance at approximately 570 nm.

  • IC50 Determination : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparative Cardioprotective Effects

Anthocyanins are recognized for their role in preventing cardiovascular diseases, largely attributed to their antioxidant and anti-inflammatory mechanisms. They can protect cardiac cells from oxidative damage, improve endothelial function, and reduce inflammation, which are key factors in conditions like myocardial infarction.

Studies have demonstrated the cardioprotective potential of several anthocyanidins. Malvidin has been shown to protect against isoproterenol-induced myocardial infarction in rats by restoring endogenous antioxidant enzyme activities (SOD, CAT) and reducing lipid peroxidation. This compound has also shown potent mitigation of doxorubicin-induced oxidative injury in H9C2 cardiomyocytes, restoring cell viability and reducing reactive oxygen species (ROS) levels. While direct comparative studies are less common, the strong antioxidant and anti-inflammatory properties of delphinidin and cyanidin suggest they also possess significant cardioprotective effects. The overall mechanism often involves activating the Nrf2 antioxidant response pathway.

Table 4: Comparative Cardioprotective Mechanisms

Anthocyanidin Model Key Protective Mechanism Finding Reference
This compound H9C2 cells (Doxorubicin-induced) Antioxidant, ROS reduction Restored cell viability to 99.7% at 150 µg/mL
Malvidin Rats (Isoproterenol-induced) Antioxidant, Nrf2/HO-1 pathway Restored SOD, CAT, GSH activities; reduced lipid peroxidation
Cyanidin General Antioxidant, Anti-inflammatory Inhibits inflammatory pathways relevant to CVD

| Delphinidin | General | Antioxidant, Anti-inflammatory | Strong antioxidant activity suggests high potential | |

This protocol evaluates a compound's ability to protect cardiac cells from chemically-induced oxidative stress and toxicity.

  • Cell Culture : Culture H9c2 rat cardiomyoblasts in a suitable medium and seed them in 96-well plates.

  • Treatment : Co-treat the cells with a toxic agent (e.g., Doxorubicin) and various concentrations of the test anthocyanidin for a set duration (e.g., 24-72 hours). Include a control group (no treatment) and a toxic agent-only group.

  • Viability Assessment : Assess cell viability using the MTT assay as described previously.

  • Oxidative Stress Markers :

    • LDH Leakage : Measure lactate dehydrogenase (LDH) in the culture medium as an indicator of cell membrane damage.

    • ROS Levels : Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

    • Antioxidant Enzymes : Prepare cell lysates and measure the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

  • Data Analysis : Compare the results from the co-treated groups to the toxic agent-only group to determine the protective effect of the anthocyanidin.

References

Safety Operating Guide

Proper Disposal of Peonidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of peonidin, a naturally occurring anthocyanidin pigment. While this compound and its common forms are generally not classified as hazardous substances, adherence to established disposal protocols is essential.[1][2][3][4]

Disposal and Safety Information

It is crucial to always consult the specific Safety Data Sheet (SDS) for the particular this compound product in use and to adhere to all local, regional, and national regulations. The following table summarizes key information regarding the disposal and handling of this compound.

ParameterGuideline
Regulatory Classification Not typically classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, some forms may be classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Primary Disposal Route Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.
Drain Disposal Should not be allowed to enter drains or watercourses. Waste should not be disposed of untreated to the sewer unless fully compliant with the requirements of all authorities with jurisdiction.
Spill Cleanup For small spills, absorb with an inert dry material (e.g., sand, earth, vermiculite) and place in an appropriate waste disposal container. For large spills, contain the spillage and collect with non-combustible, absorbent material.
Container Disposal Empty containers may retain product residues and should be handled with care. Waste packaging should be disposed of through a licensed waste disposal contractor.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Standard Operating Procedure for this compound Disposal

This section outlines the step-by-step process for the routine disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles with side-shields

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect all this compound waste (solid and liquid) in a designated, properly labeled, and sealed container.

3. Waste Collection and Storage:

  • Label the waste container clearly as "this compound Waste" and include any other required hazard information.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the this compound waste by a licensed waste disposal contractor, following your institution's established procedures.

Experimental Protocol: Spill Cleanup Procedure

In the event of a this compound spill, the following protocol should be followed:

1. Ensure Safety:

  • Immediately alert personnel in the vicinity and ensure proper ventilation.

  • Don the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

2. Containment:

  • For larger spills, create a dike around the spill using an inert absorbent material to prevent it from spreading.

3. Absorption:

  • Carefully apply an inert absorbent material (e.g., sand, earth, or vermiculite) over the entire spill, working from the outside in.

  • Allow the material to fully absorb the this compound.

4. Collection:

  • Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

5. Decontamination:

  • Clean the spill area with soap and water.

  • Collect the cleaning materials and any contaminated items for disposal as chemical waste.

6. Reporting:

  • Report the spill to your laboratory supervisor and follow any institutional reporting requirements.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Peonidin_Disposal_Workflow start Start: this compound Waste Generated assess_type Assess Waste Type start->assess_type solid_waste Solid Waste (e.g., contaminated labware) assess_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_type->liquid_waste Liquid spill_material Spill Cleanup Material assess_type->spill_material Spill collect_solid Collect in a labeled, sealed container for solid waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid waste liquid_waste->collect_liquid collect_spill Collect in a labeled, sealed container for hazardous waste spill_material->collect_spill store_waste Store in a designated, cool, dry, and ventilated area collect_solid->store_waste collect_liquid->store_waste collect_spill->store_waste disposal Arrange for pickup by a licensed waste disposal contractor store_waste->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Peonidin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Peonidin. The following information is designed to ensure a safe laboratory environment through proper operational and disposal plans. While this compound and its derivatives are generally not classified as hazardous substances, adherence to standard laboratory safety practices is crucial to minimize exposure and maintain a secure working environment.[1][2][3][4][5]

Personal Protective Equipment (PPE)

To ensure personal safety and prevent contamination, the following personal protective equipment should be worn when handling this compound, especially in its powdered form or in significant quantities.

  • Eye Protection: Safety glasses with side-shields or safety goggles are essential to protect the eyes from dust particles and splashes.

  • Hand Protection: Nitrile or latex gloves should be worn to prevent direct skin contact.

  • Body Protection: A standard laboratory coat is required to protect skin and personal clothing from potential contamination.

  • Respiratory Protection: For handling large quantities of powdered this compound, a dust mask or respirator is advised to minimize the inhalation of fine particles.

Quantitative Exposure Limits

No specific occupational exposure limit values have been established for this compound. However, as a precautionary measure when handling the powdered form, the general workplace exposure limits for nuisance dust should be observed.

ParameterValue
TWA (Inhalable dust)10 mg/m³
TWA (Respirable dust)4 mg/m³
STEL (Short-Term Exposure Limit)No data available
CeilingNo data available
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental integrity.

Preparation
  • Ensure the designated work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment, reagents, and materials before commencing work.

  • Put on all required personal protective equipment as detailed above.

Handling the Solid Compound
  • When weighing powdered this compound, perform the task in an area with minimal air currents to prevent dust dispersal.

  • Use a spatula or a similar tool for transferring the powder; avoid scooping directly with weighing paper.

  • Keep the container tightly sealed when not in use to prevent moisture absorption and contamination.

  • Store the compound in a cool, well-ventilated, and dry place. For long-term stability, storage at -20°C (powder) or -80°C (in solvent) is recommended.

Solution Preparation
  • When dissolving this compound, add the solid to the solvent slowly and carefully to prevent splashing.

  • All solvents should be handled within a well-ventilated area or a chemical fume hood.

  • Be aware that the color of this compound solutions is pH-sensitive.

Post-Handling
  • Clean any spills immediately following your laboratory's standard procedures for non-hazardous materials.

  • Wipe down the work surface with an appropriate cleaning agent.

  • Remove and dispose of gloves according to your institution's guidelines.

  • Wash hands thoroughly with soap and water after completing the handling procedures.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and associated materials is essential to comply with regulations and protect the environment. While this compound is not typically classified as hazardous, all local, state, and federal regulations must be followed.

Solid Waste Disposal
  • Uncontaminated this compound: Solid this compound that has not been mixed with hazardous materials can typically be disposed of in the regular laboratory trash.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate for disposal as chemical waste. The rinsed and defaced container can then be discarded as regular trash.

Liquid Waste Disposal
  • Aqueous Solutions: Depending on the concentration and local regulations, drain disposal of aqueous solutions may be permissible. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. In general, waste should not be allowed to enter drains or watercourses.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated and properly labeled chemical waste container for disposal through your institution's hazardous waste program.

Contaminated Materials Disposal
  • Any materials contaminated with this compound, such as gloves, absorbent pads from spill cleanups, or weighing papers, should be disposed of as chemical waste.

  • For spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite), scoop the material into a designated waste container, and decontaminate the spill area.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_solid cluster_liquid prep_area 1. Prepare Work Area (Clean, Ventilated) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Solid (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution (Add Solid to Solvent Slowly) weigh->dissolve clean_area 5. Clean Work Area dissolve->clean_area doff_ppe 6. Doff & Dispose PPE clean_area->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands waste_decision 8. Identify Waste Type wash_hands->waste_decision solid_waste Solid Waste waste_decision->solid_waste Solid liquid_waste Liquid Waste waste_decision->liquid_waste Liquid contaminated_ppe Contaminated Materials waste_decision->contaminated_ppe PPE/Spill solid_trash Uncontaminated: Regular Trash solid_waste->solid_trash solid_chem Contaminated: Chemical Waste solid_waste->solid_chem liquid_drain Aqueous: Consult EHS/Local Regs liquid_waste->liquid_drain liquid_chem Organic Solvent: Chemical Waste liquid_waste->liquid_chem ppe_chem Chemical Waste contaminated_ppe->ppe_chem

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.